Sulfamide
Description
Structure
3D Structure
Properties
IUPAC Name |
sulfamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFHJWHLNUMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064885 | |
| Record name | Sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7803-58-9 | |
| Record name | Sulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |
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| Record name | Sulfamide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric diamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Novel Sulfamide Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of modern synthetic strategies, experimental protocols, and the biological significance of sulfamide derivatives in medicinal chemistry.
The this compound moiety, R¹R²NSO₂NR³R⁴, is a cornerstone in contemporary drug design and development. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups like amides and sulfonamides, have cemented its importance in the creation of novel therapeutics.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel this compound derivatives, detailing key experimental methodologies, presenting quantitative data for comparative analysis, and visualizing complex biological and experimental workflows.
I. Synthetic Methodologies: A Diverse Toolkit for this compound Construction
The synthesis of sulfamides has evolved significantly from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse molecular architectures.[3][4] The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
Classical Approach: Reaction of Amines with Sulfamoyl Chlorides
The most traditional and widely employed method for synthesizing sulfamides involves the reaction of a primary or secondary amine with a sulfamoyl chloride (R¹R²NSO₂Cl).[5][6] This approach allows for the controlled and sequential introduction of different substituents on the nitrogen atoms, making it a versatile tool for generating libraries of unsymmetrical sulfamides.[5]
Key Features:
-
Versatility: Applicable to a wide range of primary and secondary amines.
-
Stepwise Control: Enables the synthesis of unsymmetrical sulfamides.
-
Availability of Starting Materials: Many sulfamoyl chlorides are commercially available or can be readily prepared.
Modern Strategies: Expanding the Synthetic Landscape
Recent years have witnessed the emergence of innovative methods that address the limitations of classical approaches, such as the handling of unstable sulfonyl chlorides.[6][7] These modern strategies offer milder reaction conditions, broader substrate scope, and improved efficiency.
-
One-Pot Syntheses from Sulfamic Acids: This method relies on the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophilic amine.[3]
-
Use of Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a safe and efficient source of SO₂ for the synthesis of sulfonyl-containing compounds.[3][4]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions have been developed for the N-arylation of sulfamides, complementing traditional methods.[3][4]
-
Photocatalytic Approaches: Metal-free photocatalysis provides a novel avenue to access sulfonyl radical intermediates from pharmaceutically relevant sulfonamides, allowing for their functionalization with various alkene fragments.[3]
-
Electrochemical Synthesis: An environmentally benign approach that enables the oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity without the need for sacrificial reagents.[8]
II. Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the successful synthesis of novel this compound derivatives. The following sections provide step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides
This protocol outlines the preparation of an N,N-disubstituted sulfamoyl chloride from a secondary amine and sulfuryl chloride (SO₂Cl₂).[5]
Materials:
-
Secondary amine (e.g., diethylamine, morpholine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride or pyridinium (B92312) chloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted sulfamoyl chloride. The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Unsymmetrical Sulfamides
This protocol describes the reaction of a primary or secondary amine with a pre-formed N,N-disubstituted sulfamoyl chloride to yield an unsymmetrical this compound.[5]
Materials:
-
Primary or secondary amine
-
N,N-disubstituted sulfamoyl chloride
-
Anhydrous solvent (e.g., DCM, THF, acetonitrile)
-
Triethylamine or pyridine
Procedure:
-
Dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
III. Data Presentation: Quantitative Analysis of this compound Synthesis
The following tables summarize quantitative data from various synthetic protocols, allowing for easy comparison of reaction efficiencies.
Table 1: Comparison of Synthetic Protocols for Sulfonamide Derivatives [7]
| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |
| Classical Synthesis | Amine/Aniline, Sulfonyl chloride | Base (e.g., pyridine), solvent (e.g., DCM), room temperature | Well-established, wide substrate scope | Sulfonyl chlorides can be unstable |
| One-Pot Synthesis from Acids | Aromatic carboxylic acid, Amine | Copper catalyst, LiBF₄, SO₂ source, then amine | Avoids pre-functionalization, good for analogue synthesis | Requires specific catalyst system |
| Electrochemical Synthesis | Amine, Thiol | Me₄NBF₄, CH₃CN/HCl, Carbon anode/Iron cathode | Mild conditions, environmentally friendly | Requires specialized equipment |
Table 2: Yields for the Synthesis of Various Sulfonamides from Sulfamoyl Chlorides and Amines [5]
| Sulfamoyl Chloride | Amine | Solvent | Base | Yield (%) |
| N,N-Diethylsulfamoyl chloride | Aniline | DCM | Pyridine | 85 |
| N-Morpholinosulfamoyl chloride | Benzylamine | THF | Triethylamine | 92 |
| N,N-Dimethylsulfamoyl chloride | 4-Fluoroaniline | Acetonitrile | Pyridine | 78 |
| N-Piperidinylsulfamoyl chloride | Cyclohexylamine | DCM | Triethylamine | 88 |
IV. Visualizing Complexity: Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex experimental procedures and biological interactions. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow: Two-Step Synthesis of N-(3-aminophenyl)this compound
This workflow illustrates the synthesis of N-(3-aminophenyl)this compound starting from 3-nitroaniline.
Caption: Workflow for the two-step synthesis of N-(3-aminophenyl)this compound.
Signaling Pathway: Inhibition of Carbonic Anhydrase
Sulfonamide derivatives are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This diagram illustrates the inhibitory action.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
V. Conclusion
The field of this compound synthesis is dynamic and continually evolving, offering a rich platform for the discovery of novel therapeutic agents. The diverse array of synthetic methodologies, from classical to modern catalytic approaches, provides medicinal chemists with the tools to construct complex and functionally rich this compound derivatives. A thorough understanding of the detailed experimental protocols and the ability to analyze quantitative data are essential for the efficient and successful development of these important compounds. As research continues to uncover the vast biological potential of sulfamides, their role in addressing a wide range of diseases is set to expand, making the mastery of their synthesis a critical skill for professionals in drug discovery.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersrj.com [frontiersrj.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Sulfamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamide-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, holding significant promise in the field of drug discovery and development. This technical guide provides an in-depth exploration of the diverse pharmacological roles of this compound derivatives, including their applications as anticancer, antimicrobial, and enzyme inhibitory agents. Detailed experimental methodologies for key biological assays are provided, alongside a compilation of quantitative activity data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of critical signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the mechanisms of action and evaluation processes for this important class of compounds.
Introduction to this compound Compounds
The this compound functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²N-SO₂-NR³R⁴), is a key pharmacophore in a variety of therapeutically active agents.[1] Unlike the closely related sulfonamide group (R-SO₂-NR¹R²), the presence of two nitrogen atoms directly attached to the sulfonyl moiety imparts distinct chemical and biological properties to this compound derivatives. This structural feature allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological targets. The exploration of this compound chemistry has led to the discovery of potent and selective inhibitors for a range of enzymes and has demonstrated significant potential in combating various diseases.[2]
Anticancer Activity of this compound Compounds
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4]
Mechanism of Action
2.1.1. Inhibition of Carbonic Anhydrases
Certain this compound-containing compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[5][6] By inhibiting CAs, these sulfamides can disrupt pH regulation in cancer cells, leading to apoptosis.[4]
2.1.2. Modulation of Apoptotic Pathways
Several this compound derivatives have been shown to induce apoptosis in cancer cells by targeting key proteins in the apoptotic signaling cascade. This includes the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death.[7][8] Some compounds have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.[9]
2.1.3. Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10] Sulfonamide and this compound derivatives have been developed as inhibitors of this pathway, demonstrating the potential to halt cancer progression.[11]
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by this compound Compounds
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound and sulfonamide derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 8b (2,5-Dichlorothiophene-3-sulfonamide) | HeLa | 7.2 ± 1.12 | [11] |
| MDA-MB-231 | 4.62 ± 0.13 | [11] | |
| MCF-7 | 7.13 ± 0.13 | [11] | |
| 8a (N-ethyl toluene-4-sulphonamide) | HeLa | 10.91 - 19.22 | [3] |
| MCF-7 | 10.91 - 19.22 | [3] | |
| MDA-MB-231 | 10.91 - 19.22 | [3] | |
| 3e | MDA-MB-231 | 16.98 | [7] |
| 6b | MDA-MB-231 | 17.33 | [7] |
| 30 | HepG-2 | 10.45 ± 0.13 | [9] |
| MCF-7 | 20.31 ± 0.66 | [9] | |
| 31 | HepG-2 | 8.39 ± 0.20 | [9] |
| MCF-7 | 21.15 ± 2.45 | [9] | |
| 32 | UO-31 | 1.06 - 8.92 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test this compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of this compound compounds using the MTT assay.
Antimicrobial Activity of this compound Compounds
This compound derivatives have demonstrated activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[16][17][18] Their mechanism of action often mirrors that of the well-established sulfonamide antibiotics, but the unique structural properties of sulfamides offer opportunities for developing novel antimicrobial agents with improved efficacy or different resistance profiles.
Mechanism of Action
The primary antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides and related compounds inhibit bacterial growth and replication.[19] While this is a well-established mechanism for sulfonamides, it is a probable mode of action for many antibacterial sulfamides as well.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound and sulfonamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 22 | Escherichia coli | 12.5 | [20] |
| Compound 6 | Escherichia coli | 25 | [20] |
| Compound 7 | Escherichia coli | 25 | [20] |
| Compound 12 | Escherichia coli | 50 | [20] |
| Compound 14 | Escherichia coli | 50 | [20] |
| Compound 1 | Escherichia coli | 100 | [20] |
| Compound 11 | Escherichia coli | 100 | [20] |
| Compound 2 | Staphylococcus aureus | 1.8 | [20] |
| Compound I | Staphylococcus aureus | 32 | [18] |
| Compound II | Staphylococcus aureus | 64 | [18] |
| Compound III | Staphylococcus aureus | 128 | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test this compound compounds
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Dissolve the test this compound compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Enzyme Inhibition by this compound Compounds
The this compound moiety is a versatile scaffold for the design of potent and selective enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.[21]
Carbonic Anhydrase Inhibition
As mentioned in the anticancer section, sulfamides are effective inhibitors of carbonic anhydrases.[22] The this compound group can coordinate to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[23]
4.1.1. Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory potency of this compound and sulfonamide derivatives against various carbonic anhydrase isoforms is typically expressed as the inhibition constant (Kᵢ) or IC₅₀.
| Compound ID | CA Isoform | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| 10d | hCA I | 6.2 | - | [23] |
| 5e | hCA I | 71.4 | - | [23] |
| 15 | hCA II | 3.3 | - | [23] |
| AAZ | hCA II | 12.1 | - | [23] |
| 1e | CA II | - | 5.69 | [5] |
| 2b | CA II | - | 3.96 | [5] |
| 3a | CA II | - | 2.02 | [5] |
| 3b | CA II | - | 2.92 | [5] |
| AAZ | CA II | - | 5.86 | [5] |
| 4 | hCA XII | 91 | - | [24] |
| 7 | hCA IX | 137 | - | [24] |
AAZ = Acetazolamide (a standard CA inhibitor)
4.1.2. Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The stopped-flow technique is a rapid kinetic method used to measure the inhibition of carbonic anhydrase by monitoring the enzyme-catalyzed hydration of CO₂.[23][25][26][27][28]
Materials:
-
Purified carbonic anhydrase isoenzyme
-
Test this compound compounds
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, the test inhibitor at various concentrations, and the CO₂-saturated substrate.
-
Kinetic Measurement: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH shift.
-
Data Analysis: Determine the initial rates of the enzymatic reaction at different inhibitor concentrations. The inhibition constant (Kᵢ) can be calculated by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[29][30][31][32]
HIV-1 Protease Inhibition
Cyclic sulfamides have been designed and synthesized as potent inhibitors of HIV-1 protease, an enzyme crucial for the replication of the human immunodeficiency virus.[21][33][34][35] These inhibitors are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity.
4.2.1. Quantitative HIV-1 Protease Inhibition Data
| Compound ID | Enzyme | Kᵢ (µM) | Reference |
| Unnamed Cyclic this compound | HIV-1 Protease | 0.53 | [33] |
Other Enzyme Targets
The versatility of the this compound scaffold has led to the development of inhibitors for other enzyme classes, including kinases involved in cell signaling and other proteases.
Synthesis of this compound Compounds
A variety of synthetic methods have been developed for the preparation of this compound derivatives. A common approach involves the reaction of an amine with a sulfamoyl chloride. Alternatively, N-aryl sulfamides can be synthesized from nitroarenes or via copper-catalyzed coupling of sulfamoyl azides with arylboronic acids.[16][17][36][37]
Logical Relationship: General Synthesis of N-Aryl Sulfamides
Caption: A simplified representation of a copper-catalyzed synthesis of N-aryl sulfamides.
Conclusion
This compound compounds constitute a valuable and versatile class of biologically active molecules with significant therapeutic potential. Their diverse mechanisms of action against cancer, microbial infections, and various enzymes underscore their importance in medicinal chemistry. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound-based therapeutics. The continued investigation into the structure-activity relationships and biological targets of this compound derivatives is poised to yield novel and effective treatments for a wide range of diseases.
References
- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. | Semantic Scholar [semanticscholar.org]
- 27. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 28. benchchem.com [benchchem.com]
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- 30. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. protocols.io [protocols.io]
- 32. Cyclic this compound HIV-1 protease inhibitors, with sidechains spanning from P2/P2' to P1/P1' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Resistance profiles of cyclic and linear inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. tandfonline.com [tandfonline.com]
- 36. researchgate.net [researchgate.net]
- 37. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
A Technical Guide to the Bacterial Mechanism of Action of Sulfonamides
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanisms by which sulfamide antibiotics inhibit bacterial growth. It details the specific enzymatic target, the metabolic pathway affected, mechanisms of bacterial resistance, and synergistic interactions with other drugs. Furthermore, it includes quantitative data on enzyme inhibition and antibacterial activity, alongside detailed protocols for key experimental assays.
Core Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides are synthetic antimicrobial agents that function as bacteriostatic drugs, meaning they inhibit the growth and multiplication of bacteria without directly killing them.[1][2] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid (Vitamin B9).[3]
Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[3][4] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and protein production.[2][3][5]
The primary target of sulfonamides is dihydropteroate (B1496061) synthase (DHPS) , an enzyme that catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[6][7][8] By acting as competitive inhibitors, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[1][2][3] This depletion of essential downstream metabolites ultimately arrests bacterial growth.[9][10]
Synergism with Trimethoprim
To enhance antibacterial efficacy and produce a bactericidal (cell-killing) effect, sulfonamides are frequently co-administered with trimethoprim.[9][11] Trimethoprim targets a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR) , which reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[5][12]
This sequential blockade of two critical steps in the folate pathway results in a potent synergistic effect, making the combination more effective than either drug alone.[11][13][14] This strategy is employed in the widely used combination drug, trimethoprim-sulfamethoxazole (TMP-SMX).[13]
Mechanisms of Bacterial Resistance
The clinical utility of sulfonamides has been significantly limited by the widespread development of bacterial resistance.[6][15] Resistance primarily arises through two main genetic mechanisms:
-
Chromosomal Mutations: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions in the active site.[6] These alterations reduce the binding affinity of sulfonamides for the enzyme while largely preserving the enzyme's affinity for its natural substrate, PABA.[4][15]
-
Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3, etc.).[6][12] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamide inhibition but function effectively in folate synthesis.[4][16] This is the most common mechanism of clinical resistance, particularly in Gram-negative bacteria.[4][15]
Quantitative Data: Enzyme Inhibition
The inhibitory potency of sulfonamides can be quantified by determining their inhibition constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀) against the DHPS enzyme. These values vary depending on the specific drug and the bacterial source of the enzyme.
| Sulfonamide / Sulfone | Organism | Constant | Value (µM) | Citation |
| Sulfadiazine | Escherichia coli | Kᵢ | 2.5 | [17] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Kᵢ | 5.9 | [17] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | IC₅₀ | 20 | [17] |
| 4-amino-4′-acetamidodiphenylsulfone | Escherichia coli | IC₅₀ | 52 | [17] |
| 4-amino-4′-formamidodiphenylsulfone | Escherichia coli | IC₅₀ | 58 | [17] |
| Various Sulfa Drugs | Plasmodium falciparum | Kᵢ | 6 - 500 | [18] |
Experimental Protocols
This protocol describes a continuous spectrophotometric assay to measure DHPS activity and its inhibition. The assay couples the production of dihydropteroate to its reduction by a second enzyme, DHFR, which oxidizes NADPH. The decrease in NADPH absorbance is monitored over time.[19][20]
Materials:
-
Purified DHPS and DHFR enzymes
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0
-
Substrates: p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
Cofactor: NADPH
-
Sulfonamide inhibitor stock solution (in DMSO)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader with temperature control (340 nm)
Procedure:
-
Reagent Preparation:
-
Prepare an Enzyme Mix containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) in Assay Buffer.
-
Prepare serial dilutions of the sulfonamide inhibitor in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the sulfonamide dilutions to the appropriate wells. Add 2 µL of DMSO to control wells (0% inhibition).
-
Add 168 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Prepare a pre-warmed Substrate/Cofactor Mix containing PABA (e.g., 10-50 µM), DHPP (e.g., 10-50 µM), and NADPH (e.g., 150-200 µM).
-
Initiate the reaction by adding 30 µL of the Substrate/Cofactor Mix to all wells for a final volume of 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol outlines the broth microdilution method for determining the MIC of a sulfonamide against a specific bacterial strain, adhering to general principles from the Clinical and Laboratory Standards Institute (CLSI).[21][22]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sulfonamide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Culture bacteria in MHB to the early-to-mid logarithmic phase.
-
Adjust the culture turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approx. 1-2 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the wells.[22][23]
-
-
Drug Dilution (96-well plate):
-
Add 100 µL of MHB to wells 2 through 12 of a single row.
-
Add 200 µL of the sulfonamide stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive growth control (no drug). Well 12 serves as the negative/sterility control (no drug, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final test range.
-
Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.[22]
-
-
Result Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth (i.e., the first clear well).[22]
-
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. nbinno.com [nbinno.com]
- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery | MDPI [mdpi.com]
- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. study.com [study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Sulfonamides and Trimethoprim | Oncohema Key [oncohemakey.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbe-investigations.com [microbe-investigations.com]
The Sulfamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The sulfamide functional group, SO₂(NH₂)₂, and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry. Possessing a wide spectrum of biological activities, these compounds have been successfully developed into antibacterial, anticancer, antiviral, and enzyme-inhibiting drugs. This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of sulfamides, providing a comprehensive overview of how modifications to their chemical structure influence their therapeutic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel this compound-based therapeutic agents.
Core Principles of this compound Structure-Activity Relationship
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the this compound nitrogen atoms and any associated aromatic or heterocyclic rings. Key SAR principles have been established across various therapeutic areas, providing a rational basis for the design of new and more potent drug candidates.
Antibacterial Activity
The antibacterial action of sulfonamides primarily stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] Mammalian cells are unaffected as they source folic acid from their diet.[1] The fundamental SAR for antibacterial sulfonamides revolves around the p-aminobenzenesulfonamide core.
Key Structural Features for Antibacterial Activity:
-
The para-Amino Group: A free or potentially free aromatic amino group at the N4 position is essential for activity. This group mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA). Acylation of this amino group can lead to prodrugs that are metabolized in vivo to the active form.
-
The Sulfonamide Group: The sulfonamide moiety (-SO₂NHR) is critical for binding to the enzyme. The acidity of the sulfonamide proton plays a significant role in its inhibitory activity.
-
N1-Substituents: The nature of the substituent on the N1 nitrogen of the sulfonamide group profoundly influences the pharmacokinetic and pharmacodynamic properties of the drug. Introduction of heterocyclic rings at this position has led to the development of highly potent and clinically successful antibiotics.
Quantitative Structure-Activity Relationship (QSAR) Data for Antibacterial Sulfamides
The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.
| Compound | N1-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Sulfanilamide | -H | >1000 | >1000 | [1] |
| Sulfathiazole | Thiazole | 64 - 256 | 64 - 512 | [2] |
| Sulfamethoxazole | 5-Methyl-3-isoxazole | 8 - 32 | 4 - 16 | [1] |
| Sulfadiazine | Pyrimidine | 32 | 128 | [1] |
| Quinoline-Sulfonamide Hybrid (QS-3) | Substituted Quinoline | 64 (MRSA) | 64 | [1] |
Anticancer Activity
Sulfamides exhibit a diverse range of anticancer activities, targeting various hallmarks of cancer. Their mechanisms of action include enzyme inhibition (e.g., carbonic anhydrases, kinases), disruption of microtubule polymerization, and induction of apoptosis.
1.2.1. Carbonic Anhydrase Inhibition
Certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Sulfonamides are potent inhibitors of these enzymes.
Key Structural Features for CA IX Inhibition:
-
Primary Sulfonamide Group (-SO₂NH₂): This group is essential for coordinating with the zinc ion in the active site of the enzyme.
-
Aromatic/Heterocyclic Scaffold: The nature of the ring system and its substituents dictates the affinity and selectivity for different CA isoforms. Ureido-substituted benzenesulfonamides have shown high selectivity for CA IX.[3]
Quantitative Structure-Activity Relationship (QSAR) Data for Sulfonamide Carbonic Anhydrase Inhibitors
The inhibitory potency is typically expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference |
| Acetazolamide | - | 250 | 12 | 25 | [4] |
| Ureido-sulfonamide (U-F) | 4-Fluorophenylureido | 960 | 960 | 45 | [3] |
| Ureido-sulfonamide (U-NO₂) | 4-Nitrophenylureido | 15 | 15 | 1 | [3] |
| Coumarin-Sulfonamide (18f) | Substituted Coumarin | 955 | 515 | 21 | [5] |
1.2.2. Kinase Inhibition and Apoptosis Induction
Sulfonamides have been developed as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[6] They can also induce apoptosis by interacting with proteins from the Bcl-2 family.
Signaling Pathway Diagrams
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
The In Vivo Pharmacological Activities of Sulfonamides: An In-depth Technical Guide
Introduction: Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfanilamide (B372717) functional group, represent a cornerstone in the history of pharmacology. Since their discovery as the first broadly effective systemic antibacterial agents, their therapeutic applications have expanded significantly. This technical guide provides a comprehensive overview of the principal in vivo pharmacological activities of sulfonamides, tailored for researchers, scientists, and drug development professionals. The guide delves into their antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Antibacterial Activity
The quintessential pharmacological role of sulfonamides lies in their antibacterial action. They are bacteriostatic agents that interfere with the bacterial synthesis of folic acid, an essential nutrient for DNA and RNA synthesis.[1][2]
Quantitative Data
The in vivo efficacy of sulfonamides, often in combination with trimethoprim (B1683648) (a dihydrofolate reductase inhibitor that blocks a subsequent step in the same pathway), has been demonstrated in various infection models.
| Compound | Model | Dose | Efficacy | Reference |
| Sulfamethoxazole (SMX) | Murine Toxoplasmosis (acute model) | 300 mg/kg/day | 47% protection | [3] |
| SMX | Murine Toxoplasmosis (acute model) | 400 mg/kg/day | 83% protection | [3] |
| Trimethoprim (TMP) + SMX | Murine Toxoplasmosis (acute model) | 60 mg/kg/day TMP + 300 mg/kg/day SMX | 100% protection, 4/4 "cured" | [4] |
| TMP + SMX | Murine Toxoplasmosis (chronic model) | 60 mg/kg/day TMP + 300 mg/kg/day SMX | Protection and apparent eradication | [4] |
| TMP + SMX | Murine Urinary Tract Infection (UPEC) | 10-day treatment | Reduced urinary recurrences and eradicated fecal colonization | [5] |
Experimental Protocol: Murine Model of Systemic Infection
A commonly employed method to evaluate the in vivo antibacterial efficacy of sulfonamides is the murine systemic infection model.
-
Animal Model: Male or female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli). The bacterial inoculum is prepared from a logarithmic phase culture and diluted in sterile saline to the desired concentration (e.g., 1 x 107 CFU/mouse).
-
Compound Administration: The test sulfonamide (e.g., sulfamethoxazole), often in combination with trimethoprim, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at various doses. Treatment is typically initiated 1-2 hours post-infection and may be continued for a specified period (e.g., once or twice daily for 7 days).
-
Efficacy Evaluation: The primary endpoint is the survival of the mice over a period of 7-14 days. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated. In some studies, bacterial load in organs such as the spleen or kidneys is determined at specific time points by homogenizing the tissue and performing colony counts.[6][7]
Signaling Pathway
The antibacterial action of sulfonamides targets the folic acid synthesis pathway in bacteria.
Caption: Sulfonamide Inhibition of Bacterial Folic Acid Synthesis.
Anticancer Activity
Several sulfonamide derivatives have demonstrated significant antitumor activity in vivo, operating through various mechanisms, including cell cycle arrest and induction of apoptosis.[8] Indisulam (B1684377) is a notable example currently in clinical development.
Quantitative Data
The in vivo anticancer efficacy of indisulam has been evaluated in xenograft models of various cancers.
| Compound | Model | Dose | Efficacy | Reference |
| Indisulam | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 12.5 mg/kg, i.p. | Significant tumor remission | [9] |
| Indisulam | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | - | Reduction in tumor volume | [9] |
| Indisulam | Multiple Myeloma Xenograft | - | Inhibition of tumor growth | [9] |
| Indisulam | Cervical Cancer Xenograft | - | Tumor growth inhibition | [9] |
| Indisulam | Non-Small Cell Lung Cancer (Phase II) | 700 mg/m² (single dose) or 130 mg/m² (daily for 5 days) | Minor responses, reduction in cycling cells, increase in apoptosis | [10][11] |
Experimental Protocol: Xenograft Tumor Model
The antitumor activity of sulfonamides is often assessed using xenograft models.
-
Cell Lines and Animal Model: Human cancer cell lines (e.g., T-ALL, HNSCC) are cultured and harvested. Immunocompromised mice (e.g., NOD/SCID) are used as hosts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 106) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Indisulam is typically administered intraperitoneally at a specified dose and schedule (e.g., 12.5 mg/kg, 5 days on, 2 days off).[9]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised and weighed. Immunohistochemical analysis can be performed to assess biomarkers of drug activity (e.g., RBM39 levels, apoptosis markers).
Signaling Pathway
Indisulam acts as a "molecular glue" to induce the degradation of the RNA-binding protein RBM39, leading to aberrant splicing of pre-mRNA, cell cycle arrest, and apoptosis.[9][12]
Caption: Indisulam-mediated degradation of RBM39.
Anti-inflammatory Activity
Certain sulfonamides, most notably the selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib (B62257), exhibit potent anti-inflammatory properties. They are widely used in the management of arthritis and other inflammatory conditions.
Quantitative Data
The anti-inflammatory effect of celecoxib is commonly quantified using the carrageenan-induced paw edema model in rats.
| Compound | Model | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) | Reference |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 1 | Significant reduction | [13][14] |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 10 | Significant reduction | [13][14] |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 30 | Significant reduction | [13][14] |
| Celecoxib | Formalin-induced paw edema (Rat) | - | 50% Anti-Exudative Activity | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and reproducible model for evaluating acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.
-
Compound Administration: Celecoxib, dissolved in a suitable vehicle (e.g., 10% DMSO in normal saline), is administered intraperitoneally at various doses (e.g., 1, 10, 30 mg/kg) 30-60 minutes before the carrageenan injection.[13]
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Signaling Pathway
Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.
Caption: Selective COX-2 Inhibition by Celecoxib.
Antiviral Activity
Sulfonamide-based compounds have also been developed as antiviral agents, with a notable application in the treatment of Human Immunodeficiency Virus (HIV) infection. Amprenavir (B1666020) is an example of an HIV-1 protease inhibitor.
Quantitative Data
The in vivo efficacy of amprenavir, often in combination with other antiretroviral agents, has been demonstrated in clinical trials with HIV-infected patients.
| Compound | Patient Population | Regimen | Efficacy | Reference |
| Amprenavir | HIV-infected, treatment-naive or -experienced | Monotherapy or combination therapy | Increased CD4+ cell count, decreased viral load | [8][16] |
| Amprenavir + Ritonavir | Protease inhibitor-experienced HIV-infected adults | 600 mg APV bid + 100 mg RTV bid | Non-inferior antiviral response to standard of care | [17] |
Experimental Protocol: Clinical Trial in HIV-Infected Patients
The in vivo antiviral activity of sulfonamides like amprenavir is evaluated in human clinical trials.
-
Study Design: Randomized, controlled clinical trials are conducted in HIV-infected individuals.
-
Patient Population: Participants may be treatment-naive or have prior experience with other antiretroviral therapies.
-
Treatment Regimen: Patients are assigned to receive a specific regimen, which may include amprenavir as a monotherapy or in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) or a pharmacokinetic booster like ritonavir.
-
Efficacy Assessment: The primary endpoints are the change from baseline in plasma HIV-1 RNA levels (viral load) and the change from baseline in CD4+ T-cell counts. These parameters are monitored at regular intervals throughout the study (e.g., at weeks 12, 24, and 48).[8] Safety and tolerability are also assessed.
Signaling Pathway
Amprenavir inhibits the HIV-1 protease, an enzyme essential for the maturation of new, infectious virus particles.
Caption: HIV-1 Protease Inhibition by Amprenavir.
Diuretic Activity
A distinct class of sulfonamides functions as diuretics by inhibiting the enzyme carbonic anhydrase in the kidneys. Acetazolamide (B1664987) is a prototypical example.
Quantitative Data
The diuretic and natriuretic effects of acetazolamide have been quantified in both animal models and human studies.
| Compound | Model | Dose | Effect on Urine Volume | Effect on Urinary Na+ Excretion | Effect on Urinary K+ Excretion | Reference |
| Acetazolamide | Rat | 5 mg/kg, i.p. | 119.4 ± 24.5% increase over control | - | - | [18] |
| Acetazolamide | Human | 250 mg (3 doses) | Significant increase | No significant change vs. placebo | Elevated | [19][20] |
| Acetazolamide | Human | 500 mg, i.v. | Increased urine flow | Similar to furosemide | Elevated | [21][22] |
Experimental Protocol: Diuretic Activity in Rats
The diuretic effect of sulfonamides can be evaluated in a rat model.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water.
-
Compound Administration: Rats are divided into groups and administered the test compound (e.g., acetazolamide, 50 mg/kg), a standard diuretic (e.g., furosemide, 20 mg/kg), or the vehicle orally or intraperitoneally. A saline load (e.g., 25 mL/kg of 0.9% NaCl) is given to all animals to ensure adequate hydration.
-
Urine Collection: The animals are placed in individual metabolic cages, and urine is collected over a period of 5 to 24 hours.
-
Data Analysis: The total urine volume is measured. The urine is also analyzed for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes. The diuretic activity and natriuretic/kaliuretic effects are calculated and compared between the different treatment groups.[23]
Signaling Pathway
Acetazolamide inhibits carbonic anhydrase in the proximal convoluted tubule of the kidney, leading to increased excretion of bicarbonate, sodium, and water.
Caption: Mechanism of Diuretic Action of Acetazolamide.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.gov [clinicaltrials.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inter.knmu.edu.ua [inter.knmu.edu.ua]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. ijpp.com [ijpp.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
The Pivotal Role of the Sulfamide Functional Group in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfamide functional group, R¹R²NSO₂NR³R⁴, and its closely related sulfonamide counterpart, RSO₂NR¹R², are cornerstones of modern medicinal chemistry. Possessing a unique combination of physicochemical properties, including the ability to form multiple hydrogen bonds, metabolic stability, and value as a bioisosteric replacement for other functional groups, sulfamides are integral components in a wide array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the this compound functional group in drug design and development. It covers the synthesis, physicochemical properties, and diverse pharmacological applications of this compound-containing drugs, including their roles as antibacterial, anticancer, antiviral, and diuretic agents. This guide provides detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate key signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.
Introduction: The this compound Moiety - A Versatile Scaffold in Drug Discovery
The this compound functional group is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This arrangement imparts a tetrahedral geometry and a high degree of polarity, allowing for significant interaction with biological targets through hydrogen bonding.[1] Historically, the related sulfonamide group gained prominence with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s.[2][3] Since then, the therapeutic applications of molecules containing these sulfur-nitrogen linkages have expanded dramatically.
In contemporary drug design, the this compound moiety is often employed as a bioisostere for the carboxylic acid or amide functional groups. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to target proteins.[2] The diverse range of FDA-approved drugs containing a this compound or sulfonamide group underscores the importance of this functional unit in addressing a multitude of diseases.[4][5]
Physicochemical Properties and Synthetic Strategies
The physicochemical properties of the this compound group, such as its pKa, lipophilicity, and hydrogen bonding capacity, can be finely tuned through substitution on the nitrogen atoms. This chemical tractability allows medicinal chemists to optimize the drug-like properties of a lead compound.
Synthesis of Sulfamides
The synthesis of sulfamides can be achieved through several routes. A common and versatile method involves the reaction of a sulfamoyl chloride with a primary or secondary amine. This two-step process, which includes the initial formation of the sulfamoyl chloride from a secondary amine and sulfuryl chloride, allows for the controlled introduction of different substituents.
Diverse Therapeutic Applications of this compound-Containing Drugs
The unique properties of the this compound functional group have been exploited to develop a wide range of therapeutic agents targeting various diseases.
Carbonic Anhydrase Inhibitors
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological processes.[6] Inhibition of CAs is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme.
Table 1: Inhibition Constants (Kᵢ) of Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |
| Pyridine-3-sulfonamide Derivative | >10000 | 271 | 137 | 91 | [1] |
| Biphenyl-substituted sulfonamide | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [7] |
| Benzylphenyl-substituted sulfonamide | 0.75 - 1972 | 0.09 - 56 | 27.8 - 2099 | 9.43 - 509 | [7] |
Anticancer Agents
The this compound and sulfonamide moieties are present in a number of anticancer drugs that target various signaling pathways involved in tumor growth and proliferation. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Table 2: IC₅₀ Values of Sulfonamide-Based Anticancer Agents
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Sulfonamide-linked Schiff Bases | MCF-7 (Breast) | 0.09 - 1.11 | [8] |
| Naphthalene-sulfonamide derivatives | A549 (Lung) | 0.51 ± 0.03 | [9] |
| Naphthalene-sulfonamide derivatives | MCF-7 (Breast) | 0.33 ± 0.01 | [9] |
Diuretics
Loop and thiazide diuretics are classes of drugs that promote the excretion of water and electrolytes by the kidneys. Many of these drugs contain a sulfonamide group, which is crucial for their mechanism of action. They primarily target the Solute Carrier Family 12 (SLC12A) of cation-chloride cotransporters in the renal tubules.
Antibacterial Agents: The Classic Application
The original therapeutic success of sulfonamides was in the field of antibacterial chemotherapy. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
A notable example of a true this compound with antibacterial activity is the carbapenem (B1253116) antibiotic Doripenem . It contains a mono-substituted this compound and exhibits a broad spectrum of activity by inhibiting bacterial cell wall synthesis.
Experimental Protocols and Methodologies
General Synthesis of Unsymmetrical Sulfamides
This protocol outlines a two-stage process for the synthesis of unsymmetrical sulfamides from a secondary amine.
Stage 1: Synthesis of N,N-disubstituted Sulfamoyl Chloride
-
Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (1.1 eq) or pyridine (B92270) (1.1 eq) to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Stage 2: Synthesis of the Unsymmetrical this compound
-
In a separate flask, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as DCM, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) under an inert atmosphere.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) from Stage 1 in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.
Caption: Workflow for the two-stage synthesis of unsymmetrical sulfamides.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This protocol describes the gold-standard method for determining the kinetic parameters of carbonic anhydrase inhibitors.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, with 20 mM Na₂SO₄ for constant ionic strength).
-
Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform in the assay buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of a pH indicator (e.g., 0.2 mM phenol (B47542) red).
-
Prepare a CO₂-saturated water solution.
-
-
Instrument Setup:
-
Equilibrate a stopped-flow spectrophotometer to a constant temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for phenol red).
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the hCA solution (containing the pH indicator) with or without the test inhibitor at various concentrations.
-
Load the second syringe with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance over time as the pH decreases due to the enzymatic hydration of CO₂.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.[1]
-
Caption: Generalized workflow for determining inhibitor Ki values.
Signaling Pathways Modulated by this compound-Containing Drugs
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers. Several sulfonamide-containing drugs act as inhibitors of VEGFR-2.
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11][12][13][14]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Mechanism of Action of Sulfonamide Diuretics
Sulfonamide diuretics, such as furosemide (B1674285) and hydrochlorothiazide, exert their effects by inhibiting specific ion cotransporters in the nephron of the kidney. Loop diuretics primarily inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, while thiazide diuretics inhibit the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule.[15][16][17] Inhibition of these transporters leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis).
Caption: Mechanism of action of sulfonamide diuretics.
Pharmacokinetic Profile of this compound-Containing Drugs
The pharmacokinetic properties of this compound and sulfonamide drugs, including their absorption, distribution, metabolism, and excretion (ADME), vary widely depending on their specific chemical structures.[18][19][20][21] Generally, they are well-absorbed orally and are distributed throughout the body. Metabolism primarily occurs in the liver, often through acetylation, and excretion is mainly via the kidneys.[18]
Table 3: Selected Pharmacokinetic Parameters of Sulfonamide Drugs
| Drug | Half-life (t₁/₂) (hours) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Primary Excretion Route | Reference(s) |
| Sulfadiazine (in humans) | 10 - 24 | - | 20 - 50 | Renal | [21] |
| Sulfamethoxazole | ~10 | 0.28 | ~70 | Renal | [19] |
| Trimethoprim | ~9 | 1.8 | ~44 | Renal | [19] |
| Tolbutamide | 4.5 - 6.5 | 0.12 | 95 - 97 | Renal (as metabolites) | [20] |
Conclusion and Future Perspectives
The this compound functional group continues to be a highly valuable and versatile component in the medicinal chemist's toolkit. Its ability to serve as a bioisosteric replacement, coupled with its favorable physicochemical and pharmacokinetic properties, has led to the development of a broad spectrum of successful therapeutic agents. From their historical roots as antibacterial agents to their current applications in oncology, virology, and cardiology, this compound-containing drugs have made an indelible mark on medicine.
Future research in this area will likely focus on the design of novel this compound derivatives with enhanced selectivity for their biological targets, thereby improving their efficacy and reducing off-target side effects. The exploration of new synthetic methodologies will also play a crucial role in expanding the chemical space of accessible this compound-based compounds. As our understanding of the molecular basis of disease continues to grow, the rational design of this compound-containing drugs will undoubtedly lead to the development of new and innovative therapies for a wide range of human ailments.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. drugs.com [drugs.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physiology and Pathophysiology of SLC12A1/2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. karger.com [karger.com]
- 19. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
A Technical Guide to the Physical and Chemical Properties of Sulfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamide (H₂NSO₂NH₂), the diamide (B1670390) of sulfuric acid, is a fundamental sulfur-containing inorganic compound. While structurally simple, it serves as a crucial scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including prominent carbonic anhydrase inhibitors and antibacterials.[1][2][3] Its utility in drug discovery stems from its unique physicochemical properties, reactivity, and ability to form strong hydrogen bonding networks.[1] This technical guide provides an in-depth review of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in modern drug development workflows.
Physical Properties of this compound
This compound is a white to off-white, odorless crystalline solid at room temperature.[1][4] Its key physical characteristics are a result of its rigid structure and the extensive intermolecular hydrogen bonding between the amine and sulfonyl groups.[1] This strong intermolecular network influences its melting point, solubility, and crystalline nature. The fundamental physical properties of this compound are summarized in Table 1.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H₄N₂O₂S | [5][6] |
| Molecular Weight | 96.11 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 90-93 °C (194-199 °F; 363-366 K) | [7][8][9] |
| Boiling Point | 250 °C (482 °F; 523 K) with decomposition | [7] |
| Density | 1.611 g/cm³ at 25 °C | [1][8][9] |
| pKa | 10.87 | [10] |
| Crystal System | Orthorhombic (Space Group Fdd2) | [1][6] |
| Magnetic Susceptibility (χ) | -44.4 × 10⁻⁶ cm³/mol | [7] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (50 mg/mL) | [1][7][9] |
| Acetone (B3395972) | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |
| Ethanol | Soluble upon heating (for recrystallization) | [11] |
| Most Organic Solvents | Insoluble | [1] |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the electron-withdrawing sulfonyl group (-SO₂-) and the two nucleophilic amino groups (-NH₂). It is analogous in some reactions to urea (B33335) but is notably more acidic and can act as a dibasic acid.[10]
-
Acidity and Basicity : The protons on the nitrogen atoms are acidic, with a pKa of 10.87, allowing for deprotonation in the presence of a base.[10] The nitrogen atoms also possess lone pairs, allowing them to act as bases or nucleophiles.
-
Synthesis : The most common and classical method for preparing this compound is the reaction of sulfuryl chloride (SO₂Cl₂) with an excess of ammonia (B1221849) (NH₃).[1][12] This reaction is vigorous and typically performed at low temperatures.
-
Reactivity : this compound is stable under normal conditions but is sensitive to moisture and can decompose.[1][10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10] The amino groups can be alkylated or arylated, making this compound a versatile precursor for the synthesis of a diverse library of N-substituted derivatives, which is a cornerstone of its application in drug discovery.[2][12]
-
Role as a Pharmacophore : In medicinal chemistry, the this compound moiety is a key structural feature in many drugs. It acts as a bioisostere for amides and is crucial for binding to enzyme active sites. For instance, in carbonic anhydrase inhibitors, the this compound group coordinates with the zinc ion in the enzyme's active site.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound, compiled for practical laboratory application.
Protocol for the Laboratory Synthesis of this compound
This protocol describes the synthesis of this compound from sulfuryl chloride and ammonia, adapted from established industrial and laboratory methods.[12][13]
Materials:
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous ammonia (gas or liquid)
-
Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)
-
Acetone
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ice-salt bath
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a drying tube.
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is flame-dried to be free of moisture.
-
Reaction: Place the anhydrous inert solvent in the three-neck flask and cool it to below -5 °C using an ice-salt bath.
-
Ammonolysis: Bubble anhydrous ammonia gas through the cold solvent until it is saturated. Alternatively, carefully add liquefied ammonia to the solvent.
-
Addition of Sulfuryl Chloride: While maintaining the temperature below -5 °C and stirring vigorously, slowly add a solution of sulfuryl chloride (1.0 eq) dissolved in the same anhydrous solvent dropwise to the ammonia solution. A white precipitate of this compound and ammonium (B1175870) chloride will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.
-
Work-up: Remove the excess ammonia by allowing the reaction to slowly warm to room temperature and then by bubbling nitrogen gas through the mixture.
-
Isolation of Crude Product: Filter the solid precipitate. The solid contains both this compound and ammonium chloride. Wash the solid with a small amount of cold solvent.
-
Purification: a. Transfer the solid to a beaker and add a minimal amount of cold deionized water to dissolve the ammonium chloride. This compound is less soluble in cold water. b. Filter the white solid, which is the crude this compound. c. To further purify, dissolve the crude product in acetone, filter to remove any remaining insoluble impurities, and then remove the acetone under reduced pressure.[13] d. For high purity, recrystallize the this compound from absolute ethanol.[11]
-
Drying: Dry the purified this compound crystals in a desiccator over a suitable drying agent.
Protocol for Melting Point Determination
This protocol follows the standard capillary method for determining the melting range of a solid organic compound.[11]
Materials:
-
Purified this compound sample
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry watch glass. Crush the powder to a fine consistency.
-
Loading the Capillary: Tap the open end of a melting point capillary into the powder to pack a small amount of the sample into the tube. The sample height should be 2-3 mm.[11]
-
Packing the Sample: Invert the capillary and tap the sealed end gently on a hard surface to pack the solid tightly into the bottom.
-
Measurement: a. Place the capillary tube into the heating block of the melting point apparatus. b. For a first approximation, heat the sample rapidly and note the approximate melting temperature. c. Allow the apparatus to cool well below this temperature. d. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. e. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Recording the Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A pure sample should have a sharp melting range of 1-2 °C.
Protocol for Purity Analysis by HPLC
This protocol provides a general framework for assessing the purity of a synthesized this compound sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (Mobile Phase B)
-
HPLC-grade water with 0.1% formic acid or phosphoric acid (Mobile Phase A)
-
Methanol (B129727) (for sample dissolution)
-
0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase (A) and ensure both mobile phases are degassed using sonication or vacuum filtration.
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in a suitable volume of methanol (e.g., 10 mL) to create a stock solution. Sonication may be used to aid dissolution. c. Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of approximately 100 µg/mL. d. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as this compound has limited chromophores)
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute any potential impurities.
-
-
Analysis: a. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. b. Inject a blank (methanol or diluent) to ensure no system contamination. c. Inject the prepared sample solution. d. Record the chromatogram. The purity is typically calculated based on the area percentage of the main this compound peak relative to the total area of all peaks.
Visualizations of Key Workflows and Concepts
Synthesis and Purification Workflow
The general process for obtaining pure this compound in a laboratory setting involves a multi-step workflow from reaction to final characterization.
Role of this compound in Drug Discovery
This compound is a privileged scaffold in drug discovery, particularly for enzyme inhibitors. Its derivatives are synthesized and screened for biological activity in a structured workflow.
Mechanism of Carbonic Anhydrase Inhibition
Sulfonamide-based drugs are classic inhibitors of carbonic anhydrase (CA). The mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion.
Conclusion
This compound is a compound of significant academic and industrial importance. Its well-defined physical properties and predictable chemical reactivity make it an ideal starting material and structural motif in synthetic and medicinal chemistry. A thorough understanding of its characteristics, supported by robust experimental protocols for its synthesis and analysis, is essential for researchers engaged in the development of novel therapeutics. The continued exploration of this compound and its derivatives promises to yield new chemical entities with potent and selective biological activities, reinforcing its status as a privileged scaffold in the landscape of drug discovery.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. frontiersrj.com [frontiersrj.com]
- 12. CN104925766A - Preparation method of this compound being intermediate of famotidine - Google Patents [patents.google.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
A Technical Guide to the Deep-Ultraviolet Nonlinear Optical Properties of Sulfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamide (SO₂(NH₂)₂), a simple inorganic molecule, has emerged as a highly promising candidate for deep-ultraviolet (DUV) nonlinear optical (NLO) applications. Its unique crystal structure, devoid of π-conjugated systems, gives rise to a remarkable combination of a very short UV absorption edge, strong second-harmonic generation (SHG) efficiency, and large birefringence. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and the linear and nonlinear optical properties of this compound. Detailed experimental protocols for its characterization are presented, and key quantitative data are summarized for comparative analysis. This document aims to serve as a foundational resource for researchers exploring novel DUV NLO materials and for professionals in drug development interested in the structural and optical properties of sulfonamide-containing compounds.
Introduction
The quest for high-performance nonlinear optical (NLO) materials transparent in the deep-ultraviolet (DUV) region (wavelengths below 200 nm) is driven by their critical role in applications such as photolithography, laser micromachining, and high-density optical data storage. For a material to be suitable for DUV applications, it must possess a wide bandgap, a non-centrosymmetric crystal structure, and a large second-order NLO coefficient. Historically, materials like potassium dihydrogen phosphate (B84403) (KDP) have been the benchmark. However, the discovery of this compound's potent NLO properties has opened a new avenue for the development of non-π-conjugated DUV NLO materials.[1][2]
The polar covalent tetrahedron [SO₂(NH₂)₂] is the fundamental NLO-active unit in this compound.[1][2] This simple yet effective structural motif leads to a unique combination of properties that make this compound a standout material in its class.
Synthesis and Crystal Growth
High-quality single crystals of this compound are essential for the accurate characterization of its intrinsic NLO properties. The growth of this compound crystals is typically achieved through slow evaporation of a saturated solution.
Experimental Protocol: Slow Evaporation Solution Growth
-
Solvent Selection: this compound is typically dissolved in an appropriate solvent, such as deionized water or an organic solvent, to create a saturated solution.
-
Saturation: The solution is heated gently to ensure complete dissolution and then allowed to cool to room temperature to achieve supersaturation.
-
Crystallization: The saturated solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the formation of large, well-defined single crystals over a period of several days to weeks.[3][4][5]
-
Crystal Harvesting: Once crystals of a suitable size (typically a few millimeters) have formed, they are carefully harvested from the solution, washed with a non-solvent, and dried.
Crystal Structure and Properties
The arrangement of this compound molecules in the solid state is crucial to its NLO activity. The absence of a center of inversion in its crystal lattice is a prerequisite for second-order NLO effects like SHG.
Crystallographic Data
This compound crystallizes in the orthorhombic system with the non-centrosymmetric space group Fdd2.[6] This crystal structure is characterized by a specific arrangement of the [SO₂(NH₂)₂] tetrahedra, leading to a net dipole moment and strong NLO response.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [6] |
| Space Group | Fdd2 | [6] |
| a (Å) | 9.14 | [6] |
| b (Å) | 16.85 | [6] |
| c (Å) | 4.58 | [6] |
| α, β, γ (°) | 90 | [6] |
| Z | 8 | [6] |
Experimental Protocol: Single-Crystal X-ray Diffraction (XRD)
The determination of the crystal structure of this compound is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A high-quality single crystal of this compound is carefully selected and mounted on a goniometer head.[1]
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[7] A CCD or CMOS detector is used to record the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to obtain a precise three-dimensional model of the crystal structure.[7]
Nonlinear Optical Properties
This compound exhibits exceptional NLO properties, particularly its strong second-harmonic generation response in the DUV region.
Second-Harmonic Generation (SHG)
The SHG efficiency of this compound has been measured to be approximately four times that of KDP, a widely used NLO material.[1][2] This strong response is a direct consequence of its favorable crystal structure and the high hyperpolarizability of the [SO₂(NH₂)₂] unit.
| Property | Value | Reference |
| SHG Efficiency | ~4 x KDP | [1][2] |
| Phase-Matching Wavelength (Predicted) | 188 nm | [1][2] |
Experimental Protocol: Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of the SHG efficiency of NLO materials.[8]
-
Sample Preparation: A crystalline sample of this compound is ground into a fine powder and sieved into different particle size ranges.
-
Laser Source: A pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[9]
-
Measurement: The fundamental laser beam is directed onto the powdered sample. The generated second-harmonic signal at 532 nm is detected by a photomultiplier tube after passing through appropriate filters to block the fundamental wavelength.
-
Reference Material: The SHG intensity of this compound is compared to that of a standard reference material, such as KDP, under identical experimental conditions.[8][10]
Linear Optical and Thermal Properties
The linear optical and thermal properties of this compound are critical for its potential use in practical DUV NLO devices.
Optical Transmittance and Birefringence
This compound exhibits a very short UV absorption edge at approximately 160 nm, indicating its transparency in the DUV region.[1][2] It also possesses a large birefringence, which is essential for phase-matching in frequency conversion processes.
| Property | Value | Reference |
| UV Absorption Edge | 160 nm | [1][2] |
| Birefringence (Δn) | 0.07 @ 589.3 nm | [1][2] |
Experimental Protocol: UV-Vis-NIR Spectroscopy
The optical transmittance spectrum of a this compound crystal is measured using a UV-Vis-NIR spectrophotometer.
-
Sample Preparation: A thin, polished single crystal of this compound is used for the measurement.
-
Instrumentation: A double-beam spectrophotometer is employed, with one beam passing through the sample and the other serving as a reference.[11]
-
Measurement: The transmittance of the crystal is recorded over a wide wavelength range, typically from the DUV to the near-infrared region (e.g., 190-2500 nm).[11][12] The absorption edge is determined from the wavelength at which the transmittance drops sharply.
Thermal Stability
Thermal analysis is performed to determine the temperature range in which this compound is stable, a crucial parameter for crystal growth and device fabrication.
| Property | Value | Reference |
| Decomposition Temperature | > 250 °C (Typical for related compounds) | [13] |
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to study the thermal stability and phase transitions of this compound.
-
Sample Preparation: A small amount of powdered this compound (typically 2-10 mg) is placed in an alumina (B75360) or aluminum crucible.[2]
-
Instrumentation: A simultaneous TGA/DSC instrument is used to measure changes in mass and heat flow as a function of temperature.
-
Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidation.[2] The TGA curve shows the mass loss upon decomposition, while the DSC curve reveals melting points and other thermal events.
Conclusion
This compound stands out as a highly promising deep-ultraviolet nonlinear optical material due to its exceptional combination of a short absorption edge, strong SHG response, and large birefringence. The polar [SO₂(NH₂)₂] tetrahedron is identified as a new and effective DUV NLO-active unit. The straightforward synthesis and crystal growth of this compound, coupled with its excellent optical properties, make it an attractive candidate for next-generation DUV laser technologies. Further research into optimizing crystal growth to obtain large, high-quality crystals and a more detailed investigation of its laser damage threshold will be crucial for its practical implementation in optical devices. This guide provides the foundational technical information necessary for researchers to advance the study and application of this remarkable material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.scirp.org [file.scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV_VIS_NIR [crf.iitd.ac.in]
- 12. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Insights into Sulfamide Drug Adsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adsorption of sulfamide drugs onto various substrates is a critical phenomenon influencing their environmental fate, detection, and potential as drug delivery vehicles. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), offer unparalleled molecular-level insights into these adsorption processes. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the adsorption of this compound drugs. It summarizes key quantitative data, details experimental protocols for validation, and presents visual workflows to elucidate the intricate relationships in these studies. This document is intended to be a resource for researchers and professionals in drug development, materials science, and environmental science, facilitating a deeper understanding and prediction of this compound drug interactions with various materials.
Introduction
Sulfonamides, a class of synthetic antimicrobial agents containing the sulfonamido group (-S(=O)₂-NH₂), are widely used in human and veterinary medicine.[1] Their presence in the environment as emerging contaminants has prompted extensive research into their interactions with various materials for remediation purposes.[2] Concurrently, the adsorption of these drugs onto nanomaterials is being explored for applications in drug delivery and sensing.[3][4] Understanding the fundamental mechanisms of adsorption at the quantum level is paramount for the rational design of novel adsorbents and drug delivery systems.
Quantum mechanical calculations provide a powerful lens through to examine the energetics, electronic perturbations, and bonding characteristics of drug-substrate interactions.[5] This guide will delve into the theoretical underpinnings of these computational methods, the experimental techniques used to validate their predictions, and a summary of key findings in the field.
Theoretical and Computational Methodology
Density Functional Theory (DFT) is the most prominent quantum mechanical method for studying drug adsorption on surfaces.[5] DFT calculations can elucidate the adsorption mechanism by determining the most stable adsorption configurations, interaction energies, and changes in the electronic properties of both the drug molecule and the adsorbent.
Computational Protocol
A typical DFT-based workflow for studying this compound drug adsorption involves several key steps, from geometry optimization to the analysis of electronic properties and bonding.
Caption: Computational workflow for DFT studies of this compound drug adsorption.
Detailed Steps:
-
Geometry Optimization of Adsorbate and Adsorbent: The initial structures of the this compound drug molecule and the adsorbent (e.g., a nanoparticle cluster or a periodic slab) are independently optimized to find their lowest energy conformations.
-
Construction of Adsorption Configurations: The optimized drug molecule is placed at various positions and orientations relative to the adsorbent surface to explore different possible interaction sites.
-
Geometry Optimization of the Adsorption Complex: Each initial configuration of the drug-adsorbent complex is then fully optimized. This allows the system to relax to the most stable geometry, revealing the preferred adsorption site and orientation.
-
Calculation of Adsorption Energy (Eads): The adsorption energy is a key indicator of the strength of the interaction. It is typically calculated as: Eads = Ecomplex - (Edrug + Eadsorbent) where Ecomplex is the total energy of the optimized drug-adsorbent system, and Edrug and Eadsorbent are the total energies of the isolated, optimized drug and adsorbent, respectively. A more negative Eads indicates a stronger and more favorable adsorption.
-
Electronic Structure Analysis:
-
Density of States (DOS): The DOS provides information about the distribution of electronic states as a function of energy. Changes in the DOS upon adsorption can indicate the formation of new chemical bonds.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (Eg) is a measure of the electronic excitability of a system. A decrease in the Eg upon adsorption often suggests increased conductivity and can be indicative of charge transfer.[4]
-
-
Charge Transfer and Bonding Analysis:
-
Bader Charge Analysis: This method partitions the total electron density of the system into atomic basins, providing a way to calculate the net charge on each atom.[6] It is used to quantify the amount of charge transferred between the drug and the adsorbent.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology can characterize the nature of the chemical bonds formed upon adsorption (e.g., covalent, ionic, hydrogen bonds) by analyzing the properties at the bond critical points.[3][4]
-
Common Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studies involving drug-nanomaterial interactions, common choices include:
-
Functionals:
-
Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof) is a widely used GGA functional.
-
Hybrid Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance of accuracy and computational cost.[7]
-
Dispersion Corrections: Van der Waals interactions are often crucial in adsorption phenomena. Therefore, dispersion corrections, such as those proposed by Grimme (e.g., DFT-D3), are frequently incorporated.[5]
-
-
Basis Sets:
-
Pople-style basis sets: 6-31G(d,p) and 6-311++G(d,p) are commonly used for organic molecules.[8]
-
Double-zeta valence polarized (DZVP) basis sets: These are often employed for transition metals in nanoparticle systems.[9][10]
-
Plane-wave basis sets: Used in conjunction with pseudopotentials, especially for periodic systems.
-
Experimental Validation
Experimental studies are essential to validate the theoretical predictions from quantum mechanical calculations. Batch adsorption experiments are the most common method for this purpose, providing macroscopic data that can be correlated with the microscopic insights from DFT.
Experimental Workflow
The experimental validation process involves the synthesis and characterization of the adsorbent, followed by batch adsorption studies and analysis of the results.
Caption: General workflow for experimental validation of adsorption studies.
Detailed Experimental Protocols
A. Adsorbent Characterization: Before adsorption experiments, the adsorbent material is thoroughly characterized to understand its physical and chemical properties:
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to determine the morphology, size, and shape of the nanoparticles.
-
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) identifies the functional groups on the adsorbent's surface. X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the surface atoms.
-
X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the adsorbent.
-
BET (Brunauer-Emmett-Teller) Analysis: This method is used to measure the specific surface area and porosity of the material.
B. Batch Adsorption Experiments: These experiments are conducted to determine the adsorption capacity and kinetics.
-
A stock solution of the this compound drug of a known concentration is prepared.
-
A known mass of the adsorbent is added to a series of flasks containing a fixed volume of the drug solution at different initial concentrations.
-
The flasks are agitated in a shaker at a constant temperature for a specific period.
-
The effect of various parameters is studied by systematically varying one parameter while keeping others constant:
-
Contact Time: To determine the equilibrium time.
-
Initial Drug Concentration: To study the effect on adsorption capacity.
-
pH: To understand the role of electrostatic interactions.
-
Temperature: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°).
-
-
At predetermined time intervals, samples are withdrawn, and the solid adsorbent is separated from the solution by centrifugation or filtration.
-
The concentration of the this compound drug remaining in the supernatant is measured using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
C. Data Analysis: The experimental data is analyzed using kinetic and isotherm models.
-
Adsorption Kinetics: These models describe the rate of adsorption.
-
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available adsorption sites.
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[11][12] This model is often found to best describe the adsorption of sulfonamides.[11]
-
-
Adsorption Isotherms: These models describe the equilibrium relationship between the amount of drug adsorbed and the concentration of the drug in the solution at a constant temperature.
D. Post-Adsorption Characterization: Characterizing the adsorbent after the adsorption process can provide direct evidence of the interaction.
-
FTIR Spectroscopy: Comparing the FTIR spectra of the adsorbent before and after drug adsorption can reveal shifts in the vibrational frequencies of functional groups, indicating their involvement in the adsorption process.
-
XPS Spectroscopy: XPS can detect changes in the elemental composition and chemical states of the surface atoms of both the adsorbent and the drug, confirming the presence of the adsorbed drug and providing insights into the nature of the interaction.
Quantitative Data Summary
The following tables summarize quantitative data from various quantum mechanical and experimental studies on the adsorption of this compound and sulfonamide drugs on different nanomaterials.
Table 1: Quantum Mechanical (DFT) Calculation Results
| This compound Drug | Adsorbent | Adsorption Energy (Eads) | HOMO-LUMO Gap (Eg) Change | Charge Transfer (e) | Reference |
| This compound | Al₁₂N₁₂ Nanocage | -47.27 kcal/mol | Decrease | - | [3][4] |
| This compound | Al₁₂P₁₂ Nanocage | -34.59 kcal/mol | Decrease | - | [3][4] |
| This compound | B₁₂N₁₂ Nanocage | -28.13 kcal/mol | Decrease | - | [3][4] |
| This compound | B₁₂P₁₂ Nanocage | -9.45 kcal/mol | Decrease | - | [3][4] |
| Sulfacetamide | Anatase TiO₂ (001) | - | Decrease | - | [15] |
| Paclitaxel | rGO-COOH | -0.91 eV | - | - | [5] |
| CH₂O | ZnO(0001) | -1.97 eV | - | 0.22 | [16] |
Table 2: Experimental Adsorption Parameters
| Sulfonamide Drug | Adsorbent | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (qm) | Reference |
| Sulfamethoxazole | Carbon Nanotubes (dispersed) | - | - | 77.7 mg/g | [17] |
| Sulfapyridine | Carbon Nanotubes (dispersed) | - | - | 123.4 mg/g | [17] |
| Sulfachloropyridazine | Iron-modified Clay | Pseudo-Second-Order | Langmuir | 4.561 mg/g | [11] |
| Sulfadimethoxine | Iron-modified Clay | Pseudo-Second-Order | Langmuir | 1.789 mg/g | [11] |
| Pb(II) | HAp-Fe₃O₄ Composite | Pseudo-Second-Order | Freundlich | - | [18] |
Conclusion
The integration of quantum mechanical calculations and experimental studies provides a robust framework for understanding the adsorption of this compound drugs. DFT calculations offer profound insights into the molecular-level interactions, guiding the interpretation of macroscopic experimental data. This technical guide has outlined the standard computational and experimental protocols, presented key quantitative findings, and provided visual workflows to aid researchers in this field. As the demand for novel drug delivery systems and efficient environmental remediation technologies grows, the predictive power of quantum mechanics will continue to be an indispensable tool in the rational design and optimization of materials for this compound drug adsorption.
References
- 1. Hydroxyapatite as a key biomaterial: quantum-mechanical simulation of its surfaces in interaction with biomolecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The computational quantum mechanical study of this compound drug adsorption onto X12Y12 fullerene-like nanocages: detailed DFT and QTAIM investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating adsorption of 5-fluorouracil and 6-mercaptopurine on icosahedral silver nanoparticles through DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of temperature on the structure, catalyst and magnetic properties of un-doped zinc oxide nanoparticles: experimental and DFT calculation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. DFT and Molecular Simulation Study of Gold Clusters as Effective Drug Delivery Systems for 5-Fluorouracil Anticancer Dr… [ouci.dntb.gov.ua]
- 10. Quantum Mechanics Simulation on Adsorption Behavior and Flotation Mechanism of Combined Sodium Oleic Acid and Oleamide onto Fluorapatite Surface in an Aqueous Environment [jme.shahroodut.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. sciencetechindonesia.com [sciencetechindonesia.com]
Sulfamide Derivatives as Potent Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their ability to potently and often selectively inhibit a wide range of enzymes. The this compound moiety (R¹R²NSO₂NR³R⁴) and the closely related sulfonamide group (RSO₂NR¹R²) serve as crucial pharmacophores in the design of therapeutic agents for a multitude of diseases, including cancer, glaucoma, infectious diseases, and inflammatory conditions. Their inhibitory activity often stems from the ability of the this compound or sulfonamide group to act as a zinc-binding group in metalloenzymes or to form key hydrogen bond interactions within the enzyme's active site. This technical guide provides an in-depth overview of this compound derivatives as enzyme inhibitors, focusing on their primary targets, quantitative inhibitory data, experimental protocols for their evaluation, and the signaling pathways they modulate.
Key Enzyme Targets and Mechanisms of Inhibition
This compound and sulfonamide derivatives have been successfully developed to target several major classes of enzymes. The mechanism of inhibition is often dependent on the specific enzyme family.
Metalloenzymes
In metalloenzymes, the sulf(on)amide nitrogen atoms can coordinate with the active site metal ion, typically Zn²⁺, displacing a catalytically crucial water molecule or hydroxide (B78521) ion.
-
Carbonic Anhydrases (CAs): These zinc-containing enzymes are pivotal in pH regulation and CO₂ transport. Sulfonamide inhibitors are well-established as treatments for glaucoma, edema, and epilepsy.[1][2] The primary sulfonamide group (—SO₂NH₂) is a key zinc-binding feature.[3]
-
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling. Their overexpression is linked to cancer invasion and arthritis. Sulfonamide-based MMP inhibitors often incorporate a hydroxamate group as an additional zinc-chelating moiety.[4]
Proteases
-
Aspartic Proteases (e.g., HIV-1 Protease): This viral enzyme is essential for the maturation of the HIV virion. Cyclic sulfamides have been designed to interact with the catalytic aspartic acid residues in the active site, displacing a critical water molecule.[5]
-
Serine Proteases (e.g., Human Neutrophil Elastase): These enzymes are implicated in inflammatory diseases. Sulfonamide derivatives can act as inhibitors of these proteases.[6]
Kinases
Sulfonamide derivatives can act as ATP-competitive inhibitors of various protein kinases by interacting with the hinge region of the ATP-binding pocket.
-
Tyrosine Kinases (e.g., VEGFR-2, FAK): These kinases are crucial regulators of cell signaling pathways involved in angiogenesis and cell proliferation, making them key targets in oncology.[7][8][9]
Other Enzymes
-
Dihydropteroate Synthase (DHPS): This bacterial enzyme is involved in folate synthesis. Sulfonamide antibiotics act as competitive inhibitors of DHPS, mimicking its natural substrate, p-aminobenzoic acid (PABA).[10][11]
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors with a sulfonamide scaffold have been developed as anti-inflammatory agents.[12]
Quantitative Inhibition Data
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The following tables summarize representative quantitative data for various this compound and sulfonamide inhibitors against their target enzymes.
Table 1: Inhibition of Carbonic Anhydrases (CAs) by Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3][13] |
| Benzolamide | - | - | - | 112.6 | [14] |
| Brinzolamide | - | - | - | 170.2 | [14] |
| Ethoxzolamide | - | - | - | 76.9 | [14] |
| Compound 15 | 725.6 | 3.3 | 6.7 | 80.5 | [13] |
| Compound 10a | 200.5 | 13.4 | 29.8 | 61.3 | [13] |
| N-(sulfapyridine)-p-hydroxybenzamide | 2.62 | - | - | - | [15] |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide | - | 5.74 | - | - | [15] |
Note: '-' indicates data not available in the cited sources.
Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Sulfonamide Derivatives
| Compound | MMP-1 (IC₅₀, nM) | MMP-2 (IC₅₀, nM) | MMP-3 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) | MMP-14 (IC₅₀, nM) | Reference(s) |
| Pfizer Compound [I] | >3000 | 176-250 fold selectivity vs MMP-3 | 4 | >3000 | >3000 | [8] |
| Pfizer Compound [II] | >3000 | 176-250 fold selectivity vs MMP-3 | 4.4 | >3000 | >3000 | [8] |
| CGS 27023A | 11 | 8 | 4 | 3 | 28 | [16] |
| AG3340 (Prinomastat) | 360 | 0.13 | 0.5 | 0.4 | 1.1 | [16] |
Table 3: Inhibition of Kinases by Sulfonamide Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Sorafenib | VEGFR-2 | 4.58 (µM) | [17] |
| Compound 32 | VEGFR-2 | 1.06-8.92 (µM, GI₅₀) | [17] |
| Compound 1 | VEGFR-2 | 23.1 | [17] |
| Compound 36 | VEGFR-2 | 140 | [17] |
| Compound 5 | FAK | 86.7 | [9] |
| IN10018 | FAK | - | [18] |
Note: GI₅₀ refers to the 50% growth inhibition concentration.
Table 4: Inhibition of Other Enzymes by Sulfonamide Derivatives
| Compound | Target Enzyme | IC₅₀ / Kᵢ (nM) | Reference(s) |
| Amprenavir | HIV-1 Protease | - | [19] |
| Darunavir | HIV-1 Protease | 3 (IC₅₀) / 0.016 (Kᵢ) | [19] |
| Compound 8 | Acetylcholinesterase | 31.5 (Kᵢ) | [20] |
| Compound 8 | Butyrylcholinesterase | 24.4 (Kᵢ) | [20] |
| Compound 4m | Lipoxygenase | 15,800 | [21] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of this compound-based enzyme inhibitors. Below are generalized protocols for key experimental procedures.
Synthesis of Benzenesulfonamide Derivatives
A common method for synthesizing benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[7]
-
Reaction Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add the corresponding benzenesulfonyl chloride (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the enzyme-catalyzed hydration of CO₂.[22][23]
-
Reagents: Purified human CA isoenzyme, inhibitor stock solution (in DMSO), buffer (e.g., Tris-HCl), pH indicator (e.g., phenol (B47542) red), and CO₂-saturated water.
-
Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing the pH indicator in a stopped-flow spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red) as the pH decreases due to carbonic acid formation.
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the absorbance change. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
This assay uses a quenched fluorescent substrate that emits a signal upon cleavage by an active MMP.[14][15]
-
Reagents: Recombinant human MMP enzyme, fluorogenic MMP substrate (e.g., FRET-based peptide), assay buffer, and inhibitor stock solutions.
-
Enzyme Activation (if required): Some MMPs are in a pro-enzyme form and require activation with agents like APMA (4-aminophenylmercuric acetate).
-
Assay Setup: In a 96-well plate, add the assay buffer, the MMP enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm).
-
Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence curves. Determine IC₅₀ values by plotting the percent inhibition versus the inhibitor concentration.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the cleavage of a FRET substrate by HIV-1 protease.[3]
-
Reagents: Recombinant HIV-1 protease, FRET peptide substrate (containing a fluorophore and a quencher), assay buffer, and inhibitor stock solutions.
-
Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of the test inhibitor.
-
Enzyme Addition: Add the diluted HIV-1 protease solution to the wells (except for the blank).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add the FRET substrate solution to all wells.
-
Measurement: Immediately measure the increase in fluorescence in a kinetic mode at 37°C.
-
Data Analysis: The rate of substrate cleavage is proportional to the rate of fluorescence increase. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Visualization of Pathways and Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2\n(Receptor Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Angiogenesis [label="Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Sulfonamide\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; PLCg -> DAG; PLCg -> IP3; DAG -> PKC; IP3 -> Ca; PI3K -> AKT; AKT -> mTOR; mTOR -> Cell_Survival; PKC -> Angiogenesis; Inhibitor -> VEGFR2 [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: VEGFR-2 signaling pathway and point of inhibition.
// Nodes Integrin [label="Integrin Activation", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK\n(Focal Adhesion Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="Sulfonamide\nFAK Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Edges Integrin -> FAK [label=" Activates"]; FAK -> PI3K [label=" Activates"]; PI3K -> AKT; AKT -> GSK3b [arrowhead=tee]; AKT -> Cell_Survival; GSK3b -> Cell_Proliferation [arrowhead=tee, style=dashed, label=" Inactivates"]; Inhibitor -> FAK [label=" Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: FAK signaling pathway and point of inhibition.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate,\nBuffer, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Setup [label="Set up Assay Plate\n(Varying Inhibitor Conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_Incubation [label="Pre-incubation\n(Enzyme + Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\n(Add Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Acquisition [label="Kinetic Measurement\n(e.g., Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate Rates)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50_Determination [label="Determine IC₅₀ Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Assay_Setup; Assay_Setup -> Pre_Incubation; Pre_Incubation -> Initiate_Reaction; Initiate_Reaction -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> IC50_Determination; IC50_Determination -> End; } caption: General workflow for an enzyme inhibition assay.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Combine Reactants\n(e.g., Amine + Sulfonyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Controlled\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Progress\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [style=dashed]; Monitoring -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> End; } caption: General workflow for chemical synthesis.
Conclusion
This compound and sulfonamide derivatives continue to be a rich source of inspiration for the design of novel enzyme inhibitors with significant therapeutic potential. Their chemical tractability and ability to interact with a diverse range of enzyme active sites have led to numerous clinical candidates and approved drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new generations of this compound-based inhibitors. Further exploration into isoform-selective inhibitors and compounds with novel mechanisms of action will undoubtedly pave the way for more effective and safer therapies for a wide array of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. benchchem.com [benchchem.com]
- 8. | BioWorld [bioworld.com]
- 9. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of new sulfonamides as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Foundational Research on Sulfamide Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the foundational research of sulfamide scaffolds, a cornerstone in modern medicinal chemistry. This document provides a detailed exploration of their synthesis, diverse biological activities, and critical role in drug development. It is designed to be a practical tool for researchers and professionals in the field, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound Scaffolds
The this compound moiety, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²NSO₂NR³R⁴), is a privileged scaffold in drug discovery. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, allow for versatile interactions with a wide range of biological targets. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, in the 1930s, this structural motif has been incorporated into a vast array of therapeutic agents.[1][2]
This compound-containing drugs have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, diuretic, and hypoglycemic effects.[1][3][4][5] This versatility has cemented the this compound scaffold as a critical component in the medicinal chemist's toolkit for the design of novel therapeutics.
Synthesis of this compound Scaffolds
The synthesis of this compound scaffolds can be achieved through several reliable methods. The most common approach involves the reaction of a primary or secondary amine with a sulfamoyl chloride. Other methods include the reaction of sulfuryl chloride with excess amine or the use of sulfur trioxide complexes.
General Synthesis of Sulfanilamide
Sulfanilamide, a foundational antibacterial sulfonamide, is synthesized from acetanilide (B955) in a multi-step process. This synthesis is a classic example of electrophilic aromatic substitution and subsequent functional group manipulation.
Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide [3][6][7][8][9]
Step 1: Chlorosulfonation of Acetanilide
-
In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Slowly add 63 mL of chlorosulfonic acid dropwise with frequent shaking. A calcium chloride guard tube should be fitted to the top of the condenser to protect the reaction from atmospheric moisture.
-
Heat the mixture to 60-70°C for 2 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice. The p-acetamidobenzenesulfonyl chloride will precipitate.
-
Filter the product, wash with cold water, and air dry.
Step 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride
-
Place the crude p-acetamidobenzenesulfonyl chloride in a 500 mL round-bottom flask.
-
Add 120 mL of concentrated aqueous ammonia (B1221849) and 120 mL of water with shaking.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the mixture in an ice bath and acidify with dilute sulfuric acid.
-
Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry in an oven at 100°C.
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide
-
Transfer the p-acetamidobenzenesulfonamide to a 250 mL round-bottom flask containing a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.
-
Boil the mixture under reflux for 1 hour. Upon cooling, no solid should separate. If a solid appears, continue heating for a short period.
-
Add 1 g of activated charcoal to the solution, boil for 15 minutes, and filter.
-
To the filtrate, slowly add 6 g of solid sodium carbonate in portions with stirring until effervescence ceases.
-
Cool the solution in an ice bath to precipitate the sulfanilamide.
-
Collect the product by filtration, wash with a small amount of cold water, and recrystallize from hot water or ethanol (B145695) to obtain pure sulfanilamide.
Synthesis of Furosemide (B1674285)
Furosemide is a potent loop diuretic containing a sulfonamide group. Its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine (B118560).
Experimental Protocol: Synthesis of Furosemide [6][10][11][12]
-
A mixture of 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (furosemide starting material, 0.01 mol), acetylacetone (B45752) (0.01 mol), triethylorthoformate (0.01 mol), and acetic acid (1 mL) in methanol (B129727) (25 mL) is refluxed for 7 hours.
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured over crushed ice, and a few drops of diluted hydrochloric acid are added to acidify the product.
-
The solid product that forms is filtered and recrystallized from methanol to yield furosemide derivatives.
Note: The provided protocol describes the synthesis of a furosemide derivative. The direct synthesis of furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is a well-established industrial process.
Synthesis of Hydrochlorothiazide (B1673439)
Hydrochlorothiazide is a thiazide diuretic widely used for the treatment of hypertension. A common synthetic route involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) with paraformaldehyde.[2][4][8][13][14]
Experimental Protocol: Synthesis of Hydrochlorothiazide [2][4]
-
In a reaction vessel, a mixture of 4-amino-6-chloro-1,3-benzenedisulfonamide and formaldehyde (B43269) (as a 36% solution) is prepared in water as the solvent.
-
The formaldehyde solution is added dropwise at 80°C.
-
The reaction mixture is then heated to 100°C and maintained at this temperature for approximately 0.2 hours.
-
After the reaction period, the mixture is cooled.
-
The resulting precipitate is collected by suction filtration, washed with water, and dried to obtain the crude hydrochlorothiazide product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as aqueous acetone.
Biological Activities and Quantitative Data
This compound scaffolds are integral to a wide range of therapeutic agents due to their diverse biological activities. The following sections provide an overview of these activities, supported by quantitative data where available.
Antibacterial Activity
The antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folate production.[5]
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 | [13] |
| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32 | [13] |
| Sulfadiazine Hybrid | Staphylococcus aureus | 125 | [13] |
| Sulfadiazine Hybrid | Escherichia coli | 125 | [13] |
| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (wildtype) | 0.03 - 0.25 | [13] |
| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (resistant) | > 8 | [13] |
| Sulfonamide Derivative 1a | Staphylococcus aureus ATCC 25923 | 64 - 256 | |
| Sulfonamide Derivative 1b | Staphylococcus aureus (clinical isolates) | 64 - 512 | |
| Sulfonamide Derivative 1C | E. coli | 50 | [15] |
| Sulfonamide Derivative 1C | B. licheniformis | 100 | [15] |
Anticancer Activity
Sulfonamide derivatives have emerged as promising anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[16][17]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Sulfonamide Derivative 8a | HeLa | 10.9 ± 1.01 | [18] |
| Sulfonamide Derivative 8a | MDA-MB-231 | 19.22 ± 1.67 | [18] |
| Sulfonamide Derivative 8a | MCF-7 | 12.21 ± 0.93 | [18] |
| Sulfonamide Derivative 8b | HeLa | 7.2 ± 1.12 | [18] |
| Sulfonamide Derivative 8b | MDA-MB-231 | 4.62 ± 0.13 | [18] |
| Sulfonamide Derivative 8b | MCF-7 | 7.13 ± 0.13 | [18] |
| Cyclic this compound 18 | A549 | ~10 (50% growth inhibition) | [19][20] |
| Naphthalene Sulfonamide 5c | A549 | 0.51 ± 0.03 | [15] |
| Naphthalene Sulfonamide 5c | MCF-7 | 0.33 ± 0.01 | [15] |
| Sulfonamide E7010 | Various Tumor Cells | 0.06 - 0.8 | [16] |
Antiviral Activity
Several sulfonamide derivatives have demonstrated significant antiviral activity, particularly as inhibitors of HIV protease and reverse transcriptase.[9][21]
| Compound | Virus | IC₅₀ (µM) | Reference |
| Cyclic Sulfonamide 1 | SARS-CoV-2 | 15.3 | [22] |
| Cyclic Sulfonamide 13c | SARS-CoV-2 | 0.88 | [22] |
| Bicyclic Sulfonamide 3 | EMCV | 22.0 ± 2.6 | [3] |
| Bicyclic Sulfonamide 6 | EMCV | 18.3 ± 2.0 | [3] |
| This compound 1b | H. cytomegalovirus (AD169) | - | [23] |
| This compound 1h | H. cytomegalovirus (AD169) | - | [23] |
Diuretic Activity
Sulfonamide-based diuretics, such as thiazides and loop diuretics, are essential in the management of hypertension and edema. They primarily act by inhibiting ion transport in the renal tubules.
| Compound | Class | Primary Site of Action | Reference |
| Hydrochlorothiazide | Thiazide Diuretic | Distal Convoluted Tubule | [24] |
| Furosemide | Loop Diuretic | Thick Ascending Limb of the Loop of Henle | [24] |
Hypoglycemic Activity (Sulfonylureas)
Sulfonylureas are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. They stimulate insulin (B600854) release from pancreatic β-cells by blocking ATP-sensitive potassium channels.[25]
| Compound | Generation | Potency | Reference |
| Tolbutamide | First | Lower | [26] |
| Chlorpropamide | First | Lower | [26] |
| Glibenclamide (Glyburide) | Second | Higher | [25][26] |
| Glipizide | Second | Higher | [26] |
Physicochemical and Pharmacokinetic Properties
The therapeutic efficacy of this compound-based drugs is significantly influenced by their physicochemical and pharmacokinetic properties.
Physicochemical Properties of Selected Sulfonamides
| Compound | Molecular Weight ( g/mol ) | pKa | Water Solubility (g/L) | Reference |
| Sulfanilamide | 172.2 | 10.4 | 5 | [20][27] |
| Sulfadiazine | 250.28 | 6.48 | 0.13 | [20][27] |
| Sulfamethoxazole | 253.28 | 6.03 | 0.61 | [20][27] |
| Furosemide | 330.74 | 3.9 | 0.006 | [11] |
| Hydrochlorothiazide | 297.74 | 7.9, 9.2 | - | [8] |
Pharmacokinetic Parameters of Selected Sulfonamides
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Excretion | Reference |
| Glibenclamide | ~100 | >99 | 2-5 | Hepatic metabolism | [24][26] |
| Glipizide | ~100 | 98-99 | 2-4 | Hepatic metabolism | [24][26] |
| Furosemide | ~60 | >95 | 1.5-2 | Renal (65% unchanged) | [28][29] |
| Hydrochlorothiazide | 65-75 | 40-68 | 6-15 | Renal (unchanged) | [18][30] |
Key Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Some sulfonamides have been shown to modulate this pathway.
General Drug Discovery Workflow for this compound Scaffolds
The development of new this compound-based drugs follows a structured workflow from initial concept to a marketable therapeutic.
Detailed Experimental Protocols for Biological Assays
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antibacterial agent.[13][25]
Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted sulfonamide.
-
Include a growth control well (bacteria in MHB without drug) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
-
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][25][31]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test sulfonamide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
ELISA plate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in RPMI-1640 medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare stock solutions of the sulfonamide compounds in DMSO.
-
Prepare serial dilutions of the compounds in culture medium.
-
Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of sulfonamides.
-
Include untreated cells as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diuretic Activity Screening in Rats
This in vivo protocol is a standard method for evaluating the diuretic potential of new chemical entities.[1][5][26][32]
Materials:
-
Male Wistar rats (150-200 g)
-
Test sulfonamide compounds
-
Standard diuretic (e.g., furosemide)
-
Normal saline (0.9% NaCl)
-
Metabolic cages
-
Measuring cylinders
Procedure:
-
Animal Preparation:
-
Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Divide the rats into groups (e.g., control, standard, and test groups).
-
-
Drug Administration:
-
Administer normal saline (e.g., 25 mL/kg) orally to all rats to ensure a uniform water and salt load.
-
Immediately after saline administration, administer the vehicle (e.g., 1% carboxymethyl cellulose) to the control group, the standard diuretic to the standard group, and the test sulfonamide compounds to the test groups, all via the oral route.
-
-
Urine Collection:
-
Place each rat in an individual metabolic cage.
-
Collect urine at specified time intervals (e.g., every hour for 5 hours).
-
-
Data Analysis:
-
Measure the total volume of urine excreted by each rat.
-
The urine can be further analyzed for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.
-
Compare the urine output and electrolyte excretion of the test groups with the control and standard groups to determine the diuretic activity.
-
Conclusion
The this compound scaffold remains a remarkably versatile and enduringly important structural motif in drug discovery. Its presence in a wide array of clinically successful drugs across multiple therapeutic areas is a testament to its favorable physicochemical and pharmacokinetic properties. This technical guide has provided a foundational overview of the synthesis, biological activities, and evaluation of this compound-based compounds. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the continued exploration and exploitation of this privileged scaffold in the quest for novel and improved therapeutics. The ongoing research in this field promises to further expand the therapeutic applications of this compound-containing molecules.
References
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- 2. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
- 5. A method for screening diuretic agents in the rat. | Semantic Scholar [semanticscholar.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 9. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN105439809A - Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 13. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Process For The Preparation Of Hydrochlorothiazide [quickcompany.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding the Structure-Activity Relationship (SAR) of Antiviral Agents for Effective Treatment of Viral Infections - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 17. portal.fis.tum.de [portal.fis.tum.de]
- 18. Pharmacokinetic and pharmacodynamic interactions between furosemide and hydrochlorothiazide in nephrotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral Sulfonamide Derivatives: Ingenta Connect [ingentaconnect.com]
- 22. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. openaccesspub.org [openaccesspub.org]
- 25. benchchem.com [benchchem.com]
- 26. pharmatutor.org [pharmatutor.org]
- 27. youtube.com [youtube.com]
- 28. Furosemide pharmacokinetics and pharmacodynamics in health and disease—An update | Semantic Scholar [semanticscholar.org]
- 29. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 30. karger.com [karger.com]
- 31. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamides, and more specifically their mono-N-substituted derivatives, sulfonamides, are a cornerstone of modern medicinal chemistry. This functional group is a key pharmacophore in a multitude of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. The synthesis of sulfamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This method offers a versatile and robust approach to creating diverse libraries of compounds for drug discovery and development.
These application notes provide detailed protocols for the synthesis of sulfamides from sulfonyl chlorides, covering a range of substrates and reaction conditions. The information is intended to guide researchers in the efficient and successful synthesis of these important compounds.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Tertiary amines do not react to form stable sulfonamides as they lack a proton on the nitrogen atom to be removed.[1]
General Reaction Scheme:
Where:
-
R1 : Can be an alkyl, aryl, or heteroaryl group.
-
R2, R3 : Can be hydrogen, alkyl, aryl, or part of a cyclic system.
-
Base : Typically a non-nucleophilic amine such as pyridine (B92270) or triethylamine (B128534), or an inorganic base like sodium carbonate or sodium hydroxide.[2][3]
Experimental Workflow
The general workflow for the synthesis of sulfamides from sulfonyl chlorides is outlined below. This process includes the reaction setup, monitoring, work-up, and purification of the final product.
Caption: General workflow for the synthesis of sulfamides.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted and N,N-disubstituted sulfamides from sulfonyl chlorides.
Table 1: Synthesis of N-Aryl Sulfonamides
| Sulfonyl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Aniline (B41778) | Pyridine | - | 0 - 25 | - | 100 |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0 - 25 | - | 100 |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 0 - 25 | - | 100 |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0 - 25 | - | 100 |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 0 - RT | 6 | 86 |
| Benzenesulfonyl chloride | Aniline | 10% NaOH | - | RT | 1 | - |
| p-Toluenesulfonyl chloride | 4-Nitroaniline | - | - | RT | - | Good |
| p-Toluenesulfonyl chloride | p-Anisidine | Poly(4-vinylpyridine) | Acetonitrile | RT | 2.5 | 93 |
Table 2: Synthesis of N-Alkyl and N,N-Dialkyl Sulfonamides
| Sulfonyl Chloride | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH2Cl2 | 0 | - | - |
| Benzenesulfonyl chloride | N-Methylaniline | Pyridine | CH2Cl2 | - | - | 97 |
| Benzenesulfonyl chloride | Diphenylamine | Pyridine | CH2Cl2 | - | - | 97 |
| p-Toluenesulfonyl chloride | Diethylamine | Poly(4-vinylpyridine) | Acetonitrile | RT | 3 | 91 |
| p-Toluenesulfonyl chloride | Piperidine | Poly(4-vinylpyridine) | Acetonitrile | RT | 2 | 94 |
| p-Toluenesulfonyl chloride | Morpholine | Poly(4-vinylpyridine) | Acetonitrile | RT | 2 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Sulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides using pyridine as a base.
Materials:
-
Appropriate arylsulfonyl chloride (1.0 eq)
-
Aniline or substituted aniline (1.0 eq)
-
Pyridine (can be used as solvent and base) or another suitable solvent like Dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the aniline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the arylsulfonyl chloride (1.0 eq) to the cooled solution. The addition can be done portion-wise as a solid or dropwise if it is a liquid or dissolved in a small amount of solvent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). Reactions are often complete within a few hours.[1]
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to neutralize the excess pyridine.
-
The solid sulfonamide will precipitate out. If no solid forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297) or DCM.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
If an extraction was performed, combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Synthesis of N-Alkyl and N,N-Dialkyl Sulfonamides
This protocol outlines a general method for the synthesis of N-alkyl and N,N-dialkyl sulfonamides using triethylamine as a base.
Materials:
-
Appropriate alkyl- or arylsulfonyl chloride (1.0 eq)
-
Primary or secondary alkylamine (1.0-1.2 eq)
-
Triethylamine (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0-1.2 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Purification and Characterization
Purification:
-
Recrystallization: This is a common method for purifying solid sulfonamides. A suitable solvent system is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water mixtures are often effective.[4][5][6]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable purification method. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate.
Characterization:
The structure and purity of the synthesized sulfamides should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (m.p.): To assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl group.
Signaling Pathways and Logical Relationships
The synthesis of sulfamides from sulfonyl chlorides is a direct, two-component reaction. The logical relationship between the reactants and the product is straightforward.
Caption: Reactants and facilitator leading to this compound formation.
References
Application Notes and Protocols for Sulfamide-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sulfamide moiety, and the closely related sulfonamide, are privileged scaffolds in medicinal chemistry, integral to a wide range of therapeutic agents.[1][2][3] These compounds are key components in drugs with antibacterial, anticancer, antiviral, and diuretic activities.[4][5][6] Their success stems from the ability of the sulf(on)amide group to act as a bioisostere of the amide bond, and its capacity to form crucial interactions with enzyme active sites, often coordinating with metal ions or forming key hydrogen bonds.[1][2][7] This document provides a comprehensive guide to the design and evaluation of this compound-based drug candidates, covering synthetic strategies, in vitro and in vivo testing protocols, and computational design approaches.
Section 1: General Workflow for this compound-Based Drug Design
The design process for novel this compound-based drugs is an iterative cycle involving computational design, chemical synthesis, and biological evaluation. The workflow begins with identifying a biological target and designing compounds in silico. Promising candidates are then synthesized and subjected to a cascade of in vitro assays to determine their potency and selectivity. The most effective compounds from these initial screens are then advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Section 2: Protocols for Chemical Synthesis
The synthesis of this compound and sulfonamide derivatives can be achieved through several robust methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Protocol 2.1: Synthesis from Sulfonyl Chlorides and Amines
This is the most traditional and widely used method for constructing the sulfonamide bond.[8]
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 eq)
-
Standard workup reagents (Water, 1 M HCl, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.[3]
-
Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product using column chromatography or recrystallization as needed.
Protocol 2.2: One-Pot Synthesis from Thiols and Amines
This method provides a more streamlined approach by avoiding the isolation of sulfonyl chloride intermediates.[8][9]
Materials:
-
Thiol (1.0 eq)
-
Amine (e.g., aqueous NH₃)
-
Oxidizing agent/catalyst system (e.g., I₂/KMnO₄ or β-MnO₂)[9]
-
Solvent (e.g., Methanol)
Procedure:
-
Combine the thiol (1.0 eq) and the amine in the reaction solvent.
-
Add the catalyst system (e.g., a catalytic amount of β-MnO₂) under an oxygen atmosphere.[9]
-
Stir the reaction at the appropriate temperature (room temperature to reflux) until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter off the catalyst.
-
Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 2.1.
-
Purify the resulting sulfonamide by column chromatography.
Section 3: Protocols for In Vitro Evaluation
In vitro assays are critical for determining a compound's biological activity, potency, and mechanism of action at an early stage.
Protocol 3.1: Carbonic Anhydrase (CA) Inhibition Assay
Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes.[10] Inhibition is typically measured using a stopped-flow CO₂ hydrase assay.
Materials:
-
Purified human CA isozymes (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES or Tris buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
The assay measures the CA-catalyzed hydrolysis of NPA to 4-nitrophenolate, which is monitored by the increase in absorbance at 400 nm.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a cuvette, mix the CA enzyme solution with varying concentrations of the inhibitor (test compound) and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Immediately record the rate of increase in absorbance at 400 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be derived from the IC₅₀ values using the Cheng-Prusoff equation.
Protocol 3.2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
For antibacterial sulfonamides targeting dihydropteroate (B1496061) synthase (DHPS), the MIC is the primary measure of potency.[11]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)[11]
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
This protocol follows the micro-broth dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]
Protocol 3.3: Anticancer Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)[6]
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various logarithmic concentrations of the test compounds (e.g., 0.1 µM to 1 mM) and incubate for 72 hours.[6]
-
After incubation, add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using an ELISA plate reader.[6]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ (or GI₅₀) value, the concentration that inhibits cell growth by 50%, by plotting cell viability against the log of the compound concentration.[6][12]
Section 4: Signaling Pathways and Mechanisms of Action
Sulfamides exert their therapeutic effects by inhibiting key enzymes in various biological pathways.
Bacterial Folic Acid Synthesis Inhibition
Antibacterial sulfonamides are structural analogs of p-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[13][14][15] Humans are unaffected as they acquire folate from their diet.[13][16]
Carbonic Anhydrase Inhibition
In metalloenzymes like carbonic anhydrase, the primary sulfonamide group (SO₂NH₂) coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site.[1][17] This binding displaces a critical water/hydroxide molecule, thereby inhibiting the enzyme's catalytic activity of converting CO₂ to bicarbonate.[7][18]
Section 5: Protocol for In Vivo Evaluation
Promising drug candidates must be evaluated in animal models to determine their efficacy and safety profile.
Protocol 5.1: Murine Systemic Infection Model for Antibacterials
This model is used to assess the in vivo efficacy of an antibacterial sulfonamide, often reported as the 50% effective dose (ED₅₀).[16]
Materials:
-
Animal Model: Female BALB/c mice (6-8 weeks old).[16]
-
Infecting Organism: A relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA)).[16]
-
Inoculum: Bacterial suspension in sterile saline (e.g., ~1 x 10⁸ CFU/mL).[16]
-
Test Compound Formulation: e.g., in 0.5% carboxymethylcellulose for oral administration.[16]
-
Control Groups: Vehicle control and a positive control (e.g., vancomycin).[16]
Procedure:
-
Culture the infecting organism overnight and prepare the inoculum to the desired concentration.
-
Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.[16]
-
One hour post-infection, administer the test compound via the desired route (e.g., orally (PO) or IP). Administer vehicle and positive control to their respective groups.
-
Dose-ranging studies should be performed to determine the ED₅₀.
-
Monitor the mice for a period of 7 days post-infection.[16]
-
The primary endpoint is survival. The ED₅₀ is calculated as the dose of the compound that protects 50% of the mice from death.[16]
Section 6: Data Presentation
Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Inhibition Data for Novel Carbonic Anhydrase Inhibitors
This table presents inhibition constants (Kᵢ) for a series of novel sulfonyl semicarbazides against four human carbonic anhydrase (hCA) isoforms. Acetazolamide (AZA) is used as a standard. Data is adapted from related studies.[10]
| Compound | R-Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| AZA (1) | - | 250 | 12 | 25 | 5.7 |
| 5 | H | 65.4 | 11.4 | 73.9 | 0.63 |
| 10 | 4-NO₂ | 78.5 | 13.5 | 20.5 | 0.59 |
| 13 | 4-AcNH | 89.9 | 15.2 | 81.3 | 0.79 |
Table 2: In Vitro Antibacterial and Anticancer Activity
This table summarizes Minimum Inhibitory Concentration (MIC) data for an antibacterial sulfonamide and Growth Inhibition (GI₅₀) data for an anticancer sulfonamide. Data is adapted from related studies.[11][12]
| Compound | Assay Type | Target Organism/Cell Line | Activity (µg/mL or µM) |
| FQ5 | MIC | P. aeruginosa ATCC 27853 | 16 µg/mL |
| FQ5 | MIC | E. coli ATCC 35401 | 16 µg/mL |
| FQ5 | MIC | S. aureus ATCC 25923 | 32 µg/mL |
| 8b | GI₅₀ | MDA-MB231 (Breast Cancer) | 4.62 µM |
| 8b | GI₅₀ | HeLa (Cervical Cancer) | 7.2 µM |
| 8b | GI₅₀ | MCF-7 (Breast Cancer) | 7.13 µM |
Section 7: Computational Drug Design
Computational methods are invaluable for accelerating the drug design process by predicting binding affinities and drug-like properties.[11][19][20]
Protocol 7.1: Structure-Based Design via Molecular Docking
Objective: To predict the binding mode and affinity of designed sulfonamide derivatives within the active site of a target protein.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Suite, MOE)
-
Protein Data Bank (PDB) for crystal structures
Procedure:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., DHPS, PDB ID: 1AJ0) from the PDB.[20] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand or known active site residues.
-
Ligand Preparation: Draw the 2D structures of the designed sulfonamide derivatives and convert them to 3D structures. Perform energy minimization and generate different conformers.[20]
-
Molecular Docking: Run the docking algorithm to place the ligand conformers into the defined binding pocket of the receptor. The program will score the different poses based on a scoring function that estimates binding affinity (e.g., binding energy in kcal/mol).[20]
-
Analysis: Analyze the top-scoring poses to identify key interactions (hydrogen bonds, ionic, hydrophobic) between the ligand and protein residues.[11] Use this information to guide the design of new analogs with improved affinity and selectivity.
Protocol 7.2: ADMET Prediction
Objective: To evaluate the drug-likeness and potential pharmacokinetic properties of designed compounds in silico.
Software:
-
Software for calculating physicochemical properties (e.g., SwissADME, QikProp)
Procedure:
-
Input the 2D or 3D structures of the designed compounds into the software.
-
Calculate key physicochemical properties, including:
-
Molecular Weight (MW)
-
LogP (lipophilicity)
-
Hydrogen Bond Donors (HBD)
-
Hydrogen Bond Acceptors (HBA)
-
Topological Polar Surface Area (TPSA)
-
-
Evaluate the compounds against established drug-likeness rules, such as Lipinski's Rule of Five, to identify candidates with a higher probability of good oral bioavailability.[21]
-
Analyze predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to flag potential liabilities early in the design process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound motif in the design of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. tf.ni.ac.rs [tf.ni.ac.rs]
- 15. pharmacy180.com [pharmacy180.com]
- 16. benchchem.com [benchchem.com]
- 17. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sulfamide Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamide derivatives have emerged as a versatile class of small molecules with significant potential in oncology research and development. Their broad-spectrum anti-cancer activity stems from the ability to target multiple key pathways involved in tumor progression and survival. These compounds have demonstrated efficacy in a variety of cancer cell lines, acting as inhibitors of critical enzymes like carbonic anhydrases and disrupting fundamental cellular processes such as microtubule dynamics and angiogenesis signaling.
This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound derivatives against cancer cell lines. It is intended to serve as a comprehensive resource for researchers investigating the anti-cancer properties of these compounds, offering methodologies for assessing cytotoxicity, elucidating mechanisms of action, and visualizing their impact on cellular signaling pathways.
Mechanisms of Action
This compound derivatives exert their anti-cancer effects through several well-defined mechanisms:
-
Carbonic Anhydrase Inhibition: Many this compound derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][2] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.[2][3] Inhibition of CA IX by this compound derivatives leads to a disruption of pH homeostasis, resulting in increased intracellular acidification and subsequent induction of apoptosis.[1][4]
-
Tubulin Polymerization Inhibition: A significant number of this compound-based compounds act as microtubule-destabilizing agents.[5][6] They bind to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][7] This disruption of the microtubule network dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8][9]
-
VEGFR-2 Signaling Inhibition: Certain this compound derivatives have been designed to target the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10] By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote the formation of new blood vessels, thereby cutting off the tumor's supply of nutrients and oxygen.[11][12]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The anti-proliferative activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Carbonic Anhydrase Inhibitors | MMH-1 | MDA-MB-231 (Breast) | Cytotoxicity | Selectively Affects | [13] |
| Aromatic Sulfonamides | Various | Growth Inhibition | 0.01 - 35 | ||
| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | Various | Growth Inhibition | 0.01 - 0.075 | [14] | |
| Tubulin Polymerization Inhibitors | 4-iodo-N-(3-((2-methyl-5-(trifluoromethyl) benzyl) oxy)-4-(N-methylmethylsulfonamido) phenyl) benzamide | MCF-7 (Breast) | Cytotoxicity | < 1.8 | [15] |
| 4-iodo-N-(3-((2-methyl-5-(trifluoromethyl) benzyl) oxy)-4-(N-methylmethylsulfonamido) phenyl) benzamide | A549 (Lung) | Cytotoxicity | < 1.8 | [15] | |
| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | HeLa (Cervical) | Cytotoxicity | 1.34 | [8] | |
| Cinnamic acyl sulfonamide (5a) | MCF-7 (Breast) | Antiproliferative | 0.17 µg/mL | [6] | |
| Sulfonamide-dithiocarbamate hybrid (13d) | UM-UC-3 (Bladder) | Cytotoxicity | 0.9 | [2] | |
| Sulfonamide-dithiocarbamate hybrid (13d) | RT-112 (Bladder) | Cytotoxicity | 0.7 | [2] | |
| VEGFR-2 Inhibitors | Sulfonamide derivative (6) | HCT-116 (Colon) | Cytotoxicity | 3.53 | [4] |
| Sulfonamide derivative (6) | HepG-2 (Liver) | Cytotoxicity | 3.33 | [4] | |
| Sulfonamide derivative (6) | MCF-7 (Breast) | Cytotoxicity | 4.31 | [4] | |
| Sulfonamide derivative (15) | HCT-116, HepG-2, MCF-7 | VEGFR-2 Inhibition | 0.0787 | [4] | |
| Other Sulfonamides | 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | Growth Inhibition | 7.2 | [16] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | Growth Inhibition | 4.62 | [16] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | Growth Inhibition | 7.13 | [16] |
Signaling Pathway Visualizations
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[16][17]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[17]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a period ranging from 24 to 96 hours, depending on the cell line and compound characteristics.[16]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[13][16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the detection and quantification of apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.[18]
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the this compound derivative for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[20]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in response to this compound derivative treatment using propidium iodide (PI) staining and flow cytometry.[15]
Materials:
-
Treated and control cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol[21]
-
PI/RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[21]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[21]
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Buffer.[15]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[14][15]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI signal.
Target Validation: Western Blotting
This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins in key signaling pathways affected by this compound derivatives.[22][23]
Materials:
-
Treated and control cell lysates
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors[24]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[24]
-
Primary antibodies (specific to target proteins, e.g., CA IX, β-tubulin, phospho-VEGFR-2, total VEGFR-2, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer. Quantify protein concentration using a standard protein assay.[24][25]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5-10 minutes.[24]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24][25]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[23][24]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.[24]
References
- 1. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. origene.com [origene.com]
Application of Sulfamides in Treating Urinary Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides were among the first synthetic antimicrobial agents to be used systemically for the treatment of bacterial infections.[1][2] Their primary application in contemporary medicine, often in combination with trimethoprim (B1683648), is in the management of urinary tract infections (UTIs).[3][4] UTIs are among the most common bacterial infections, and the combination of sulfamethoxazole (B1682508) and trimethoprim (TMP-SMX) has long been a mainstay of therapy due to its broad spectrum of activity against common uropathogens.[5][6] These application notes provide a comprehensive overview of the use of sulfamides in treating UTIs, including their mechanism of action, clinical efficacy, and the critical issue of antimicrobial resistance. Detailed experimental protocols for evaluating the efficacy of sulfamides are also provided to support research and drug development efforts in this area.
Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately disrupts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.[4][8] Mammalian cells are not affected by sulfonamides as they do not synthesize their own folic acid but rather obtain it from their diet.[7]
The synergistic combination of a sulfonamide, such as sulfamethoxazole, with trimethoprim results in a bactericidal effect.[9] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid synthesis pathway.[7][9] This sequential blockade of two critical enzymes in the same pathway is highly effective and can also help to slow the development of resistance.[9]
Data Presentation
The clinical efficacy of sulfamides, particularly in combination with trimethoprim, has been demonstrated in numerous clinical trials. However, rising rates of resistance are a significant concern. The following tables summarize key quantitative data regarding the efficacy and resistance of sulfamethoxazole-trimethoprim (TMP-SMX) in the treatment of uncomplicated UTIs.
Table 1: Clinical Efficacy of Sulfamethoxazole-Trimethoprim (TMP-SMX) in Uncomplicated UTIs
| Treatment Regimen | Eradication Rate (%) | Patient Population | Reference |
| Single-dose (320mg TMP/1600mg SMX) | 93 | Women with acute, uncomplicated UTI | [3] |
| Conventional 10-day (160mg TMP/800mg SMX BID) | 95 | Women with acute, uncomplicated UTI | [3] |
| Long-term (12 months) | 70.6 (12/17 patients) | Geriatric patients with recurrent UTI | [10] |
Table 2: Prevalence of Resistance to Sulfamethoxazole-Trimethoprim (TMP-SMX) in Uropathogenic E. coli
| Geographic Region/Study Population | Resistance Rate (%) | Year of Study | Reference |
| Global (general range) | 15-25 | - | [1] |
| United States (overall) | ~16.8 | - | [1] |
| United States (range by state) | 7.4 - 33.3 | - | [1] |
| Michigan, USA (women with acute uncomplicated cystitis) | 8.1 to 15.8 | 1992-1999 | [11] |
| Developing Country (women with acute uncomplicated UTI) | 41.3 | - | [7] |
| Emergency Department Patients with UTI | 34 | 2004-2005 | [12] |
Table 3: Clinical Outcomes of TMP-SMX Treatment Based on Susceptibility
| Susceptibility Status | Clinical Cure Rate (%) | Microbiological Cure Rate (%) | Reference |
| Susceptible | 88 | 86 | [1] |
| Resistant | 54 | 42 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of sulfamides against uropathogens.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of a bacterial isolate to a panel of antibiotics.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sulfamethoxazole-trimethoprim (SXT) antibiotic disks (1.25/23.75 µg)
-
Bacterial culture in logarithmic growth phase
-
Incubator at 35°C ± 2°C
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking.
-
Disk Application: Aseptically apply the SXT antibiotic disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter criteria provided by the Clinical and Laboratory Standards Institute (CLSI). For trimethoprim and sulfonamides, slight growth (≤20% of the lawn of growth) within the zone should be disregarded.[13]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Sulfamethoxazole and trimethoprim stock solutions
-
Bacterial culture in logarithmic growth phase
-
Multichannel pipette
-
Incubator at 35°C ± 2°C
-
Plate reader (optional) or visual inspection
Procedure:
-
Antibiotic Dilution: Prepare serial twofold dilutions of sulfamethoxazole and trimethoprim in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its concentration to yield a final inoculum of approximately 5 x 10^5 CFU/mL in each well after adding 50 µL of the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
Same as for Broth Microdilution.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute sulfamethoxazole along the x-axis (columns) and trimethoprim along the y-axis (rows).
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the broth microdilution protocol.
-
Incubation: Incubate the plate under the same conditions as for the MIC determination.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Mechanisms of Resistance
Bacterial resistance to sulfonamides can arise through several mechanisms.
-
Target Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[11]
-
Target Bypass: Acquisition of plasmid-encoded sul genes (sul1, sul2, sul3) provides an alternative, sulfonamide-resistant DHPS enzyme.[14]
-
Increased PABA Production: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor.[11]
-
Decreased Permeability/Efflux: Alterations in the bacterial cell membrane can reduce the uptake of the drug, or active efflux pumps can remove the drug from the cell.[11]
Sulfamides, particularly in combination with trimethoprim, remain an important therapeutic option for urinary tract infections. However, the increasing prevalence of resistance necessitates careful consideration of local susceptibility patterns and the use of standardized laboratory methods to guide clinical decision-making. The protocols and information provided herein are intended to support the ongoing research and development efforts aimed at optimizing the use of this important class of antimicrobial agents and combating the challenge of antibiotic resistance.
References
- 1. droracle.ai [droracle.ai]
- 2. iacld.com [iacld.com]
- 3. Single-dose therapy with trimethoprim-sulfamethoxazole for urinary tract infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Urinary tract infections: the efficacy of trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Prevalence and risk factors for trimethoprim-sulfamethoxazole-resistant Escherichia coli among women with acute uncomplicated urinary tract infection in a developing country - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2273. Outcomes of Trimethoprim/Sulfamethoxazole as Definitive Therapy for Urinary Tract Infections with Multi-Drug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethoprim-Sulfamethoxazole Resistance Among Urinary Coliform Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term treatment with sulphamethoxazole/trimethoprim (Bactrim) and nitrofurantoin in chronic urinary tract infections. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Trimethoprim/sulfamethoxazole resistance in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chainnetwork.org [chainnetwork.org]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Sulfamide-BODIPY Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of sulfamide-BODIPY derivatives, valuable fluorescent probes and potential therapeutic agents. The protocols outlined below are based on established literature and offer detailed step-by-step instructions for key experiments.
Introduction
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules renowned for their exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and remarkable photostability. The functionalization of the BODIPY core with this compound or sulfonamide moieties can further enhance their utility by improving water solubility, enabling targeted delivery, and imparting biological activity. These derivatives have shown promise in various applications, including bioimaging, biosensing, and as anticancer agents. The introduction of a sulfonamide group can lead to compounds that target specific proteins, such as cyclin-dependent kinase 2 (CDK2) and proteins from the Bcl-2 family, thereby inducing apoptosis in cancer cells.
This document details three primary synthetic strategies for the preparation of this compound-BODIPY derivatives, provides a summary of their key photophysical properties, and illustrates their potential mechanism of action in biological systems.
Synthetic Methodologies
The synthesis of this compound-BODIPY derivatives can be achieved through several strategic approaches. Below are three distinct and effective methods.
Method 1: Nucleophilic Substitution of a Halogenated BODIPY
This common and versatile two-step method involves the initial reaction of a halogenated BODIPY, typically a chloro-BODIPY, with a diamine linker, followed by the reaction of the resulting amino-functionalized BODIPY with a sulfonyl chloride or a related this compound precursor.
Experimental Protocol: Synthesis of a Sulfonamide-BODIPY via Nucleophilic Substitution
This protocol is adapted from the work of Zhao et al.[1]
Step 1: Synthesis of the Amino-Functionalized BODIPY Intermediate
-
Dissolve 7-chloro-2-ethyl-5,5-difluoro-1,3-dimethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2′,1′-f][1][2][3]diazaborinine (BODIPY-Cl) (0.5 g, 1.4 mmol) in acetonitrile (B52724) (15 mL) in a round-bottom flask.
-
Add ethylenediamine (B42938) (300 μL, 4.5 mmol) and triethylamine (B128534) (600 μL, 4.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether:ethyl acetate) to obtain the amino-functionalized BODIPY intermediate.
Step 2: Synthesis of the Final Sulfonamide-BODIPY Derivative
-
Dissolve the amino-functionalized BODIPY intermediate (0.1 g, 0.3 mmol) in pyridine (B92270) (4 mL) in a round-bottom flask.
-
Add the desired sulfonamide (e.g., benzenesulfonamide) (0.1 g, 1.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., petroleum ether:ethyl acetate (B1210297) = 2:1) to yield the final sulfonamide-BODIPY derivative.
-
Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for Method 2.
Method 3: Reaction of an Amino-BODIPY with a Sulfonyl Chloride
This approach involves the synthesis of an amino-substituted BODIPY as a key intermediate, which is then reacted with a sulfonyl chloride to form the sulfonamide linkage. This method offers flexibility in the choice of both the BODIPY core and the sulfonyl chloride.
Experimental Protocol: Synthesis via Amino-BODIPY and Sulfonyl Chloride
This protocol is a general representation based on standard organic synthesis techniques. [4] Step 1: Synthesis of the Amino-BODIPY
-
Synthesize or procure a BODIPY derivative with a reactive group suitable for conversion to an amine (e.g., a nitro-BODIPY).
-
Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl2·2H2O in ethanol (B145695) or catalytic hydrogenation).
-
Purify the resulting amino-BODIPY by column chromatography.
Step 2: Reaction with Sulfonyl Chloride
-
Dissolve the amino-BODIPY (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine) in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine (2-3 equivalents).
-
Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final sulfonamide-BODIPY derivative.
-
Characterize the product using 1H NMR, 13C NMR, and mass spectrometry.
Reaction Workflow
Caption: Workflow for Method 3.
Photophysical Properties of this compound-BODIPY Derivatives
The introduction of a this compound or sulfonamide group can influence the photophysical properties of the BODIPY core. The following table summarizes key spectroscopic data for representative sulfonamide-BODIPY derivatives and related compounds.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent | Reference |
| Sulfonamide-BODIPY 1 | 520 | 535 | 15 | 0.70 | 85,000 | DMSO | [1] |
| Sulfonamide-BODIPY 2 | 522 | 536 | 14 | 0.65 | 83,000 | DMSO | [1] |
| Amine-Reactive BODIPY | 521-532 | 538-552 | ~17-20 | 0.32-0.73 | 46,500-118,500 | Various | [5] |
| Benzimidazole-BODIPY | 512 | 514 | 2 | 0.031 | 56,234 | Acetonitrile | [5] |
Biological Applications and Signaling Pathways
This compound-BODIPY derivatives have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis. Molecular docking studies and biological assays suggest that these compounds can interact with key proteins involved in cell cycle regulation and programmed cell death, such as CDK2 and Bcl-2 family proteins.
Interaction with Cyclin-Dependent Kinase 2 (CDK2)
Molecular docking simulations have shown that sulfonamide-BODIPY derivatives can bind to the ATP-binding pocket of CDK2. [1]This interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to the inhibition of CDK2's kinase activity. The inhibition of CDK2 can cause cell cycle arrest at the G1/S checkpoint, ultimately triggering apoptosis.
References
- 1. The role of the acidity of N-heteroaryl sulfonamides as inhibitors of bcl-2 family protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemcom.com [echemcom.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Imaging with Sulfamide-Substituted Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamide- and sulfonamide-substituted fluorescent probes are a versatile class of molecules for in vitro imaging of various biological processes. Their chemical structure can be readily modified to tune their photophysical properties and to incorporate specific targeting moieties. This allows for the development of probes that can selectively visualize specific cellular components, enzymatic activities, and changes in the cellular microenvironment. These probes are particularly valuable in cancer research for their ability to target tumor-specific markers, such as carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors.[1][2] This document provides detailed application notes and protocols for the use of selected this compound-substituted probes in in vitro imaging.
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound-substituted probes.
Table 1: Binding Affinities of Sulfonamide-Based Probes for Carbonic Anhydrase Isoforms
| Probe Derivative | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| AmBF3-AEBS (monomeric) | 3.8 | 1.0 | 0.49 | 0.8 |
| AmBF3-ABS (monomeric) | 100.3 | 2.5 | 0.8 | 2.5 |
| AmBF3-(AEBS)3 (trimeric) | 2.5 | 0.8 | 0.5 | 1.2 |
| AmBF3-(ABS)3 (trimeric) | 35.2 | 1.2 | 0.6 | 1.5 |
Data extracted from a study on radiofluorinated sulfonamide derivatives for PET imaging of CA IX.[3]
Table 2: In Vitro Cytotoxicity of Naphthalimide-Sulfonamide Probes
| Probe | Concentration (µg/mL) | Cell Viability (%) in B16F10 cells |
| SN-2NI | 1 | 69.7 |
| 100 | 57.3 | |
| SD-NI | 1 | 53.0 |
| 100 | 45.2 |
Data reflects the viability of B16F10 melanoma cells after incubation with the probes.[4]
Signaling Pathway Visualization
Many sulfonamide-based probes are designed to target carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment.[1]
Experimental Workflows and Protocols
Experimental Workflow: General In Vitro Fluorescence Imaging
The following diagram illustrates a general workflow for in vitro imaging with fluorescent probes.
Protocol 1: In Vitro Imaging of Carbonic Anhydrase IX in Tumor Cells with a Fluorescent Sulfonamide Probe
This protocol is designed for imaging CA IX in hypoxic cancer cells using a fluorescently labeled sulfonamide inhibitor.
Materials:
-
Cancer cell line known to express CA IX under hypoxic conditions (e.g., HCT-15).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescent sulfonamide probe targeting CA IX.
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂).
-
Glass-bottom imaging dishes or chamber slides.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of imaging.
-
Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
-
Induction of Hypoxia (if required):
-
To induce CA IX expression, transfer the cells to a hypoxia chamber (e.g., 1% O₂) for 24-48 hours.
-
Alternatively, treat the cells with a chemical inducer of hypoxia according to the manufacturer's instructions.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent sulfonamide probe in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in serum-free cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
-
Probe Incubation:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 1-2 hours at 37°C, protected from light.
-
-
Washing:
-
Remove the probe solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
-
Image Acquisition:
-
Immediately transfer the cells to the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the specific fluorescent probe.
-
It is recommended to acquire images from multiple fields of view for each condition.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the stained cells using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between hypoxic and normoxic cells, and between cells treated with the probe and untreated controls.
-
Protocol 2: General Protocol for Live-Cell Imaging with Naphthalimide-Sulfonamide Probes (e.g., SN-2NI, SD-NI)
This protocol provides a general guideline for using naphthalimide-sulfonamide probes for live-cell imaging, for example, in B16F10 melanoma cells.[4]
Materials:
-
B16F10 melanoma cells (or other cell line of interest).
-
Complete cell culture medium.
-
SN-2NI or SD-NI probe.
-
DMSO for probe reconstitution.
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Culture:
-
Plate B16F10 cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of SN-2NI or SD-NI in DMSO.
-
Dilute the stock solution in complete culture medium to the final working concentration (e.g., 1-10 µg/mL, to be optimized for your specific experiment).
-
-
Cell Staining:
-
Remove the existing medium from the cells and replace it with the medium containing the diluted probe.
-
Incubate the cells for the desired period (e.g., 1-4 hours) in a cell culture incubator. The optimal incubation time may need to be determined experimentally.
-
-
Washing (Optional but Recommended):
-
For clearer images with reduced background fluorescence, you can wash the cells.
-
Gently remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or fresh culture medium.
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the live-cell microscope.
-
Allow the temperature and atmosphere to equilibrate.
-
Acquire fluorescent images using a blue excitation light, as these probes typically emit green fluorescence.[4]
-
Time-lapse imaging can be performed to observe the dynamic uptake and localization of the probe.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the probe.
-
Fluorescence intensity can be quantified to assess the extent of probe uptake.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the design of a targeted fluorescent probe.
References
- 1. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX-Targeted PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes [mdpi.com]
Analytical Techniques for Sulfamide Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of sulfamides, a critical class of compounds in pharmaceutical and medicinal chemistry. The following sections outline key techniques for the identification, quantification, and structural elucidation of sulfamide derivatives.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of sulfamides in various matrices, including pharmaceutical formulations and biological samples.[1][2]
Application Note: Purity Assessment and Quantification of Sulfonamides
HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) offers a robust and reliable method for determining the purity of synthesized this compound compounds and quantifying their concentrations.[2][3] The selection of an appropriate stationary phase, typically a C18 or phenyl-hexyl column, along with an optimized mobile phase, enables the efficient separation of the target analyte from impurities and potential degradation products.[3][4] Gradient elution is often employed to achieve optimal separation of multiple sulfonamides in a single run.[3]
Experimental Protocol: HPLC-UV Analysis of Sulfonamides
This protocol provides a general method for the analysis of a mixture of sulfonamide drugs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system[2]
-
UV-Vis or Photodiode Array (PDA) Detector[2]
-
Cogent RP Phenyl Hexyl™ column (5μm, 100Å, 4.6 x 150mm) or equivalent C18 column[2][4]
-
Autosampler[2]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)[2]
-
Methanol (B129727) (HPLC grade)[2]
-
Deionized Water (HPLC grade)[2]
-
Formic acid or Acetic acid (for mobile phase modification)[2][3]
Sample Preparation:
-
Accurately weigh and dissolve 0.25 mg/mL of each sulfonamide standard in a 50:50 mixture of acetonitrile and deionized water.[4]
-
For unknown samples, dissolve a known amount in the same solvent mixture.
-
Filter the sample solution through a 0.2 µm nylon filter before injection.[5]
Chromatographic Conditions:
-
Mobile Phase: 75:25 (v/v) Deionized Water with 0.1% Formic Acid / Acetonitrile[4]
-
Flow Rate: 1.0 mL/minute[4]
-
Injection Volume: 5 µL[4]
-
Detection: UV at 270 nm[4]
-
Column Temperature: 25 °C[3]
Data Presentation: HPLC Retention Data for Selected Sulfonamides
| Sulfonamide | Retention Time (min) |
| Sulfapyridine | ~3.5[4] |
| Sulfamerazine | ~4.2[4] |
| Sulfamethoxazole | ~5.0[4] |
| Sulfadoxine | ~6.8[4] |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation of sulfamides, providing precise molecular weight information and characteristic fragmentation patterns.[6] It is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[1]
Application Note: Structural Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) enables the determination of the elemental composition of a this compound and its fragments, leading to unambiguous structural confirmation.[7][8] Electrospray ionization (ESI) is a common ionization technique for sulfonamides, and tandem mass spectrometry (MS/MS) experiments are used to study their fragmentation pathways.[9] A characteristic fragmentation involves the loss of SO2.[6]
Experimental Protocol: LC-MS/MS Analysis of Sulfonamides
This protocol outlines a general method for the determination of sulfonamides in a water matrix.
Instrumentation:
-
Liquid Chromatography-Tandem Quadrupole Mass Spectrometer (LC/MS/MS)[10]
-
Electrospray Ionization (ESI) source (positive ion mode)[10]
Reagents:
Sample Preparation (Solid-Phase Extraction):
-
To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[10]
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent BondElut PPL) with methanol, followed by water.[10]
-
Load the water sample onto the SPE cartridge.[10]
-
Wash the cartridge with pure water.[10]
-
Elute the sulfonamides with methanol containing 2% aqueous ammonia.[10]
-
Dry the eluent under a stream of nitrogen at 40 °C.[10]
-
Reconstitute the residue in 1 mL of pure water, vortex, and centrifuge.[10]
-
The supernatant is ready for LC/MS/MS analysis.[10]
LC-MS/MS Conditions:
-
LC Column: C18 column[3]
-
Mobile Phase: Acidic mobile phase (e.g., water/acetonitrile with formic acid)[10]
-
Ionization: Positive Electrospray Ionization (ESI+)[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[10]
Data Presentation: Common Mass Transitions for Sulfonamides
| Sulfonamide | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfadiazine | 251.1 | 156.0 |
| Sulfamethazine | 279.1 | 186.1 |
| Sulfamethoxazole | 254.1 | 156.0 |
| Sulfaquinoxaline | 301.1 | 156.0 |
| Sulfadimethoxine | 311.1 | 156.0, 265.1 |
Note: The specific precursor and product ions should be optimized for the instrument in use.[7][9]
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a this compound in the solid state.[11]
Application Note: Unambiguous Structure and Conformation Determination
X-ray crystallography provides precise information on bond lengths, bond angles, and the conformation of the this compound molecule. This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[12] The resulting structural data is crucial for understanding structure-activity relationships and for computational modeling studies like molecular docking.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol describes the typical workflow for the crystal structure analysis of a novel this compound.[11]
1. Synthesis and Crystallization:
-
Synthesize the this compound compound.[11]
-
Grow high-quality single crystals suitable for X-ray diffraction. A common method is slow solvent diffusion, for example, by diffusing hexane (B92381) into an acetone (B3395972) solution of the compound.[11]
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.[11]
-
Cool the crystal in a stream of cold nitrogen gas to minimize thermal vibrations.[11]
-
Use a diffractometer equipped with a CCD or CMOS detector to collect the diffraction data by bombarding the crystal with monochromatic X-rays at various orientations.[11]
3. Structure Solution and Refinement:
-
Process the collected diffraction images to determine the unit cell dimensions and the intensities of the diffracted beams.[11]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11]
-
Refine the initial model using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between observed and calculated diffraction patterns.[11]
Data Presentation: Example Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: These are example values and will be unique for each crystal structure.
Spectroscopic Techniques
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information for the structural characterization of sulfamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Structural Elucidation in Solution
NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for elucidating the structure of sulfamides in solution.[2] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[13][14] The chemical shift of the sulfonamide N-H proton is a characteristic feature in the ¹H NMR spectrum.[14][15]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer.[13]
-
Data Analysis: Assign the chemical shifts with the aid of off-resonance and selective proton decoupling techniques, as well as by analyzing long-range carbon-proton coupling patterns.[13]
Data Presentation: Characteristic NMR Chemical Shifts for Sulfonamides
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Sulfonamide N-H | 8.0 - 10.5[14][15] |
| ¹H | Aromatic C-H | 6.5 - 8.5[15] |
| ¹³C | Aromatic C-S | 130 - 150 |
| ¹³C | Other Aromatic C | 110 - 140[14] |
Note: Chemical shifts are dependent on the solvent and the specific structure of the this compound.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in a this compound molecule.[17] The characteristic vibrational frequencies of the S=O and N-H bonds are particularly useful for confirming the presence of the sulfonamide group.[18]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For solid samples, KBr pellets are common.
-
Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation tables.[17]
Data Presentation: Characteristic FT-IR Absorption Frequencies for Sulfonamides
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 |
| S=O | Asymmetric Stretching | 1300 - 1350[18] |
| S=O | Symmetric Stretching | 1150 - 1180 |
| S-N | Stretching | ~930[14] |
Note: The exact frequencies can be influenced by the physical state of the sample and intermolecular interactions.[19]
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 5. agilent.com [agilent.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 17. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
High-Throughput Screening of Sulfamide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of sulfamide libraries. Sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] This document outlines strategies for both biochemical and cell-based screening campaigns to identify and validate novel this compound-based hits.
Introduction to this compound Library Screening
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries against biological targets.[3][4] this compound libraries, in particular, offer a rich chemical space for identifying modulators of various cellular processes. Successful HTS campaigns rely on robust assay development, careful execution of primary and secondary screens, and rigorous hit validation.[5][6]
Key objectives of screening this compound libraries include:
-
Identification of enzyme inhibitors: Targeting enzymes such as carbonic anhydrases, kinases, and dihydropteroate (B1496061) synthase (DHPS).[7][8]
-
Discovery of anticancer agents: Screening for compounds that inhibit cancer cell proliferation, induce apoptosis, or modulate cancer-related signaling pathways.[9][10]
-
Finding novel antibacterial agents: Identifying sulfamides with potent activity against pathogenic bacteria.[2]
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-step workflow designed to efficiently identify and validate promising compounds. This process begins with the preparation of the compound library and the development of a robust screening assay, followed by primary and secondary screening, and culminating in hit-to-lead optimization.
References
- 1. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. reddit.com [reddit.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial Activity of Sulfamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the bacterial synthesis of folic acid.[1][2] This inhibition disrupts the production of nucleotides, thereby impeding bacterial growth and replication.[1] As mammalian cells acquire folic acid from dietary sources, they are not affected by this mechanism.[1] The continued emergence of antimicrobial resistance underscores the importance of standardized protocols for evaluating the efficacy of new and existing sulfonamide-based drugs.
These application notes provide detailed methodologies for key in vitro assays to assess the antibacterial activity of sulfamides, including determination of Minimum Inhibitory Concentration (MIC), disk diffusion susceptibility testing, and time-kill kinetics. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[2][3] By competitively binding to DHPS, sulfonamides block the conversion of dihydropteroate pyrophosphate and PABA into dihydropteroate, a precursor of dihydrofolic acid.[3] This ultimately leads to a depletion of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidine, and certain amino acids, resulting in a bacteriostatic effect.[3][4]
Key Experimental Protocols
Standardized methods are crucial for the reproducible assessment of antibacterial activity. The following protocols are fundamental for in vitro evaluation of sulfamides.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
-
Test sulfonamide compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates[8]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[9]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 2°C)
References
- 1. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation [labmal.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for Evaluating Sulfamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of sulfamide-containing compounds. This guide is designed to assist in the preclinical evaluation of novel drug candidates and to provide a deeper understanding of the mechanisms underlying this compound-induced cell death.
Introduction to this compound Cytotoxicity
Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NR₂). While initially developed as antimicrobial agents that competitively inhibit dihydropteroate (B1496061) synthase in bacteria, numerous derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The cytotoxic effects of sulfonamides are varied and can be mediated through the induction of apoptosis, autophagy, and cell cycle arrest.[4][5][6] Therefore, a thorough evaluation of their cytotoxic potential is a critical step in the drug development process.
In Vitro Cytotoxicity Assays
A variety of in vitro assays are available to determine the cytotoxicity of this compound compounds. These assays typically measure cell viability, membrane integrity, or metabolic activity.
Cell Viability Assays
Cell viability assays are fundamental in determining the concentration-dependent effects of a compound on a cell population. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[7][8][10] The intensity of the purple color is directly proportional to the number of viable cells.[10]
Protocol: MTT Assay for this compound Cytotoxicity [8][9][11][12][13]
-
Cell Seeding:
-
Culture a relevant mammalian cell line (e.g., HeLa, MCF-7, HepG2) in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[11]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound, typically in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Prepare serial dilutions of the this compound compound in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing various concentrations of the this compound compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[2][11]
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.[2][11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[2][7][11]
-
Shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value from the dose-response curve.[7]
-
b) LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15][16][17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[14][15][16]
Protocol: LDH Cytotoxicity Assay [14][15][16]
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
LDH Release Measurement:
-
After the incubation period, carefully transfer the cell culture supernatant to a new 96-well plate.
-
Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30-60 minutes at room temperature, protected from light.[15][16]
-
During this incubation, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase in the reaction mix then uses NADH to reduce the tetrazolium salt to a colored formazan product.[14][15]
-
-
Absorbance Reading and Data Analysis:
-
Add a stop solution if required by the kit manufacturer.[14][16]
-
Measure the absorbance of the formazan product at approximately 490 nm.[15][16]
-
Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds induce cell death.[18] Several assays can be used to detect the different stages of apoptosis.
In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity.
Protocol: Annexin V/PI Staining for Flow Cytometry [2]
-
Cell Preparation:
-
Harvest cells after treatment with the this compound compound.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Caspases are a family of proteases that are key mediators of apoptosis.[18][19] Caspase activity can be measured using colorimetric or fluorometric assays that utilize substrates containing a specific caspase recognition sequence.[20]
Protocol: Colorimetric Caspase-3 Activity Assay [20]
-
Cell Lysis:
-
After treatment, lyse the cells to release the caspases.
-
-
Substrate Addition:
-
Add a colorimetric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.
-
-
Incubation and Measurement:
-
Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroanilide (pNA).
-
Measure the absorbance of the pNA at 400-405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Data Presentation
Quantitative data from cytotoxicity studies should be presented clearly to allow for easy comparison. The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound compounds against different cancer cell lines.
| Sulfonamide Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa | Not Specified | 10.91 - 19.22 | [21] |
| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 | Not Specified | 10.91 - 19.22 | [21] |
| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 | Not Specified | 10.91 - 19.22 | [21] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | Not Specified | 4.62 - 7.21 | [21] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | Not Specified | 4.62 - 7.21 | [21] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | Not Specified | 4.62 - 7.21 | [21] |
| Sulfamethoxazole | HeLa | 48 | >1000 | [11] |
| Investigational Drug A | HeLa | 48 | 550 | [11] |
| Various Synthesized Sulfonamides | MDA-MB-468 | 72 | < 30 | |
| Various Synthesized Sulfonamides | MCF-7 | 72 | < 128 | [22] |
| Various Synthesized Sulfonamides | HeLa | 72 | < 360 | [22] |
| Compound 2 (meta-methyl derivative) | MCF-7 | Not Specified | 87.7 ± 1.18 | |
| Compound 4a (acyl sulfonamide spirodienone) | MDA-MB-231 | 24 | ~10 (induces apoptosis) | [5] |
| Compound Iva | LS-174T (colon cancer) | 24 | 0.37 | [23] |
| Compound IVb | LS-174T (colon cancer) | 24 | 0.44 | [23] |
| Compound 2 (n-octyl chain derivative) | MCF-7 | Not Specified | 114.0 | [24] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity testing of sulfonamides.
Signaling Pathways in this compound-Induced Cell Death
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Death Inducing and Cytoprotective Autophagy in T-47D Cells by Two Common Antibacterial Drugs: Sulfathiazole and Sulfacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. tribioscience.com [tribioscience.com]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 24. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sulfonamides in Veterinary Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sulfonamides in veterinary medicine. Sulfonamides were the first class of synthetic antimicrobial agents to be widely used and continue to be important in treating a variety of bacterial and protozoal infections in animals, often in combination with diaminopyrimidines to enhance efficacy.[1][2]
Mechanism of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[1][3] They competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[1][4] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking its production, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth and replication.[1][3][5] Mammalian cells are unaffected as they utilize preformed folic acid from their diet.
When combined with diaminopyrimidines such as trimethoprim, a sequential blockade of the folic acid synthesis pathway occurs.[1][4] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway.[6][4] This synergistic combination results in a bactericidal action.[1][7][8]
Signaling Pathway: Folic Acid Synthesis Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides and trimethoprim.
Therapeutic Applications
Sulfonamides, particularly when potentiated with trimethoprim, have a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][7][8] They are used to treat a wide range of infections in various animal species.
Common Therapeutic Uses:
-
Respiratory Tract Infections: Including pneumonia and bronchitis.[8][9][10][11]
-
Urinary Tract Infections: Especially highly water-soluble sulfonamides like sulfisoxazole.[1][12][8][9]
-
Gastrointestinal Infections: Such as those caused by E. coli and Salmonella.[12][8][9]
-
Protozoal Infections: Such as coccidiosis and toxoplasmosis.[1][13][14]
-
Other Infections: Including actinobacillosis, mastitis, metritis, pododermatitis, and polyarthritis.[1]
Table 1: Examples of Sulfonamides and Their Veterinary Applications
| Sulfonamide | Combination Agent | Common Brand Names | Primary Animal Species | Common Indications |
| Sulfadiazine | Trimethoprim | Tribrissen®, Equisul-SDT® | Dogs, Cats, Horses, Cattle, Pigs | Respiratory, urinary tract, and gastrointestinal infections; Nocardia and parasitic infections.[11][15] |
| Sulfamethoxazole | Trimethoprim | Bactrim®, Septra®, Sulfatrim® | Dogs, Cats, Birds, Reptiles, Small Mammals | Bladder and prostate infections, Nocardia, and parasitic infections.[16][17] |
| Sulfadimethoxine | Ormetoprim | Primor® | Dogs | Skin and soft tissue infections, respiratory and urinary tract infections.[8] |
| Sulfamethazine | - | - | Cattle, Sheep, Swine | Respiratory and enteric infections.[12][14] |
| Sulfasalazine | - | - | Dogs, Cats | Colitis and inflammatory bowel disease.[12] |
| Silver Sulfadiazine | - | - | Dogs, Cats, Exotic Pets | Topical treatment of skin infections and burns.[18] |
Quantitative Data: Pharmacokinetics
The pharmacokinetic properties of sulfonamides can vary significantly between different drugs and animal species.[1] The following tables summarize key pharmacokinetic parameters for some commonly used sulfonamides in veterinary medicine.
Table 2: Pharmacokinetic Parameters of Selected Sulfonamides in Different Animal Species
| Drug | Species | Dosage (mg/kg) | Route | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) |
| Sulfadiazine | Cattle | - | - | 10.1 | - |
| Sulfadiazine | Pigs | - | - | 2.9 | - |
| Sulfamethazine | Pigs | 20 | IV | 12.4 | 0.55 |
| Sulfamethazine | Gilts | 107.5 | IA | 15.61 | 0.493 |
| Sulfadimidine | Cattle Calves | 100 | IM | 9.54 | 0.56 |
| Trimethoprim | Horses | - | - | 1.9 - 4.3 | 1.5 - 2.7 |
| Various Sulfonamides | Horses | - | - | 2.7 - 14.0 | 0.3 - 0.7 |
Data compiled from multiple sources.[1][13][19][20]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol outlines a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide against a bacterial isolate of veterinary origin, based on CLSI guidelines.[21]
Materials:
-
Mueller-Hinton Broth (MHB)[22]
-
96-well microtiter plates
-
Bacterial isolate to be tested
-
Sulfonamide antimicrobial agent
-
Positive control (growth control, no antimicrobial)
-
Negative control (sterility control, no bacteria)
-
Reference bacterial strain for quality control (e.g., E. coli ATCC 25922)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: a. Culture the bacterial isolate on an appropriate agar (B569324) plate overnight. b. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Antimicrobial Dilution: a. Prepare a stock solution of the sulfonamide. b. Perform serial two-fold dilutions of the antimicrobial agent in MHB across the wells of the microtiter plate to achieve the desired concentration range.
-
Inoculation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (inoculum in MHB without antimicrobial) and a negative control well (MHB only).
-
Incubation: a. Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.[22]
-
Reading Results: a. Visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[22]
-
Quality Control: a. Concurrently test a reference QC strain. The resulting MIC should fall within the established acceptable range for that strain to validate the test results.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial susceptibility using the broth microdilution method.
Adverse Effects and Toxicity
While generally safe, sulfonamides can cause adverse reactions.
-
Renal Toxicity: Crystalluria (crystal formation in urine) can occur, especially in dehydrated animals or those with acidic urine, potentially leading to renal damage.[12][23] Ensuring adequate water intake is crucial.[23]
-
Hypersensitivity Reactions: Allergic reactions can manifest as skin rashes, fever, urticaria, and polyarthritis.[1] Doberman Pinschers may be more susceptible to adverse effects.[15][16]
-
Keratoconjunctivitis Sicca (KCS): "Dry eye" is a recognized side effect in dogs.[1][23]
-
Blood Dyscrasias: Anemia, thrombocytopenia, and neutropenia can occur, particularly with prolonged high-dose administration.[1][24]
-
Gastrointestinal Disturbances: Nausea, vomiting, and disruption of normal gut microflora may be observed.[1]
Resistance
Bacterial resistance to sulfonamides is widespread and can emerge gradually.[1] Resistance mechanisms often involve alterations in the target enzyme, dihydropteroate synthetase, making it less susceptible to inhibition by the drug.[6] The use of potentiated sulfonamides can help to overcome some resistance.[25]
Regulatory Considerations
The use of sulfonamides in food-producing animals is subject to regulations regarding withdrawal times to prevent drug residues in meat and milk intended for human consumption.[13] It is essential to adhere to these withdrawal periods.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional veterinary advice. Always consult with a qualified veterinarian for the diagnosis and treatment of animal diseases. Dosages and treatment protocols should be determined on a case-by-case basis.
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Trimethoprim-Sulfonamide Combinations [Equine] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 8. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 9. Sulfadiazine 100mg/ml Oral Liquid - Veterinary Use | Bayview Pharmacy [bayviewrx.com]
- 10. Understanding the Role of Sulfadiazine Sodium in Animal Medicine - SINDER [sinderanimalhealth.com]
- 11. advacarepharma.com [advacarepharma.com]
- 12. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 13. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 16. Sulfamethoxazole/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 17. vetrxdirect.com [vetrxdirect.com]
- 18. Silver Sulfadiazine Topical | VCA Animal Hospitals [vcahospitals.com]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. veterinarypaper.com [veterinarypaper.com]
- 21. journals.asm.org [journals.asm.org]
- 22. apec.org [apec.org]
- 23. TOXICITY OF SULPHONAMIDE IN ANIMALS [pashudhanpraharee.com]
- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 25. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols: Fluorescence Microscopy of Cells Treated with Sulfamide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamide-based fluorescent probes are increasingly valuable tools in cellular biology and drug discovery. Their unique chemical structures allow for the development of probes that can selectively target and visualize specific cellular components and processes. This document provides detailed application notes and protocols for the use of this compound probes in fluorescence microscopy, with a particular focus on their application in cancer cell imaging and targeting the carbonic anhydrase IX (CA IX) signaling pathway.
Application: Targeting Carbonic Anhydrase IX in Hypoxic Cancer Cells
A significant application of this compound probes lies in their ability to target carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many types of solid tumors.[1][2][3] CA IX is a key regulator of intracellular and extracellular pH, particularly under hypoxic conditions, which are characteristic of the tumor microenvironment.[2][4] The expression of CA IX is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[2][4]
HIF-1α Signaling Pathway Leading to CA IX Expression
Under hypoxic conditions, the α-subunit of HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit. This complex then binds to hypoxia-response elements (HREs) on target genes, including CA9, leading to the transcription and translation of the CA IX protein.[4] Sulfonamide-based inhibitors and probes can then target the extracellular domain of CA IX.
Quantitative Data Summary
The following tables summarize the key quantitative data for two exemplary sulfonamide-containing naphthalimide fluorescent probes, SN-2NI and SD-NI, used for imaging B16F10 melanoma cells.[5]
Table 1: Spectroscopic Properties of Sulfonamide-Naphthalimide Probes [5]
| Probe | Maximum Excitation Wavelength (nm) | Maximum Emission Wavelength (nm) |
| SN-2NI | 437 | 525 |
| SD-NI | 437 | 525 |
Table 2: Cell Viability of B16F10 Melanoma Cells Treated with Sulfonamide-Naphthalimide Probes [5]
| Probe | Concentration (µg/mL) | Cell Viability (%) |
| SN-2NI | 1 | 69.7 |
| 100 | 57.3 | |
| SD-NI | 1 | 53.0 |
| 100 | 45.2 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of B16F10 Melanoma Cells
Materials:
-
B16F10 murine melanoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
6-well or 96-well plates for experiments
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved B16F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating into new flasks or for experiments.
Protocol 2: Cell Viability Assay
Materials:
-
B16F10 cells
-
Complete growth medium
-
Sulfonamide probes (SN-2NI, SD-NI) stock solutions (in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of complete growth medium per well. Incubate overnight.[6]
-
Probe Treatment: Prepare serial dilutions of the sulfonamide probes in complete growth medium. Add the probe solutions to the wells to achieve the desired final concentrations (e.g., 1 µg/mL and 100 µg/mL).[5] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the probes for 72 hours at 37°C and 5% CO₂.[6]
-
Viability Measurement: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Protocol 3: Fluorescence Microscopy of B16F10 Cells with Sulfonamide Probes
Materials:
-
B16F10 cells
-
Glass-bottom dishes or chamber slides
-
Complete growth medium
-
Sulfonamide probes (SN-2NI, SD-NI) stock solutions (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., for blue light excitation and green emission)
Procedure:
-
Cell Seeding: Seed B16F10 cells on glass-bottom dishes or chamber slides and allow them to adhere overnight in a humidified incubator.
-
Probe Loading: Prepare a working solution of the sulfonamide probe (e.g., 0.25 µmol/L for SN-2NI) in serum-free medium.[1]
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 1 hour) at 37°C.[1]
-
Washing: Aspirate the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh complete growth medium or PBS to the cells. Image the cells using a fluorescence microscope. For SN-2NI and SD-NI, use a blue light excitation source (around 450 nm) and collect the green fluorescence emission (around 525 nm).[5] Capture both bright-field and fluorescence images.
Experimental Workflow
The following diagram illustrates the general workflow for fluorescence microscopy of cells treated with this compound probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Molecular Docking Studies of Sulfamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on sulfamide derivatives. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of this important class of compounds with various biological targets.
Application Notes
Sulfonamides and their derivatives are a versatile class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The therapeutic efficacy of these compounds often stems from their ability to selectively bind to and inhibit specific enzymes or receptors. Molecular docking is a powerful in silico technique that plays a crucial role in modern drug discovery by predicting the preferred orientation of a ligand when bound to a target protein and estimating the strength of their interaction.[2] This computational approach accelerates the drug design process by enabling the screening of large compound libraries, elucidating structure-activity relationships (SAR), and guiding the optimization of lead compounds.
One of the most well-established mechanisms of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][3] By competitively inhibiting the binding of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of dihydrofolic acid, which is essential for bacterial DNA and RNA synthesis.[1][3] Molecular docking studies have been instrumental in visualizing the binding modes of various this compound derivatives within the DHPS active site and correlating binding energies with antimicrobial activity.
Beyond their antibacterial properties, this compound derivatives have been investigated as inhibitors of other critical enzymes, such as carbonic anhydrases (implicated in glaucoma and certain cancers), epidermal growth factor receptor (EGFR) tyrosine kinase (a target in cancer therapy), and cruzain (a cysteine protease from Trypanosoma cruzi, the causative agent of Chagas disease).[4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various molecular docking studies of this compound derivatives against different biological targets.
Table 1: Docking Scores and Binding Energies of Sulfonamide Derivatives against Dihydropteroate Synthase (DHPS)
| Compound ID | Target Organism | PDB ID | Docking Score/Binding Energy (kcal/mol) | Reference |
| 1C | Escherichia coli | 1AJ0 | -8.1 | [3] |
| Sulfonamide Schiff Base 1a | Dihydropteroate synthase (DHPS) | - | -6.8 | [7] |
| Compound 8 | E. coli DHPS | - | -7.3 | [8] |
| 4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide (M1) | Mycobacterium tuberculosis DHPS | 1EYE | Higher than reference drug | [9] |
Table 2: Docking Scores of Sulfonamide Derivatives against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | PDB ID | Docking Score (kcal/mol) | Docking Software | Reference |
| 4b | 2ITY | -128.819 | Molegro Virtual Docker (MVD) | [2][4][10][11] |
| 7b | 2ITY | -127.523 | Molegro Virtual Docker (MVD) | [10] |
Table 3: Inhibition Constants (Ki) and Docking Scores for Sulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms
| Compound ID | CA Isoform | Ki (nM) | Docking Score (kJ/mol) | Reference |
| Compound 24 | CA II | - | -18 (HYDE score) | [12] |
| Compound 23 | CA IX | - | -18 (HYDE score) | [12] |
| Compound 6 | CA IX | - | -7.44 kcal/mol | [13] |
| Compound 6 | CA XII | - | -6.39 kcal/mol | [13] |
| Glycine (B1666218)/Phenylalanine Derivatives | hCA I | 14.66-315 µM (K_I) | - | [14] |
| Glycine/Phenylalanine Derivatives | hCA II | 18.31-143.8 µM (K_I) | - | [14] |
| Aromatic Sulfonamides | hCA I | 240 - 2185 | - | [15] |
| Aromatic Sulfonamides | hCA II | 19 - 83 | - | [15] |
| Aromatic Sulfonamides | hCA IX | 25 - 882 | - | [15] |
| Aromatic Sulfonamides | hCA XII | 8.8 - 175 | - | [15] |
Table 4: Binding Free Energies of Sulfonamide Derivatives against Cruzain
| Compound ID | PDB ID | Binding Free Energy (kcal/mol) | Method | Reference |
| CP1 | 1ME4 | -26.10 | MM/GBSA | [5][6][16] |
| CP4 | 1ME4 | -23.81 | MM/GBSA | [5][6][16] |
| CP6 (reference) | 1ME4 | -21.79 | MM/GBSA | [5][6][16] |
| 4-tert-butyl-N-[2-[4-(furan-2- carbonyl)piperazin-1-yl]-2- oxoethyl]benzene sulfonamide | 1U9Q | -7.2 | - | [17] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for performing a molecular docking study of this compound derivatives. This protocol is based on methodologies reported in the cited literature and can be adapted for various software packages such as AutoDock, MOE (Molecular Operating Environment), or Molegro Virtual Docker.
1. Preparation of the Target Protein (Receptor)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of E. coli DHPS can be obtained with PDB ID: 1AJ0.[3]
-
Prepare the Receptor:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Perform energy minimization of the protein structure to relieve any steric clashes. This can be done using force fields like CHARMm.[9]
-
Save the prepared protein structure in the appropriate file format for the docking software (e.g., PDBQT for AutoDock).
-
2. Preparation of the Ligand (this compound Derivative)
-
Create 3D Structure: Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Save Ligand File: Save the prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock).
3. Grid Generation and Docking Site Definition
-
Identify the Binding Site: The binding site can be identified in several ways:
-
If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined as the region surrounding this ligand.
-
Use a site-finder tool within the docking software to predict potential binding pockets.[18]
-
-
Define the Grid Box: A 3D grid box is generated around the defined binding site. This box defines the search space for the ligand during the docking simulation. The size and center of the grid box should be large enough to encompass the entire binding pocket.
4. Molecular Docking Simulation
-
Select Docking Algorithm: Choose the appropriate docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock) and guided differential evolution (in MVD).[4]
-
Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and the maximum number of energy evaluations.
-
Run the Docking Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.
5. Analysis of Docking Results
-
Examine Binding Poses: The results will consist of a series of docked conformations (poses) of the ligand, ranked by their predicted binding energy or docking score.
-
Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the best-ranked ligand pose and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Validate the Docking Protocol: If a co-crystallized ligand was present in the original PDB file, a common validation step is to re-dock this native ligand into the binding site. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).
Mandatory Visualizations
References
- 1. This compound derivatives with selective carbonic anhydrase VII inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
- 8. Antibacterial, Docking, DFT and ADMET Properties Evaluation of Chalcone-Sulfonamide Derivatives Prepared Using ZnO Nanoparticle Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. 2017-886 [excli.de]
The Versatility of Sulfamides in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sulfamide moieties into heterocyclic scaffolds is a rapidly advancing area in synthetic organic chemistry, offering pathways to novel pharmacologically active agents. The unique electronic properties of the this compound group contribute to the diverse reactivity and biological activity of the resulting heterocyclic systems. This document provides detailed application notes and experimental protocols for key synthetic transformations leveraging sulfamides in the construction of valuable heterocyclic compounds.
Intramolecular Heck Reaction for the Synthesis of Sultams (Cyclic Sulfonamides)
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a variety of cyclic compounds, including sultams. This method is particularly useful for constructing five- and six-membered rings, which are prevalent in many biologically active molecules.
Application Notes
The intramolecular Heck reaction of N-alkenylsulfonamides proceeds via an oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclic product and regenerate the catalyst. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
A typical workflow for the synthesis of sultams via an intramolecular Heck reaction is depicted below:
Caption: General workflow for sultam synthesis via intramolecular Heck reaction.
Experimental Protocol: Synthesis of a Benzosultam
This protocol describes the synthesis of a benzosultam from an N-allyl-2-bromobenzenesulfonamide precursor.
Materials:
-
N-allyl-2-bromobenzenesulfonamide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-allyl-2-bromobenzenesulfonamide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous acetonitrile (10 mL) and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzosultam.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | MeCN | 80 | 12 | 85 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 8 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 10 | 72 |
Table 1. Representative conditions for the intramolecular Heck cyclization of N-alkenylsulfonamides.
Redox Cyclization of Sulfonamides with Nitrous Oxide for the Synthesis of Benzotriazin-4(3H)-one 1,1-dioxides
A modern approach to nitrogen-containing heterocycles involves the use of nitrous oxide (N₂O) as a nitrogen atom source. This method allows for the direct synthesis of benzotriazin-4(3H)-one 1,1-dioxides from readily available sulfonamides through a redox cyclization process.[1][2]
Application Notes
This transformation typically involves the ortho-lithiation of an N-alkyl or N-aryl sulfonamide using a strong base, followed by trapping of the resulting organolithium species with nitrous oxide. The subsequent intramolecular cyclization and rearrangement afford the desired heterocyclic product.[1] This method avoids the use of potentially hazardous azide (B81097) reagents.
Caption: Key steps in the redox cyclization of sulfonamides with N₂O.[1]
Experimental Protocol: Synthesis of a 3-Alkyl-1,2,3-benzotriazin-4(3H)-one 1,1-dioxide
This protocol is adapted from a multi-step synthesis of related benzotriazinones and the general principles of redox cyclization.[3]
Materials:
-
N-Alkylbenzenesulfonamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Nitrous oxide (N₂O) gas
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-alkylbenzenesulfonamide (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Bubble nitrous oxide gas through the solution for 30 minutes at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkyl-1,2,3-benzotriazin-4(3H)-one 1,1-dioxide.
| Entry | N-Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl | n-BuLi | THF | -78 to rt | 12 | 65 |
| 2 | Propyl | s-BuLi | THF/TMEDA | -78 to rt | 10 | 72 |
| 3 | Phenyl | LDA | THF | -78 to rt | 14 | 58 |
Table 2. Conditions for the synthesis of 3-substituted-1,2,3-benzotriazin-4(3H)-one 1,1-dioxides.
Condensation of Sulfamides with 1,2-Dicarbonyl Compounds for the Synthesis of 1,2,5-Thiadiazole (B1195012) 1,1-dioxides
The condensation of this compound with 1,2-dicarbonyl compounds is a straightforward and widely used method for the synthesis of 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides. These heterocycles are of interest due to their unique electronic properties and potential applications in materials science.
Application Notes
This reaction typically proceeds under acidic or thermal conditions, leading to the formation of the five-membered heterocyclic ring through a double condensation reaction with the elimination of two molecules of water. A variety of 1,2-diketones can be employed, allowing for the synthesis of a diverse range of substituted 1,2,5-thiadiazole 1,1-dioxides.
Caption: Synthesis of 1,2,5-thiadiazole 1,1-dioxides via condensation.
Experimental Protocol: Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide
This protocol outlines the synthesis of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide from benzil (B1666583) and this compound.
Materials:
-
Benzil
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzil (1.0 mmol), this compound (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol, 5 mol%).
-
Add toluene (20 mL) to the flask.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or acetic acid) to obtain pure 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide.
| Entry | Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzil | p-TsOH | Toluene | 110 | 6 | 92 |
| 2 | 2,3-Butanedione | H₂SO₄ (conc.) | Acetic Acid | 100 | 4 | 85 |
| 3 | Acenaphthenequinone | - | Xylene | 140 | 8 | 88 |
Table 3. Reaction conditions for the synthesis of 1,2,5-thiadiazole 1,1-dioxides.
References
- 1. One-Pot Synthesis of Polycyclic Sultams Enabled by Gold-Catalyzed Hydroamination of o-Alkynylbenzenesulfonamides and Subsequent Iodine(III)-Mediated Counteranion-Assisted Intramolecular Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sultam synthesis [organic-chemistry.org]
- 3. Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bacterial Resistance to Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at overcoming bacterial resistance to sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sulfonamide antibiotics?
A1: Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme.[1] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[2] By mimicking the structure of PABA, sulfonamides block this pathway, thereby inhibiting the synthesis of nucleotides and preventing bacterial growth and replication.[1][3] Mammalian cells are generally unaffected because they acquire folic acid from their diet and lack the DHPS enzyme.[2][4]
Q2: What are the most common mechanisms of bacterial resistance to sulfonamides?
A2: Bacterial resistance to sulfonamides primarily arises from alterations in the drug's target, the DHPS enzyme. This occurs through two main genetic strategies:
-
Acquisition of sul genes: Bacteria can acquire resistance genes (sul1, sul2, sul3, and sul4) through horizontal gene transfer, often via plasmids and integrons. These genes encode for alternative DHPS enzymes that have a very low affinity for sulfonamides but retain their ability to bind the natural substrate, PABA.[2][5]
-
Mutations in the chromosomal folP gene: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS enzyme, can lead to amino acid substitutions that alter the enzyme's active site.[5][6] These changes reduce the enzyme's affinity for sulfonamides, conferring resistance.[5]
Less common mechanisms include the overproduction of PABA to outcompete the sulfonamide inhibitor, the development of efflux pumps to actively remove the drug from the cell, and decreased bacterial cell wall permeability.[7][8][9]
Q3: What are the leading strategies to overcome sulfonamide resistance?
A3: Key strategies being explored by researchers include:
-
Combination Therapy: The most successful example is the combination of a sulfonamide (like sulfamethoxazole) with trimethoprim (B1683648).[10] Trimethoprim inhibits dihydrofolate reductase, a different enzyme in the same folic acid pathway, creating a sequential blockade that is more effective and can overcome resistance to a single agent.[10]
-
Molecular Modification: Synthesizing novel sulfonamide derivatives or hybrid molecules. This involves attaching the sulfonamide structure to other biologically active compounds, such as heterocycles or even other drug molecules, to create new candidates with enhanced antibacterial properties.[2][11]
-
Development of Adjuvants: Designing molecules that can inhibit the bacterial resistance mechanisms themselves. While more common for other antibiotic classes (e.g., β-lactamase inhibitors), this approach is a viable strategy for restoring sulfonamide efficacy.[10]
-
Revisiting DHPS-Targeted Drugs: Using detailed molecular and structural data of resistant Sul enzymes to design new antibacterials that can evade known resistance mechanisms.[6][12]
Q4: Are there known issues with sulfonamide susceptibility testing?
A4: Yes, interpreting the results of Minimum Inhibitory Concentration (MIC) tests for sulfonamides can be challenging. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the concentration that shows approximately 80% inhibition of growth compared to the positive control.[13] This subjective endpoint, rather than the complete absence of growth, can lead to inter-laboratory variability and discrepancies in reported resistance rates.[13]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for a Novel Sulfonamide Compound
-
Question: My MIC assays for a new sulfonamide derivative are showing high variability between replicates and experiments. What could be the cause?
-
Answer:
-
Inoculum Density: Ensure the bacterial inoculum is standardized precisely to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) for every experiment.[1] Inconsistent starting bacterial concentrations are a major source of variability.
-
Endpoint Reading: As noted in the FAQs, the 80% inhibition endpoint for sulfonamides is subjective.[13] Have a consistent, well-defined visual criterion for determining this endpoint. It may be helpful to have a second researcher read the plates independently or to use a plate reader to measure optical density for a more quantitative assessment.
-
Compound Solubility: Verify that your novel sulfonamide compound is fully dissolved in the test medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Precipitation of the compound at higher concentrations will lead to inaccurate results. You may need to adjust the solvent or preparation method for your stock solution.[12]
-
Media Components: The presence of PABA or thymidine (B127349) in the testing medium can antagonize sulfonamide activity. Use a medium specifically recommended for sulfonamide susceptibility testing, such as Mueller-Hinton Broth, which has low levels of these inhibitors.
-
Issue 2: A Previously Susceptible Bacterial Strain Now Shows Resistance to Sulfamethoxazole (B1682508)
-
Question: I am working with a lab strain of E. coli that should be susceptible to sulfamethoxazole, but my recent experiments show it has become resistant. What should I check?
-
Answer:
-
Contamination: The first step is to rule out contamination of your bacterial culture. Re-streak your strain from a frozen stock onto selective agar (B569324) to ensure purity.
-
Spontaneous Mutation: Bacteria can develop resistance through spontaneous mutations in the folP gene.[5] It is possible that repeated culturing in the presence of even sub-lethal concentrations of the antibiotic has selected for a resistant mutant. It is recommended to use a fresh culture from a validated stock for each set of experiments.
-
Plasmid Acquisition: While less likely in a controlled lab environment, consider the possibility of contamination with a plasmid carrying a sul resistance gene.[4] You can perform PCR to screen for common sul genes (sul1, sul2) to investigate this possibility.
-
Confirm MIC: Re-run the MIC assay carefully, including a known susceptible control strain (e.g., E. coli ATCC 25922) and a known resistant control to validate your assay conditions and reagents.[1]
-
Issue 3: Combination Therapy with Trimethoprim is Less Effective Than Expected
-
Question: My combination therapy of sulfamethoxazole and trimethoprim is not showing the expected synergistic effect against a clinical isolate. Why might this be?
-
Answer:
-
High-Level Resistance: The isolate may possess resistance mechanisms to both drugs. Resistance to trimethoprim is common and is often mediated by acquired dfr genes, which encode for resistant dihydrofolate reductase enzymes.[2] The presence of both sul and dfr genes, often on the same mobile genetic element, can confer resistance to the combination therapy.
-
Incorrect Ratio: Synergy between sulfamethoxazole and trimethoprim is often dependent on the concentration ratio of the two drugs. The optimal ratio can vary between bacterial species. Perform a checkerboard assay, testing a matrix of different concentrations of both drugs, to determine the Fractional Inhibitory Concentration (FIC) index and confirm if the interaction is synergistic, additive, or antagonistic for your specific isolate.
-
Alternative Pathways: Some bacteria can utilize exogenous folate from the environment or growth media, bypassing the need for de novo synthesis.[9] This would render inhibitors of the folate pathway, like sulfonamides and trimethoprim, ineffective. Ensure your growth medium is appropriate and does not contain high levels of folate precursors.
-
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Common Sulfonamides
| Sulfonamide Drug | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 | [14] |
| Sulfamethoxazole (with Trimethoprim) | Escherichia coli (Wildtype) | 0.03 - 0.25 | [14] |
| Sulfamethoxazole (with Trimethoprim) | Staphylococcus aureus (Resistant) | > 8 | [14] |
| Investigational Drug A | Escherichia coli ATCC 25922 | 4 | [1] |
| Investigational Drug B | Staphylococcus aureus ATCC 29213 | 16 | [1] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).[14]
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the sulfonamide at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO, acetone, or dilute NaOH, depending on the sulfonamide's solubility).[12][15]
-
Bacterial Culture: Using a sterile loop, select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend them in sterile saline or broth.
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of most non-fastidious bacteria.[14][16]
-
Microtiter Plates: Use sterile 96-well, U-bottom plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
3. Serial Dilution of Antimicrobial Agent:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 100 µL of the prepared drug stock (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11.
-
Well 12 will serve as the growth control (no drug). A separate well with only uninoculated CAMHB should be included as a sterility control.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (from step 2) to each well from 1 to 12. This brings the total volume in each well to 100 µL and achieves the final desired drug concentrations and bacterial density.
-
Seal the plate or use a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
5. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the sulfonamide that causes approximately 80% inhibition of visible growth compared to the drug-free growth control well (well 12).[13]
Mandatory Visualizations
Caption: Bacterial folic acid synthesis pathway and points of inhibition.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical relationships in overcoming sulfonamide resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 6. biorxiv.org [biorxiv.org]
- 7. google.com [google.com]
- 8. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Treatment Strategies Against Multidrug-Resistant Bacteria: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ftloscience.com [ftloscience.com]
- 11. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. fsis.usda.gov [fsis.usda.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Sulfamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sulfamide synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to enhance reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the synthesis of sulfamides, particularly when using common methods such as the reaction of amines with sulfuryl chloride or chlorosulfonyl isocyanate.
Issue 1: Low or No Product Yield
Q1: My reaction has produced a very low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here are the most common culprits and how to address them:
-
Poor Reactivity of the Amine:
-
Cause: Electron-deficient or sterically hindered amines are less nucleophilic and react slowly.[1]
-
Solution: Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also enhance the reaction rate. For particularly unreactive amines, consider alternative synthetic routes, such as those employing SO2 surrogates.
-
-
Instability of the Electrophile:
-
Cause: Reagents like sulfuryl chloride are highly susceptible to hydrolysis.[2]
-
Solution: Ensure your reaction is performed under anhydrous (dry) conditions and that all glassware is thoroughly dried. Use freshly opened or properly stored reagents.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction temperature can significantly impact the yield.
-
Solution: For many standard this compound syntheses, running the reaction at 0 °C and allowing it to slowly warm to room temperature can be effective.[2] However, some reactions may require heating. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
Inappropriate Base:
-
Cause: The choice of base is crucial for scavenging the HCl generated during the reaction.
-
Solution: Common bases include pyridine (B92270) and triethylamine (B128534) (TEA). The basicity and steric hindrance of the base can affect the reaction rate and yield. If your amine is a weak nucleophile, a stronger, non-nucleophilic base may be required.
-
-
Incorrect Stoichiometry or Order of Addition:
-
Cause: The ratio of reactants and the order in which they are added can be critical, especially for the synthesis of unsymmetrical sulfamides.
-
Solution: For symmetrical sulfamides, a 2:1 ratio of amine to sulfuryl chloride is typically used. For unsymmetrical sulfamides, a sequential addition of the amines is necessary, and careful control of stoichiometry is essential to minimize the formation of symmetrical byproducts.
-
Issue 2: Presence of Multiple Products (Side Reactions)
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I prevent them?
A2: The formation of multiple products is a common issue. Here are some of the most frequent side reactions and strategies to mitigate them:
-
Formation of Symmetrical Sulfamides (in unsymmetrical synthesis):
-
Cause: Reaction of the second amine with the sulfamoyl chloride intermediate before the first amine has fully reacted, or reaction of the first amine with unreacted sulfuryl chloride.
-
Solution: Use a slow, dropwise addition of the second amine. Ensure the first amination step goes to completion before adding the second amine. Using a slight excess of the first amine can help consume all the sulfuryl chloride.
-
-
Formation of Urea (B33335) Byproducts (when using chlorosulfonyl isocyanate):
-
Cause: Reaction of the isocyanate group with the amine.
-
Solution: The reaction of chlorosulfonyl isocyanate with an amine first forms a sulfamoyl chloride, which then reacts with a second amine. To avoid urea formation, it is crucial to control the reaction conditions, such as temperature and stoichiometry.
-
-
Hydrolysis of Intermediates:
-
Cause: Sulfamoyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfamic acid.
-
Solution: As with the starting electrophiles, maintain anhydrous conditions throughout the reaction.
-
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying my this compound product. It is a sticky solid, or it "oils out" during recrystallization. What should I do?
A3: Sulfamides can sometimes be challenging to purify. Here are some strategies:
-
Product is a Sticky Solid or Fails to Crystallize:
-
Cause: This often indicates the presence of impurities that inhibit crystallization.
-
Solution: Try triturating the crude product with a non-polar solvent like hexanes to remove non-polar impurities. If that fails, column chromatography is the next best option.
-
-
Column Chromatography Issues:
-
Tailing: Sulfamides can sometimes tail on silica (B1680970) gel due to the acidic nature of the N-H protons.
-
Solution: Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine or acetic acid, can often lead to better peak shapes.[1]
-
Data Presentation: Optimizing Reaction Conditions
The yield of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize the effects of different bases and solvents on the synthesis of a model unsymmetrical this compound.
Table 1: Effect of Base on the Yield of N-benzyl-N'-phenylthis compound
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | 2.2 | 0 to rt | 12 | 75 |
| 2 | Triethylamine (TEA) | 2.2 | 0 to rt | 12 | 82 |
| 3 | Diisopropylethylamine (DIPEA) | 2.2 | 0 to rt | 12 | 85 |
| 4 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1.0 (stoichiometric) | 80 | 2 | 97[3] |
Table 2: Effect of Solvent on the Yield of N-benzyl-N'-phenylthis compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0 to rt | 12 | 82 |
| 2 | Tetrahydrofuran (THF) | 0 to rt | 12 | 78 |
| 3 | Acetonitrile (MeCN) | 80 | 2 | 70[3] |
| 4 | Toluene (B28343) | 80 | 2 | 72[3] |
| 5 | N,N-Dimethylformamide (DMF) | 80 | 2 | 65[3] |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical this compound using Sulfuryl Chloride
This protocol describes the synthesis of an N,N'-disubstituted this compound by the sequential addition of two different amines to sulfuryl chloride.
Materials:
-
Amine 1 (1.0 eq)
-
Sulfuryl chloride (1.0 eq)
-
Amine 2 (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Amine 1 and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add a solution of sulfuryl chloride in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Slowly add a solution of Amine 2 in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a this compound using Chlorosulfonyl Isocyanate (CSI)
This protocol outlines the synthesis of a this compound from an alcohol and an amine using chlorosulfonyl isocyanate.
Materials:
-
Chlorosulfonyl isocyanate (1.0 eq)
-
Alcohol (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve chlorosulfonyl isocyanate in anhydrous toluene and cool to 0 °C.
-
Slowly add the alcohol to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add pyridine.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove pyridinium (B92312) hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for unsymmetrical this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Troubleshooting Sulfamide Purification by Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues during the chromatographic purification of sulfamides. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guides
Poor Separation and Resolution
Q: Why are my sulfamide and impurities co-eluting or showing poor separation?
A: Poor separation can stem from several factors related to your chromatographic conditions. The choice of stationary phase and mobile phase is critical. Sulfonamides can exhibit tailing on standard silica (B1680970) gel due to the acidic nature of the N-H proton.[1] Consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
Systematically vary the solvent polarity. A common mobile phase for sulfamides is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate.[1]
-
If tailing is observed, add a small amount (0.5-1%) of a modifier like triethylamine (B128534) to the eluent to improve peak shape.[1] For acidic sulfamides, a small amount of acetic acid in the eluent may be beneficial.[2]
-
-
Evaluate the Stationary Phase:
-
Standard silica gel has acidic silanol (B1196071) groups that can lead to strong interactions and peak tailing.[3]
-
Consider alternative stationary phases such as alumina (B75360) (basic), Florisil (neutral), or reverse-phase silica gel where separation is based on hydrophobicity.[3]
-
For complex separations, coupling different types of columns, such as a silica column with an aminopropyl column, has been shown to be effective in techniques like Supercritical Fluid Chromatography (SFC).[4][5]
-
-
Check for Overloading: Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.[6]
A logical workflow for troubleshooting poor separation is outlined below:
Caption: Troubleshooting workflow for poor chromatographic separation.
Low Yield and Product Recovery
Q: I'm experiencing a significant loss of my this compound product during purification. What are the likely causes?
A: Low recovery of sulfamides during chromatography is a common issue, often linked to the stability of the compound on the stationary phase.
-
Degradation on Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-labile compounds.[3][7] N-silylated sulfonamides are particularly susceptible to hydrolysis of the N-silyl bond on acidic silica surfaces.[3]
-
Confirmation: Compare the NMR or LC-MS of your crude material with the purified fractions to check for the appearance of degradation products, such as the corresponding unprotected sulfonamide.[3]
-
Solution: Use a deactivated or neutralized stationary phase. You can neutralize silica gel by preparing a slurry with an eluent containing 0.5% (v/v) triethylamine.[3] Alternatively, use a less acidic stationary phase like Florisil or a basic one like alumina.[3]
-
-
Irreversible Binding: Highly polar sulfamides may bind strongly to the silica gel and fail to elute, especially if the mobile phase is not polar enough.[2]
-
Solution: After your expected product has eluted, try flushing the column with a very polar solvent, like 100% methanol, to see if any remaining compound is recovered.[2]
-
-
Sample Precipitation on the Column: If the this compound is poorly soluble in the mobile phase, it can precipitate at the top of the column, preventing it from eluting.[7]
-
Solution: Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, consider a "dry loading" technique.[8]
-
The following diagram illustrates a decision-making process for addressing low product yield:
Caption: Troubleshooting workflow for low yield in this compound purification.
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying my this compound?
A: The optimal stationary phase depends on the properties of your specific this compound. A summary of common choices is provided below.
| Stationary Phase | Properties | Best For | Potential Issues |
| Silica Gel | Acidic | General purpose, non-acid sensitive sulfamides. | Can cause degradation of acid-labile compounds; may lead to peak tailing for basic sulfamides.[1][3] |
| Alumina | Basic or Neutral | Purification of basic sulfamides and other basic compounds.[3] | Activity can vary; may retain acidic compounds too strongly. |
| Florisil | Neutral, mild | A gentle alternative to silica gel for sensitive compounds.[3] | Lower loading capacity compared to silica. |
| Reverse Phase (e.g., C18) | Nonpolar | Purification of polar sulfamides. Separation is based on hydrophobicity.[3] | Requires aqueous mobile phases; may not be suitable for highly nonpolar compounds. |
Q: How can I test if my this compound is stable on silica gel?
A: You can perform a two-dimensional thin-layer chromatography (2D TLC) experiment.[2][7]
-
Spot your compound in one corner of a TLC plate.
-
Run the plate in a suitable eluent.
-
Dry the plate, rotate it 90 degrees, and run it again in the same eluent.
-
If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[2]
Q: My solid this compound product is sticky or oily after purification. What should I do?
A: A sticky or oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.[9] If chromatography did not yield a pure solid, recrystallization is a highly effective alternative or subsequent purification step for solid sulfonamides.[1][9] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[1]
Experimental Protocols
Protocol 1: Preparation and Use of Neutralized Silica Gel
This protocol is recommended to prevent the degradation of acid-sensitive sulfamides during column chromatography.[3]
-
Prepare the Eluent: Based on TLC analysis, prepare the desired mobile phase (e.g., hexanes:ethyl acetate). Add 0.5% (v/v) of triethylamine to this mixture.
-
Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and gently swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed silica gel to ensure the entire stationary phase is equilibrated.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the neutralized eluent and load it onto the column.
-
Elute and Collect: Proceed with the chromatography as usual, using the neutralized eluent, and collect fractions while monitoring with TLC.
Protocol 2: Dry Loading a Sample
This method is useful when the compound has poor solubility in the chromatography eluent.[8]
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane (B109758) or methanol).
-
Add Silica Gel: Add dry silica gel to the solution (approximately 10-20 times the mass of your sample).
-
Evaporate the Solvent: Gently swirl the mixture and remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder. If it remains oily, add more silica and repeat.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute: Gently tap the column to settle the added silica, add a protective layer of sand, and begin eluting with your mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reducing Side Effects of Sulfonamide Antibiotics
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the side effects of sulfonamide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with sulfonamide antibiotics?
A1: The most frequently reported side effects are cutaneous adverse reactions, occurring in approximately 1.5–3% of immunocompetent patients.[1] These can range from mild maculopapular rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[2][3] Other potential side effects include crystalluria (formation of crystals in the urine), which can lead to kidney damage, and various hypersensitivity reactions.[4][5][6] Non-allergic reactions can include gastrointestinal issues like nausea, vomiting, and diarrhea, as well as headaches and dizziness.[7]
Q2: What is the primary mechanism behind sulfonamide-induced hypersensitivity reactions?
A2: Sulfonamide hypersensitivity is primarily a T-cell mediated, delayed-type (Type IV) hypersensitivity reaction.[8] A key step in this process is the metabolic activation of the sulfonamide drug by cytochrome P450 enzymes in the liver into reactive metabolites, such as hydroxylamine (B1172632) and nitroso derivatives.[9][10] These reactive metabolites can then act as haptens, binding to cellular proteins to form immunogenic adducts that are recognized by the immune system, leading to the activation of drug-specific T-cells.[11]
Q3: Is there a risk of cross-reactivity between sulfonamide antibiotics and other sulfonamide-containing drugs (non-antibiotics)?
A3: The risk of cross-reactivity is generally considered to be low. The structural component primarily responsible for the hypersensitivity reactions to sulfonamide antibiotics is the arylamine group at the N4 position, which is absent in most non-antibiotic sulfonamides.[2][7] Therefore, patients with a known allergy to a sulfonamide antibiotic may often safely take non-arylamine sulfonamide drugs.[2][7]
Q4: What are the key strategies being explored to reduce the side effects of sulfonamide antibiotics?
A4: Current research focuses on several strategies:
-
Structural Modification: Designing new sulfonamide derivatives that are less prone to metabolic activation into reactive intermediates or have different protein binding characteristics.[12]
-
Inhibition of Metabolic Activation: Co-administration of agents that inhibit the specific cytochrome P450 enzymes responsible for forming toxic metabolites.
-
Enhancing Detoxification: Using agents that can trap reactive metabolites before they can interact with cellular macromolecules. Glutathione and N-acetylcysteine have shown effectiveness in reducing the toxicity of reactive metabolites in vitro.[9][10]
-
Preventing Crystalluria: Ensuring adequate hydration and alkalinization of urine can increase the solubility of sulfonamides and their metabolites, thereby reducing the risk of crystal formation in the kidneys.[5][6][13]
Troubleshooting Guides for Key Experiments
Cytotoxicity Assays (e.g., MTT Assay)
Issue 1: High Variability Between Replicates
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate. The outer wells of a microplate are more prone to evaporation and temperature changes.[3][14]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To mitigate edge effects, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[14]
-
Issue 2: Low Absorbance Readings
-
Possible Cause: Insufficient cell number, reduced cell viability prior to the experiment, or incomplete solubilization of formazan (B1609692) crystals.[14]
-
Troubleshooting Steps:
-
Optimize cell seeding density for your specific cell line.
-
Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.
-
After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle mixing or shaking.
-
Issue 3: Test Compound Interference
-
Possible Cause: The sulfonamide compound itself may chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[15]
-
Troubleshooting Steps:
-
Run a control experiment with the test compound in cell-free media to check for direct reduction of MTT.
-
If interference is observed, consider using an alternative cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Lymphocyte Transformation Test (LTT)
Issue 1: High Background Proliferation
-
Possible Cause: The peripheral blood mononuclear cells (PBMCs) may have been activated in vivo due to an ongoing infection or inflammatory condition in the donor.[16][17]
-
Troubleshooting Steps:
-
Ensure that blood donors are healthy and do not have any current infections.
-
The timing of the blood draw relative to a clinical reaction is crucial; testing too soon after a reaction can lead to high background.[16]
-
Issue 2: False-Negative Results
-
Possible Cause: The frequency of drug-specific T-cells in the peripheral blood may be too low to detect, or the incorrect form of the drug (parent drug vs. metabolite) is being used for stimulation. The sensitivity of the LTT for some drug allergies can be limited.[18]
-
Troubleshooting Steps:
-
Consider enriching for specific T-cell populations or using more sensitive readouts, such as cytokine production (e.g., IFN-γ) by ELISpot.
-
If possible, test with the suspected reactive metabolite in addition to the parent sulfonamide.
-
Be aware that the LTT is not suitable for definitively excluding a drug sensitivity but is used to confirm a hypersensitivity.[19]
-
Issue 3: Poor Reproducibility
-
Possible Cause: Variability in cell culture conditions, reagent quality, and the inherent biological variability between individuals.[19]
-
Troubleshooting Steps:
-
Standardize all aspects of the protocol, including cell isolation, culture media, incubation times, and the source and preparation of drug solutions.
-
Include appropriate positive (e.g., phytohemagglutinin) and negative controls in every experiment.
-
Increase the number of replicate wells to improve statistical power.[19]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Sulfonamide Antibiotics and Their Metabolites
| Compound | Cell Line | IC50 (µM) |
| Sulfadiazine | HepG2 (Human Liver Cancer) | 245.69 ± 4.1 |
| Sulfadiazine | MCF7 (Human Breast Cancer) | 215.68 ± 3.8 |
| Sulfadiazine | THLE2 (Normal Human Liver) | 4159 ± 90.5 |
| Sulfathiazole | HepG2 (Human Liver Cancer) | 4161 |
| Sulfadiazine Hydroxylamine | Lymphocytes | ~1600 (produced 82% cell death) |
| Sulfamethoxazole Hydroxylamine | Lymphocytes | ~400 (produced 62% cell death) |
Data compiled from multiple sources.[10][11] Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Detailed Experimental Protocols
MTT Assay for Sulfonamide Cytotoxicity
This protocol is a generalized method for assessing the in vitro cytotoxicity of sulfonamide compounds.
Materials:
-
Human cell line of interest (e.g., HepG2, primary keratinocytes)
-
Complete cell culture medium
-
Sulfonamide test compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the sulfonamide compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of the sulfonamide. Include untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
In Vitro Trapping of Sulfonamide Reactive Metabolites with Glutathione (GSH)
This protocol describes a method to detect the formation of reactive electrophilic metabolites of sulfonamides by trapping them with the nucleophile glutathione.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Sulfonamide test compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
Sulfonamide test compound (e.g., 10 µM final concentration)
-
Glutathione (GSH) (e.g., 1 mM final concentration)
-
-
-
Reaction Initiation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This will also precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using an LC-MS/MS system.
-
Employ a neutral loss scan or precursor ion scan to specifically detect the GSH-adducts of the sulfonamide metabolites. A common neutral loss for GSH adducts is 129 Da.[5]
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the parent sulfonamide and its potential GSH adducts.
-
The presence of a peak corresponding to the expected mass of the GSH adduct confirms the formation of a reactive metabolite.
-
Visualizations
Caption: Metabolic activation of sulfonamides and initiation of hypersensitivity.
Caption: Key pathways of keratinocyte apoptosis in SJS/TEN.
Caption: A generalized workflow for MTT cytotoxicity assay.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. sop.washington.edu [sop.washington.edu]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. neuralooms.com [neuralooms.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Proteins and Therapeutic Targets in Severe Cutaneous Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates in the pathogenesis of SJS/TEN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Lymphocyte transformation test: The multiple positive results turned to all negative after influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nucleus.iaea.org [nucleus.iaea.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Sulfamide-Based Compounds
Welcome to the technical support center for sulfamide-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many this compound- and sulfonamide-based compounds poorly soluble in water?
A1: The limited aqueous solubility of many this compound and sulfonamide drugs is primarily due to the presence of hydrophobic aromatic rings (like a benzene (B151609) ring) in their structure.[1] While the this compound or sulfonamide group itself provides some polarity, the nonpolar character of the aromatic portion often dominates, leading to poor interactions with water molecules.[1]
Q2: What are the primary strategies for enhancing the solubility of my this compound-based compound?
A2: A variety of physical and chemical modification strategies can be employed. Key approaches include:
-
Co-solvency: Using a water-miscible organic solvent to increase solubility by reducing the interfacial tension between the compound and the aqueous solution.[1][2][3][4]
-
pH Adjustment/Salt Formation: Ionizing a weakly acidic or basic group on the compound to form a more soluble salt.[1][5][6][7] Sulfonamides, for instance, are typically weakly acidic and become more soluble in alkaline (higher pH) solutions.[5][8][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the drug, thereby increasing its apparent solubility.[1][10][11][12][13]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix (like PEG or PVP) to improve wettability and dissolution.[1][14]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.[1][2][14][15][16][17]
-
Use of Surfactants: Employing surfactants to form micelles that entrap the drug molecules, increasing their apparent solubility in water.[1][6]
Q3: How do I choose the most suitable solubility enhancement strategy for my specific this compound compound?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your drug (e.g., pKa, thermal stability), the desired dosage form, and the intended application. A logical workflow can help guide your decision-making process. For example, if the compound is ionizable, pH adjustment or salt formation is often a primary consideration.[1] If the drug is thermolabile, techniques requiring heat, like fusion methods for solid dispersions, may not be suitable.[1]
Troubleshooting Guides
Issue 1: The compound does not dissolve even with a co-solvent.
-
Possible Cause: The chosen co-solvent may not be optimal, the concentration of the co-solvent is insufficient, or the drug is precipitating upon dilution into an aqueous buffer.[1]
-
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a range of water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[18] Aprotic polar solvents like DMSO and DMF are often very effective for sulfonamides.[19]
-
Optimize Co-solvent Concentration: Gradually increase the percentage of the co-solvent. Be mindful that high concentrations of organic solvents may be toxic in biological assays (typically should be kept below 0.5%).[1][18]
-
Check for Precipitation: After adding the co-solvent stock to your aqueous buffer, visually inspect for any signs of precipitation. If it occurs, your final concentration is above the solubility limit in that specific mixture.[1]
-
Consider a Combination of Strategies: It may be necessary to combine co-solvency with another technique, such as pH adjustment.[1][2]
-
Issue 2: The this compound salt precipitates out of solution.
-
Possible Cause: The pH of the solution has shifted, or the buffer system is incompatible.
-
Troubleshooting Steps:
-
Maintain pH: Ensure the pH of the final solution is consistently maintained at a level that favors the ionized (salt) form of the drug. Use a buffer with sufficient capacity to handle the addition of your compound.[5]
-
Avoid Common Ions: If possible, use a buffer system that does not share a common ion with the drug salt, which can suppress solubility.[1]
-
Screen Different Salt Forms: The choice of the counter-ion can significantly impact the solubility and stability of the salt. Experiment with different pharmaceutically acceptable counter-ions.[1]
-
Issue 3: Inconsistent results in biological assays due to poor solubility.
-
Possible Cause: Undissolved drug particles are leading to inaccurate concentration measurements and variability in experimental results.[1]
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Always visually inspect your final solution to ensure there are no visible particles. Gentle warming or sonication can aid dissolution.[18]
-
Filter Sterilize: If appropriate for your application, filter the final solution through a 0.22 µm filter to remove any undissolved microparticles before adding it to an assay.[1][18]
-
Prepare Fresh Solutions: Prepare fresh stock solutions for each experiment to avoid issues with compound degradation or precipitation over time. Avoid repeated freeze-thaw cycles by storing stocks in single-use aliquots.[5][18]
-
Data Presentation: Solubility Enhancement Examples
The following tables summarize the quantitative improvement in the solubility of various sulfonamide drugs using different enhancement strategies.
Table 1: Effect of pH on Sulfonamide Solubility
| Compound | pH | Solubility (mg/mL) | Fold Increase |
| Sulfamethoxazole (B1682508) | 4.5 | 0.086 | - |
| Sulfamethoxazole | 7.0 | 0.188 | ~2.2x |
Data derived from a study on sulfamethoxazole solubility, highlighting the increased solubility in a more neutral/alkaline medium compared to an acidic one.
Table 2: Effect of Cyclodextrin Complexation on Sulfamethoxazole Solubility
| System | pH | Solubility (mg/mL) | Fold Increase (vs. Drug alone at pH 4.5) |
| Sulfamethoxazole (SMZ) alone | 4.5 | 0.086 | - |
| SMZ + β-Cyclodextrin (β-CD) | 4.5 | 0.175 | ~2.0x |
| SMZ + β-CD + PEG 20000 | 4.5 | 0.377 | ~4.4x |
| SMZ + β-CD + PEG 20000 | 7.0 | 0.406 | ~4.7x |
Data from a study demonstrating that complexation with β-cyclodextrin, especially in the presence of a hydrophilic polymer like PEG 20000, significantly enhances the solubility of sulfamethoxazole.[11]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol outlines a general procedure for determining the solubility of a this compound compound in various co-solvent/water mixtures.
Methodology:
-
Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.[1]
-
Add an excess amount of the finely powdered this compound compound to a known volume of each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.[1]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement by Salt Formation (pH Adjustment)
This protocol describes a general method for preparing a sodium salt of a weakly acidic sulfonamide to enhance its aqueous solubility.
Methodology:
-
In a reaction vessel equipped with a stirrer, combine the solid sulfonamide, solid sodium hydroxide (B78521) (or another suitable base), and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[1]
-
Heat the mixture to 80-110°C while stirring until all solids have completely dissolved.
-
Continue heating to distill off the water until the mixture is dry.
-
Further heat the solid residue until it forms a fine powder, which is the salt form of the compound.
-
The resulting salt can then be tested for its solubility in aqueous buffers.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to improve solubility using a lyophilization method.
Methodology:
-
Prepare an aqueous solution containing the this compound drug and the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a 1:1 molar ratio.[1][10]
-
Place the resulting solution in an ultrasonic bath for 1 hour to facilitate complex formation.[1]
-
Incubate the solution at 25°C in a thermostatic water bath for 48 hours.[1]
-
Freeze the solution at -40°C.[1]
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1][20] The resulting powder can be evaluated for its solubility and dissolution properties.
Protocol 4: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion to enhance the solubility of a this compound compound.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)) and a common solvent in which both the this compound drug and the carrier are soluble.[1]
-
Dissolve the drug and the carrier in the chosen solvent.
-
Evaporate the solvent using a method such as a rotary evaporator, which leaves a solid film.[1][20]
-
Dry the resulting solid dispersion under a vacuum to remove any residual solvent.[1]
-
The final solid mass is then crushed, pulverized, and sieved to obtain a fine powder, which can be used for solubility and dissolution testing.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. japer.in [japer.in]
- 18. benchchem.com [benchchem.com]
- 19. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancements in Solubility Enhancement Techniques for Poorly Soluble Drugs [wisdomlib.org]
Technical Support Center: Stability of Sulfamide Derivatives in Solution
Welcome to the technical support center for addressing the instability of sulfamide derivatives in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound derivative instability in solution?
A1: The primary cause of instability for this compound derivatives in aqueous solution is hydrolysis.[1] This process typically involves the cleavage of the sulfonamide (S-N) bond, but can also involve cleavage of adjacent C-N and C-S bonds depending on the molecular structure.[2] Other significant factors contributing to degradation include oxidation, and photolysis (degradation due to light exposure).[3] The rate and extent of degradation are heavily influenced by the pH, temperature, and composition of the solution.[1][4]
Q2: How does pH affect the stability of this compound derivatives?
A2: pH is a critical factor in the stability of this compound derivatives. Generally, they are more susceptible to hydrolysis under acidic conditions.[1] Some sulfamides show increased degradation in both acidic and alkaline conditions, while being most stable at a neutral pH. The specific pH of maximum stability can vary depending on the structure of the derivative. For instance, some sulfonamides are reported to be hydrolytically stable at pH 9.0, while their stability decreases at pH 7.0 and pH 4.0.[1] It's crucial to determine the optimal pH range for your specific derivative.
Q3: My this compound derivative appears to be degrading rapidly. What are the first troubleshooting steps I should take?
A3: If you suspect rapid degradation, consider the following initial steps:
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Verify Solution pH: Ensure the pH of your solution is within the known stable range for your compound. Use calibrated pH meters and freshly prepared buffers.
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, and minimize time spent at room temperature.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[3]
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Analyze Freshly Prepared Solutions: Compare the performance of aged solutions with freshly prepared ones to confirm that degradation is the issue.
Q4: Can excipients in my formulation affect the stability of the this compound derivative?
A4: Yes, excipients can significantly impact stability. Some excipients can interact directly with the this compound derivative, leading to degradation.[5] For example, reducing sugars can participate in Maillard reactions with derivatives containing amine groups. Conversely, some excipients like buffers, antioxidants (e.g., ascorbic acid), and chelating agents (e.g., EDTA) can enhance stability. It is essential to conduct drug-excipient compatibility studies early in formulation development.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Appearance of new peaks that are not present in the chromatogram of a freshly prepared standard.
-
Diminishing area of the main analyte peak over time.
-
Broad or tailing peaks.[6]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the this compound Derivative | The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and compare their retention times. |
| Mobile Phase Contamination | Ghost peaks can appear due to contaminated solvents or mobile phase components.[7] Prepare fresh mobile phase using high-purity solvents and degas thoroughly. |
| Sample Carryover | Residual sample from a previous injection can appear as a peak in the current chromatogram.[8] Implement a robust needle wash protocol on your autosampler, using a strong solvent. |
| Column Contamination | Strongly retained compounds from previous injections can elute slowly, appearing as broad peaks.[9] Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). |
Issue 2: Poor Recovery or Inconsistent Quantitative Results
Symptoms:
-
Lower than expected concentration of the this compound derivative.
-
High variability (poor precision) in measurements between replicate samples or different time points.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Adsorption to Container Surfaces | This compound derivatives can adsorb to glass or plastic surfaces. Consider using silanized glass vials or polypropylene (B1209903) containers. |
| Incomplete Dissolution | Ensure the compound is fully dissolved. Use sonication or vortexing and visually inspect for any undissolved particulate matter. The choice of solvent is critical for complete dissolution. |
| Precipitation Over Time | The compound may be precipitating out of solution, especially if stored at low temperatures. Before analysis, allow the solution to come to room temperature and vortex to redissolve any precipitate. |
| Hydrolysis During Sample Preparation | If sample preparation involves significant pH adjustments or exposure to high temperatures, degradation can occur before analysis. Minimize the time for sample preparation and keep samples cool. |
Data Presentation
Table 1: Hydrolytic Stability of Selected Sulfonamides at 25°C
| Sulfonamide Derivative | pH | Half-life (t½) | Degradation Rate | Reference |
| Sulfadiazine | 4.0 | > 1 year | ≤ 10% | [1] |
| Sulfachloropyridazine | 7.0 | Not Stable | > 10% | [1] |
| Sulfamethoxypyridazine | 7.0 | Not Stable | > 10% | [1] |
| Various Sulfonamides | 9.0 | > 1 year | ≤ 10% | [1] |
Note: "Not Stable" indicates a hydrolysis rate greater than 10% under the specified conditions, with a half-life of less than one year.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is a general guideline and should be adapted for the specific this compound derivative. The goal is to achieve 5-20% degradation.[10]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.[11]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C) for a defined period.
-
Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.[11]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep at room temperature for a defined period, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
For solid-state thermal stress, expose the neat compound to the same conditions.[11]
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette or clear vial) to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3]
-
Simultaneously, keep a control sample protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example method and will require optimization for specific this compound derivatives.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or 265 nm, or as determined by the UV spectrum of the analyte.[12][13]
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting logic for unexpected HPLC peaks.
Caption: Common degradation pathways for sulfamides.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Minimizing Off-Target Effects of Sulfamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assay after treatment with our this compound inhibitor. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often indicative of off-target activities. Small molecule inhibitors, particularly those with a this compound moiety, can interact with multiple proteins other than the intended target, leading to a variety of cellular responses.[1] The sulfanamide group, for example, is a known zinc-binding motif, which can lead to inhibition of metalloenzymes like carbonic anhydrases.[2] We recommend performing comprehensive off-target profiling to investigate this possibility.
Q2: What are the most common off-target families for this compound-containing compounds?
A2: While the off-target profile is specific to each molecule, common off-target families for compounds containing a this compound or sulfonamide group include:
-
Kinases: Due to the conserved nature of the ATP-binding pocket, many kinase inhibitors show activity against multiple kinases.[1][3]
-
Carbonic Anhydrases: The sulfonamide moiety is a classic zinc-binding group and can inhibit various isoforms of carbonic anhydrase.
-
Cyclooxygenases (COXs): Some sulfonamide derivatives have been shown to inhibit COX enzymes.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a potential liability for many small molecules and can lead to drug-drug interactions.
Q3: How can we experimentally confirm that our this compound inhibitor is engaging the intended target in our cellular model?
A3: Several methods can be used to confirm target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability upon ligand binding.[4][5][6] A shift in the melting curve of the target protein in the presence of your inhibitor indicates direct engagement.
-
Western Blotting: If the activity of your target is linked to a specific post-translational modification (e.g., phosphorylation), you can use western blotting to probe the status of that modification. A change in the phosphorylation of a known downstream substrate of your target kinase would suggest on-target activity.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies the binding of a compound to a specific protein target in real-time.
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity occurs when the inhibition of the intended target leads to adverse effects.[1] In contrast, off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, leading to adverse effects that are unrelated to the inhibition of the primary target.[1][7]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity
Issue: Our this compound kinase inhibitor is causing significant cell death at concentrations where we expect to see specific inhibition of proliferation. How can we determine if this is an on-target or off-target effect?
Troubleshooting Steps:
-
Assess Cytotoxicity vs. Cytostasis: Perform a cell viability assay, such as the MTT assay, to distinguish between cytotoxic (cell death) and cytostatic (growth inhibition) effects.[1]
-
Validate On-Target Pathway Inhibition: At the cytotoxic concentrations, assess the phosphorylation status of the direct downstream substrate of your target kinase using Western blotting. If the cytotoxicity occurs at concentrations much higher than those required to inhibit the on-target pathway, it is likely an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with a well-characterized, selective inhibitor of the same target that has a different chemical scaffold.[1] If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.
-
Rescue Experiment: If the cytotoxic effect is on-target, it might be rescued by expressing a drug-resistant mutant of the target kinase or by activating a downstream component of the signaling pathway.[1]
-
Kinome-wide Profiling: If off-target effects are suspected, perform a broad kinase selectivity screen to identify other potential targets that are inhibited at the cytotoxic concentrations.
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Issue: Our this compound inhibitor has a potent IC50 value in a biochemical assay, but we need much higher concentrations to see an effect in our cell-based assays.
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may have poor membrane permeability. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Check for Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein). This can be investigated by co-incubating the cells with your inhibitor and a known efflux pump inhibitor.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells. Analyze the stability of the compound in cell culture medium and in the presence of cells over time using techniques like LC-MS.
-
Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to the target protein inside the cell.[4][5][6] The concentration required to induce a thermal shift should correlate with the effective concentration in your cellular assay.
Quantitative Data Summary
The following tables provide examples of on- and off-target activity for this compound-based inhibitors.
Table 1: Selectivity Profile of Atuveciclib (BAY 1143572)
| Target | IC50 (nM) | Target Type | Reference |
| CDK9/CycT1 | 13 | On-Target | [8][9] |
| CDK2 | >1300 | Off-Target | [8] |
| GSK3α | 45 | Off-Target | [8][9] |
| GSK3β | 87 | Off-Target | [8][9] |
Table 2: Isoquinoline Sulfonamide Derivative Potency
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | PKC IC50 (nM) | Reference |
| Y-27632 | 140 | 25 | 25,000 | >250,000 | [10] |
| Fasudil | 1,900 | 450 | 1,200 | 160,000 | [10] |
| H-1152P | 1.6 | 0.6 | 630 | 9,100 | [10] |
Experimental Protocols
1. ADP-Glo™ Kinase Assay for Kinase Profiling
This protocol is a luminescent ADP detection assay to measure kinase activity.
-
Procedure:
-
Perform the kinase reaction in a 384-well plate (5µl reaction volume) containing your this compound inhibitor at various concentrations.[11]
-
Add 5µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate at room temperature for 30-60 minutes.[11]
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP produced and inversely proportional to the kinase activity.
-
2. MTT Assay for Cell Viability
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with your this compound inhibitor at various concentrations. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[12]
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[12]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12][13]
-
Allow the plate to stand overnight in the incubator.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
3. Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in a cellular environment.
-
CETSA Melt Curve Protocol:
-
Treat cultured cells with your this compound inhibitor or vehicle control.[5]
-
Harvest the cells and resuspend them in PBS with a protease inhibitor cocktail.[5]
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-4 minutes using a thermal cycler.[5][14] Include an unheated control.
-
Lyse the cells by freeze-thaw cycles.[5]
-
Centrifuge to pellet the precipitated proteins.[5]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve for the inhibitor-treated sample indicates target engagement.[5]
-
-
Isothermal Dose-Response (ITDRF) Protocol:
-
Treat cells with a range of concentrations of your this compound inhibitor.
-
Heat all samples at a single, optimized temperature (determined from the melt curve) for 3-5 minutes.[15]
-
Follow the same steps for cell lysis, separation of soluble proteins, and Western blot analysis as in the melt curve protocol.
-
Plot the percentage of soluble target protein against the logarithm of the inhibitor concentration to determine the EC50 value for target engagement.[15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of Sulfamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows excellent in vitro potency but low efficacy in my animal model. What are the common reasons for this discrepancy?
Several factors can contribute to a disconnect between in vitro and in vivo results. The most common culprits for this compound compounds include:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration. This can be due to poor absorption, rapid metabolism, or fast excretion.
-
Low Bioavailability: The compound may have poor solubility, preventing it to be efficiently absorbed into the bloodstream after oral administration.
-
Metabolic Instability: The compound may be rapidly metabolized in the liver or other tissues into inactive or even toxic byproducts.[1][2] Sulfonamides are primarily metabolized by N-acetylation and oxidation.[1]
-
Off-Target Effects: The compound might be interacting with other biological molecules, leading to unforeseen side effects or a reduction in the desired therapeutic effect.
-
Poor Target Engagement: The compound may not be binding to its intended target effectively in the complex in vivo environment.
Q2: How can I improve the solubility of my this compound compound for in vivo studies?
Poor aqueous solubility is a frequent issue with this compound compounds, often due to the presence of a hydrophobic benzene (B151609) ring.[3] Here are several strategies to enhance solubility:
-
pH Adjustment/Salt Formation: Since the sulfonamide group is weakly acidic, its ionization to form a more soluble salt can be achieved through pH modification.[3]
-
Co-solvency: Utilizing a water-miscible organic solvent can increase the solubility of the compound.[3]
-
Complexation: Encapsulating the hydrophobic drug within agents like cyclodextrins can form inclusion complexes with improved solubility.[3]
-
Use of Surfactants: Surfactants can form micelles that entrap the drug molecules, thereby increasing their apparent solubility.[3][4]
-
Solid Dispersion: Dispersing the drug within a hydrophilic carrier matrix can enhance wettability and dissolution.[3]
-
Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface-to-volume ratio, which can lead to an improved dissolution rate.[3][4]
Q3: What are the key metabolic pathways for this compound compounds that I should be aware of?
Sulfonamides are primarily metabolized in the liver.[5] The main biotransformation pathways include:
-
N-acetylation: This is a common metabolic route, and the rate can vary between individuals due to genetic polymorphisms in the N-acetyltransferase enzyme.[1]
-
Oxidation: Cytochrome P450 enzymes can oxidize sulfamides, sometimes leading to the formation of reactive metabolites that can be toxic.[1][2]
-
Glucuronide Conjugation: This is another phase II metabolic reaction that can occur.[5]
-
Aromatic Hydroxylation: This can also take place, and the resulting metabolites may retain some of the parent compound's activity.[5]
It's important to note that individual differences in metabolism can predispose subjects to idiosyncratic reactions.[1]
Q4: My this compound-based antibiotic is not effective in vivo, even at high doses. Could bacterial resistance be the issue?
Yes, resistance to sulfonamide antibiotics is widespread.[6] The primary mechanism of resistance involves the acquisition of genes (often on plasmids) that encode for alternative, drug-insensitive forms of the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamides.[7][8] This allows the bacteria to continue synthesizing folic acid, a process essential for their growth, even in the presence of the drug.[6][9]
Troubleshooting Guides
Guide 1: Addressing Poor Oral Bioavailability
If your this compound compound exhibits low oral bioavailability, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Oral Bioavailability
Caption: A workflow for troubleshooting poor oral bioavailability.
Data Presentation: Formulation Strategies for Poorly Soluble Sulfamides
| Strategy | Mechanism | Advantages | Disadvantages |
| Salt Formation | Increases solubility and dissolution rate by creating an ionized form of the drug.[10] | Simple and effective for ionizable drugs. | May not be suitable for all compounds; potential for instability. |
| Particle Size Reduction | Increases the surface area, leading to a faster dissolution rate.[3][4] | Broadly applicable. | Can sometimes lead to particle aggregation. |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy to create a higher energy, more soluble state.[3][10] | Can significantly enhance solubility and bioavailability.[10] | The amorphous state can be physically and chemically unstable.[10] |
| Lipid-Based Formulations | Solubilizes the drug in lipidic excipients.[4][11] | Can enhance absorption of lipophilic drugs.[4][10] | May not be suitable for all compounds; potential for in vivo variability. |
| Cyclodextrin Complexation | Forms inclusion complexes that encapsulate the hydrophobic drug.[3] | Can significantly increase solubility. | Can be expensive; potential for toxicity at high concentrations.[11] |
Guide 2: Investigating Metabolic Instability
If you suspect your this compound compound is being rapidly metabolized, the following steps can help you investigate and address the issue.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate at which the this compound compound is metabolized by liver enzymes.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (from the relevant species, e.g., human, rat), your this compound compound at a known concentration, and a NADPH-regenerating system in a suitable buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent this compound compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Guide 3: Confirming Target Engagement In Vivo
It is crucial to verify that your this compound compound is interacting with its intended target in a living system.[12]
Experimental Protocols
Receptor Occupancy (RO) Assay by Flow Cytometry
Objective: To quantify the binding of a this compound compound to its cell surface target in vivo.
Methodology:
-
Administer the this compound compound to the animal model at various doses and time points.
-
Collect relevant tissue or blood samples.
-
Prepare single-cell suspensions from the samples.
-
Stain the cells with a fluorescently labeled antibody or ligand that competes with the this compound compound for binding to the target receptor.
-
Analyze the samples by flow cytometry to measure the amount of fluorescent signal, which is inversely proportional to the receptor occupancy by the this compound compound.
-
A portion of the sample can be saturated with the drug to serve as a 100% receptor occupancy control.[13]
Sulfonyl Fluoride (B91410) Chemical Probes
For a more direct measure of target engagement, especially for intracellular targets, consider using sulfonyl fluoride chemical probes. These probes can be designed to be "clickable" for subsequent labeling and quantification, providing a direct readout of target occupancy in living cells.[14]
Mandatory Visualizations
Signaling Pathway: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Logical Relationship: Decision Tree for Solubility Enhancement
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- 1. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 14. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sulfamide Derivatives for Specific Enzyme Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of sulfamide derivatives as enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound derivatives?
A1: The most prevalent method for synthesizing this compound derivatives involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] Another common approach is the reaction of sulfamoyl chlorides with primary or secondary amines.[2]
Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Presence of moisture: Sulfonyl chlorides are sensitive to water and can hydrolyze, reducing the amount available to react with the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Steric hindrance: If either the amine or the sulfonyl chloride is sterically bulky, the reaction rate can be significantly reduced.
-
Inappropriate base: The choice of base is critical for scavenging the HCl produced during the reaction. Common bases include pyridine (B92270) and triethylamine. The basicity and steric nature of the base can influence the reaction's efficiency.
-
Suboptimal temperature: The reaction temperature can greatly impact the yield. Many standard syntheses are performed at 0°C and allowed to warm to room temperature. However, some reactions may require heating to proceed to completion.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A3: The formation of multiple products can be due to side reactions. A common side reaction is the hydrolysis of the sulfonyl chloride in the presence of water, which forms the corresponding sulfonic acid. Another possibility is the over-reaction of the amine, especially if it has multiple reactive sites.
Q4: I'm having difficulty purifying my this compound product. It's a sticky solid or "oils out" during recrystallization. What should I do?
A4: Sulfonamides are often crystalline, making recrystallization a common purification method. However, issues can arise:
-
Sticky or oily product: This often indicates the presence of impurities that hinder crystallization. Try using a different solvent or a two-solvent system for recrystallization. The boiling point of your solvent might be higher than your product's melting point; in this case, select a solvent with a lower boiling point.
-
Failure to crystallize: If the product remains in solution after cooling, try adding a seed crystal of the pure product to initiate crystallization.
Q5: My this compound inhibitor shows potent activity in a biochemical assay but is weak in a cell-based assay. What could be the reason?
A5: This discrepancy is common and can be attributed to several factors:
-
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Drug efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Inhibitor binding to serum proteins: If your cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration available to interact with the target enzyme.
Q6: What are the primary off-target concerns when developing this compound-based inhibitors?
A6: For inhibitors targeting a specific enzyme, a primary concern is the potential to inhibit other related enzymes due to conserved active site features. For example, when targeting a specific carbonic anhydrase isoform, it's crucial to assess selectivity against other isoforms.[3] Similarly, protease inhibitors should be checked for activity against other proteases to avoid unwanted side effects.[4]
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions. |
| Low reactivity of the amine. | Increase reaction temperature or use a more forcing activating agent for the sulfonyl group. | |
| Formation of Multiple Products | Presence of water leading to hydrolysis of sulfonyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-reaction with the amine. | Use a controlled stoichiometry of reactants. Add the sulfonyl chloride slowly to the amine solution. | |
| Difficult Purification | Product is an oil or fails to crystallize. | Try different crystallization solvents or solvent mixtures. Use column chromatography (silica gel is common) for purification.[5] |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase if separation on silica (B1680970) is poor. | |
| Poor Solubility of the Final Compound | The compound is highly crystalline or has unfavorable physicochemical properties. | Modify the structure to include more polar functional groups.[6] Consider formulation strategies like co-amorphization. |
Enzyme Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| High Variability in Assay Results | Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider preparing master mixes for reagents.[5] |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator and ensure all reagents are at the assay temperature before starting.[5] | |
| Positive Control Inhibitor Shows Low Potency | Degradation of the enzyme or substrate. | Use fresh aliquots of enzyme and store substrates properly (e.g., protected from light).[5] |
| Incorrect substrate concentration. | For competitive inhibitors, use a substrate concentration at or below the Michaelis constant (Km).[5] | |
| Test Compound Shows Low or No Potency | Poor solubility of the compound in the assay buffer. | Ensure the compound is fully dissolved. The final concentration of solvents like DMSO should be low and consistent across all wells. |
| The compound is not an inhibitor of the target enzyme. | Confirm the identity and purity of the compound. Test against a different enzyme target if appropriate. | |
| Poor Selectivity of Inhibitor | The inhibitor interacts with conserved residues in the active sites of multiple enzymes. | Perform structural modeling (docking, molecular dynamics) to understand the binding mode and identify opportunities for modification to enhance selectivity.[7] |
Data Presentation
Table 1: Inhibitory Activity (IC50/Ki) of this compound Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | Target Isoform | IC50 (µM) | Ki (nM) | Reference |
| Acetazolamide | hCA II | 5.86 | 12.1 | [4][8] |
| Compound 1e | hCA II | 5.69 | - | [4] |
| Compound 2b | hCA II | 3.96 | - | [4] |
| Compound 3a | hCA II | 2.02 | - | [4] |
| Compound 15 | hCA II | - | 3.3 | [8] |
| Compound 10a | hCA II | - | 24.1 | [8] |
| Aromatic Sulfonamide 6 | hCA I | - | 240 | [9] |
| Aromatic Sulfonamide 6 | hCA II | - | 19 | [9] |
| Aromatic Sulfonamide 6 | hCA IX | - | 25 | [9] |
| Aromatic Sulfonamide 6 | hCA XII | - | 8.8 | [9] |
Note: IC50 and Ki values are dependent on assay conditions and should be used for relative comparison.
Table 2: Inhibitory Activity of Sulfonamide Derivatives against Other Enzyme Targets
| Compound ID | Enzyme Target | IC50 (µg/mL) | Reference |
| Compound 11a | Dihydropteroate Synthase (DHPS) | 2.76 | [10] |
| Compound 11a | Dihydrofolate Reductase (DHFR) | 0.20 | [10] |
| YM-2 | Urease | 1.90 (µM) | [11] |
Experimental Protocols
Protocol 1: General Synthesis of Sulfonamides from a Sulfonyl Chloride and an Amine
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Base (e.g., Triethylamine or Pyridine, 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Deionized water
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Add the base to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (B1210297).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (substrate)
-
Test this compound inhibitor
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations to the wells. Include a control with solvent only.
-
Add the CA enzyme solution to the wells and incubate at room temperature for 10 minutes.[12]
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes. The product, 4-nitrophenol, absorbs at this wavelength.[12]
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control with no inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.
Caption: Mechanism of action of antibacterial sulfonamides on the folate synthesis pathway.[13]
Caption: Inhibition of the Hedgehog signaling pathway by a this compound-based SMO antagonist.[9]
References
- 1. youtube.com [youtube.com]
- 2. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified Workflow for the Rapid and In-Depth Characterization of Bacterial Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What to Start: Protease Inhibitor–Based Regimens | NIH [clinicalinfo.hiv.gov]
- 8. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 9. Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthesis of Chiral Sulfamides
Welcome to the technical support center for the synthesis of chiral sulfamides. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing chiral sulfamides?
A1: The main approaches to synthesizing chiral sulfamides include:
-
Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst (e.g., based on rhodium, copper, or palladium) to induce enantioselectivity in the formation of the sulfamide.[1][2][3]
-
Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. The auxiliary is then cleaved to yield the chiral this compound.[4][5] This method often results in the formation of diastereomers that require separation.[6]
-
Synthesis from Enantioenriched Precursors: This strategy utilizes readily available chiral starting materials, such as chiral sulfinamides, which are then converted to the desired chiral sulfamides.[7]
Q2: How can I purify chiral sulfamides and determine their enantiomeric purity?
A2: Purification of chiral sulfamides typically involves chromatographic techniques to separate enantiomers or diastereomers.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful methods for separating enantiomers.[8][9][10] Polysaccharide-based columns are often a good starting point for method development.[10] For diastereomeric mixtures, standard silica (B1680970) gel chromatography can sometimes be effective, though preparative HPLC or SFC may be necessary for challenging separations.[11]
-
Crystallization: Fractional crystallization can be employed to separate diastereomers.[6] This technique relies on the different solubilities of the diastereomeric salts. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate the process.[11]
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) is typically determined by chiral HPLC or SFC analysis.[1][12]
Q3: What are the common causes of low enantioselectivity in catalytic syntheses?
A3: Low enantioselectivity can stem from several factors:
-
Catalyst Purity and Handling: The purity of the catalyst and ligand is crucial. Impurities can act as poisons or interfere with the chiral environment.[13][14] Air- and moisture-sensitive catalysts require strict handling under inert atmospheres.[14]
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the stereochemical outcome.[15][16] Optimization of these parameters is often necessary.
-
Substrate Compatibility: The electronic and steric properties of the substrate may not be optimal for the chosen catalytic system.
-
Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions.[17]
Q4: My reaction using a chiral auxiliary produced a mixture of diastereomers that are difficult to separate. What can I do?
A4: Separating diastereomers with very similar chromatographic behavior can be challenging.
-
Chromatography Optimization: Systematically screen different solvent systems (eluents) for column chromatography. Sometimes, a less conventional solvent mixture can improve separation.[11] Consider using preparative HPLC or SFC for difficult separations.[11]
-
Crystallization: Attempt fractional crystallization from various solvents. This process can be optimized by adjusting the stoichiometry of the resolving agent and carefully controlling the cooling rate.[18] Constructing a phase diagram can help identify optimal conditions.[18]
-
Derivative Formation: In some cases, converting the diastereomeric mixture into a different derivative can facilitate separation, after which the original functionality can be restored.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Catalytic Reaction
| Possible Cause | Solution |
| Catalyst Deactivation/Poisoning | Ensure all reagents and solvents are of high purity and anhydrous.[13][14] Common poisons for transition metal catalysts include sulfur compounds, water, and certain Lewis bases.[13] Use freshly distilled solvents and consider passing them through a column of activated alumina. For air-sensitive catalysts, use rigorous inert atmosphere techniques (glovebox or Schlenk line).[14] |
| Incorrect Reaction Conditions | Optimize the reaction temperature; some catalysts have a narrow optimal temperature range.[14] Verify that the correct base and solvent are being used as specified in the protocol. The base can significantly impact catalyst activity and stability. |
| Poor Substrate Reactivity | If the substrate is sterically hindered or electronically deactivated, consider using a more active catalyst or increasing the catalyst loading. Higher reaction temperatures or longer reaction times may also be necessary, but monitor for side reactions and racemization. |
| Catalyst Not Activated | Some catalysts require an activation step before use. Consult the supplier's technical data sheet or the relevant literature to ensure the correct activation procedure is followed.[13] |
Problem 2: Low Enantioselectivity (Low ee)
| Possible Cause | Solution |
| Impure Catalyst or Ligand | Use a freshly opened or purified catalyst and ligand. Even small amounts of impurities can disrupt the chiral environment of the catalyst.[14] |
| Suboptimal Reaction Temperature | Enantioselectivity is often highly temperature-dependent. Running the reaction at a lower temperature generally increases enantioselectivity, although it may slow down the reaction rate.[14] |
| Incorrect Solvent or Base | The polarity and coordinating ability of the solvent can significantly affect the transition state of the asymmetric induction step. Screen a range of solvents. The choice of base can also influence the enantioselectivity.[15] |
| Product Racemization | The chiral product may be racemizing under the reaction conditions. Check the stability of the product under the reaction conditions (e.g., in the presence of the base at the reaction temperature). If racemization is occurring, try to run the reaction at a lower temperature or for a shorter time.[17] |
| Moisture or Air Contamination | For sensitive catalytic systems, even trace amounts of water or oxygen can lead to the formation of achiral catalytic species, resulting in a lower ee.[14] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. |
Problem 3: Difficulty in Purifying Diastereomers by Crystallization
| Possible Cause | Solution | | Similar Solubility of Diastereomers | Screen a wide variety of solvents and solvent mixtures to find a system where the solubility difference between the diastereomers is maximized.[6] | | Formation of an Oil or Amorphous Solid | This can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution and a slower cooling rate. Adding a seed crystal of the desired diastereomer can help induce crystallization.[18] | | Co-crystallization of Diastereomers | If the diastereomers are co-crystallizing, try adjusting the stoichiometry of the resolving agent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt.[18] | | Low Yield of Crystallized Product | The desired diastereomer may still be too soluble in the chosen solvent. Optimize the solvent and temperature to further decrease the solubility of the target salt. Consider recycling the mother liquor by racemizing the undesired enantiomer and re-subjecting it to the resolution process.[18] |
Quantitative Data Presentation
Table 1: Rhodium-Catalyzed Asymmetric Imidation of Sulfenamides
| Entry | Sulfenamide (B3320178) Substrate | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | N,N-dibenzyl-1-(phenylthio)amine | 98 | 98:2 | [2] |
| 2 | 1-(Phenylthio)piperidine | 95 | 97:3 | [2] |
| 3 | 1-(p-Tolylthio)piperidine | 92 | 97:3 | [2] |
| 4 | 1-((4-Chlorophenyl)thio)piperidine | 96 | 96:4 | [2] |
| 5 | 1-(Naphthalen-2-ylthio)piperidine | 91 | 98:2 | [2] |
Conditions: Sulfenamide (0.2 mmol), 4-tert-butylphenyl sulfamate (B1201201) (1.0 equiv.), Rh₂(S-tfpttl)₄ (1.0 mol%), PhIO (1.6 equiv.), tBuCN (0.5 M), 16 °C, 16 h.[2]
Table 2: Organocatalytic Asymmetric S-Alkylation of Sulfenamides
| Entry | Sulfenamide | Alkyl Halide | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-(phenylthio)pivalamide | Benzyl bromide | 97 | 91 | [12] |
| 2 | N-((4-methoxyphenyl)thio)pivalamide | Benzyl bromide | 95 | 95 | [12] |
| 3 | N-((4-chlorophenyl)thio)pivalamide | Benzyl bromide | 98 | 93 | [12] |
| 4 | N-(phenylthio)pivalamide | 4-Methoxybenzyl bromide | 96 | 92 | [12] |
| 5 | N-(phenylthio)pivalamide | 4-Chlorobenzyl bromide | 99 | 90 | [12] |
Conditions: Sulfenamide (0.1 mmol), alkyl halide (1.5 equiv.), pentanidium catalyst PN1 (3 mol%), 50% aq. KOH (3.0 equiv.), toluene (B28343) (1.0 ml), -20 °C, 24 hours.[12]
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Imidation of Sulfenamides[2]
-
Preparation: To a reaction tube, add activated 3 Å molecular sieves (25.0 mg).
-
Reagent Addition: Add a solution of the sulfenamide (0.2 mmol, 1.0 equiv.), Rh₂(S-tfpttl)₄ catalyst (3.0 mg, 1.0 mol%), and 4-tert-butylphenyl sulfamate (45.8 mg, 1.0 equiv.) in tert-butylnitrile (tBuCN, 0.40 mL, 0.5 M).
-
Stirring and Cooling: Stir the solution at room temperature for 5 minutes, then cool the mixture to 16 °C.
-
Oxidant Addition: Add iodosobenzene (B1197198) (PhIO, 70.4 mg, 1.6 equiv.) in one portion.
-
Reaction: Continue stirring at 16 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (B109758) (DCM), filter to remove the molecular sieves, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the enantioenriched sulfinimidamide.
Protocol 2: Synthesis of Sulfinamides from Sulfonyl Chlorides using a Chiral Amine (Adapted from[19])
This protocol describes the synthesis of a racemic sulfinamide but can be adapted for chiral synthesis by using an enantiomerically pure amine, which would lead to a mixture of diastereomers requiring separation.
-
Preparation: In a round-bottom flask, dissolve the chiral primary or secondary amine (1 mmol) and triethylamine (B128534) (1.4 mL, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 3.0 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Solution: In a separate flask, prepare a solution of triphenylphosphine (B44618) (262 mg, 1 mmol) and the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 190 mg, 1 mmol) in anhydrous CH₂Cl₂ (3.0 mL).
-
Addition: Add the triphenylphosphine/sulfonyl chloride solution dropwise to the cooled amine solution using a syringe pump over a period of 1 hour.
-
Reaction: After the addition is complete, monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Workup: Concentrate the reaction mixture by rotary evaporation.
-
Purification: Purify the crude mixture by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to separate the diastereomeric sulfinamides.
Visualizations
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
- 9. fagg.be [fagg.be]
- 10. ymc.eu [ymc.eu]
- 11. reddit.com [reddit.com]
- 12. Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Item - Asymmetric Synthesis of Sulfinamides Using (â)-Quinine as Chiral Auxiliary - figshare - Figshare [figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Managing Hypersensitivity Reactions to Sulfonamide Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hypersensitivity reactions to sulfonamide drugs in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms underlying hypersensitivity reactions to sulfonamide drugs?
A1: Hypersensitivity reactions to sulfonamides can be broadly categorized into immediate, IgE-mediated (Type I) reactions and delayed, T-cell-mediated (Type IV) reactions.[1][2][3]
-
IgE-mediated reactions: These are less common and involve the drug or its metabolites cross-linking IgE antibodies on mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators. This can result in urticaria, angioedema, and anaphylaxis.[1][3]
-
T-cell-mediated reactions: These are more frequent and complex. They can be triggered by the parent drug or its reactive metabolites.[1] The two main hypotheses are:
-
Hapten Concept: Sulfonamide metabolites can act as haptens, covalently binding to proteins to form immunogenic complexes that are then processed and presented to T-cells.[1]
-
p-i (pharmacological interaction) Concept: The parent drug can also bind directly and non-covalently to T-cell receptors (TCRs) or MHC molecules, leading to T-cell activation.[1]
-
Severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) are T-cell-mediated.[1]
Q2: Is there a risk of cross-reactivity between sulfonamide antimicrobial and non-antimicrobial drugs in our experiments?
A2: The risk of cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides is considered low.[4][5] This is due to key structural differences. Sulfonamide antimicrobials possess an aromatic amine at the N4 position and a nitrogen-containing ring at the N1 position, which are often implicated in hypersensitivity reactions.[4] Most non-antimicrobial sulfonamides lack these specific moieties.[4] However, a predisposition to allergic reactions in general may exist in individuals with a history of sulfonamide antimicrobial allergy.[6]
Q3: What are the available in-vitro methods to assess the potential for sulfonamide hypersensitivity of a new compound?
A3: Several in-vitro assays can be employed to evaluate the hypersensitivity potential of new sulfonamide-containing compounds:
-
Lymphocyte Toxicity Assay (LTA): This assay assesses the cytotoxicity of a drug or its metabolites to peripheral blood mononuclear cells (PBMCs).[7][8] Increased toxicity in lymphocytes from hypersensitive individuals is observed.[7][8]
-
Lymphocyte Transformation Test (LTT): The LTT measures the proliferation of T-lymphocytes in response to a drug. A positive response indicates the presence of drug-specific memory T-cells.
-
Cytokine Release Assays: Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) released from drug-stimulated PBMCs can indicate a potential for an immune reaction.
Troubleshooting Guides
Issue 1: Unexpected positive results in an in-vitro hypersensitivity assay for a novel sulfonamide compound.
| Possible Cause | Troubleshooting Step |
| Non-specific cytotoxicity of the compound at the tested concentrations. | Perform a dose-response curve to determine the concentration range that is non-toxic to cells from non-allergic donors. |
| Contamination of cell cultures (e.g., endotoxin). | Ensure aseptic technique and test all reagents for endotoxin (B1171834) contamination. |
| Metabolic activation of the compound into a reactive species by liver enzymes. | Include a metabolic activation system (e.g., S9 fraction or microsomes) in the assay to mimic in-vivo metabolism. |
| Pre-existing sensitivity in the donor cell population. | Screen cell donors for a history of drug allergies. Use a panel of donors to assess population variability. |
Issue 2: Difficulty in inducing a hypersensitivity reaction in an animal model with a sulfonamide drug known to cause reactions in humans.
| Possible Cause | Troubleshooting Step |
| Differences in drug metabolism between the animal model and humans. | Analyze the metabolic profile of the drug in the chosen animal model to ensure the formation of the relevant reactive metabolites. Consider using humanized animal models. |
| Genetic predisposition not present in the animal strain. | Investigate if specific HLA alleles are associated with the hypersensitivity reaction in humans and select an appropriate animal model if available.[2] |
| Inappropriate route of administration or dosing regimen. | Optimize the dose, frequency, and route of administration to better mimic human exposure. |
| Immune tolerance in the animal model. | Consider co-administration of an adjuvant to enhance the immune response. |
Data Presentation
Table 1: In-Vitro Diagnostic Tests for Sulfonamide Hypersensitivity
| Test | Principle | Reported Sensitivity (%) | Reported Specificity (%) |
| Lymphocyte Toxicity Assay (LTA) | Measures drug/metabolite-induced cytotoxicity in lymphocytes. | 80-90 | High |
| Lymphocyte Transformation Test (LTT) | Measures drug-induced T-cell proliferation. | Variable | Variable |
Note: Sensitivity and specificity can vary depending on the specific protocol, drug, and patient population.
Experimental Protocols
Protocol 1: In-Vitro Lymphocyte Toxicity Assay (LTA)
This protocol is adapted from methods described for assessing sulfonamide hypersensitivity.[7][8]
1. Cell Preparation: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of both sulfonamide-hypersensitive patients and healthy controls using Ficoll-Paque density gradient centrifugation. b. Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. d. Adjust the cell concentration to 2 x 10^6 cells/mL.
2. Preparation of Drug Solutions: a. Prepare a stock solution of the sulfonamide drug in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the drug in complete RPMI-1640 medium to achieve the desired final concentrations. c. To assess the role of metabolic activation, prepare parallel drug dilutions containing a murine hepatic microsomal fraction (S9) and an NADPH-generating system.
3. Cell Culture and Drug Exposure: a. Seed 100 µL of the PBMC suspension into each well of a 96-well plate. b. Add 100 µL of the prepared drug dilutions (with and without S9 activation) to the respective wells. c. Include control wells with cells and medium only (negative control) and cells with a known cytotoxic agent (positive control). d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
4. Assessment of Cytotoxicity (MTT Assay): a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the negative control.
Protocol 2: Rapid Oral Desensitization Protocol for Research Applications
This protocol is a representative example and should be adapted and performed under strict ethical and safety guidelines. This is based on clinically used protocols.[9]
1. Preparation of Dilutions: a. Prepare a stock solution of the sulfonamide drug (e.g., sulfamethoxazole) at a known concentration (e.g., 40 mg/mL). b. Perform serial dilutions of the stock solution to create a range of concentrations, for example: 0.02 mg/mL, 0.2 mg/mL, 2 mg/mL, and 20 mg/mL.
2. Dosing Schedule (Example):
| Step | Time (hours) | Concentration | Volume (mL) | Dose (mg) | Cumulative Dose (mg) |
| 1 | 0 | 0.02 mg/mL | 1 | 0.02 | 0.02 |
| 2 | 1 | 0.2 mg/mL | 1 | 0.2 | 0.22 |
| 3 | 2 | 2 mg/mL | 1 | 2 | 2.22 |
| 4 | 3 | 20 mg/mL | 1 | 20 | 22.22 |
| 5 | 4 | 40 mg/mL (stock) | 5 | 200 | 222.22 |
| 6 | 5 | Tablet/Capsule | - | 800 | 1022.22 |
3. Monitoring: a. Closely monitor the subject for any signs of a hypersensitivity reaction throughout the protocol and for a designated period afterward. b. Have emergency medications and equipment readily available.
Mandatory Visualizations
Caption: Sulfonamide hypersensitivity mechanisms.
Caption: Lymphocyte Toxicity Assay (LTA) workflow.
Caption: Logical flow of a desensitization protocol.
References
- 1. Activating interactions of sulfanilamides with T cell receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of human T cells with sulfonamides and sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining Viability as an Indicator for Assessing Lymphocyte Transformation in Drug Hypersensitivity Diagnosis - Alta DiagnoTech [altadiagnotech.com]
- 7. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3039-Sulfonamide desensitisation protocol | eviQ [eviq.org.au]
- 9. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Profile of Sulfamide Drug Candidates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of sulfamide drug candidates. Early and accurate assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is critical for the successful development of new chemical entities.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound candidate exhibits poor aqueous solubility. What are the primary causes and potential solutions?
A1: Poor aqueous solubility is a common challenge that can significantly limit oral absorption and bioavailability.[4]
-
Common Causes :
-
High Lipophilicity (LogP) : The inherent greasy nature of the molecule prevents it from dissolving in the aqueous environment of the gastrointestinal (GI) tract.
-
Crystal Lattice Energy : A highly stable, rigid crystal structure requires a large amount of energy to break apart and dissolve.
-
Ionization State (pKa) : The charge of the molecule at different pH values in the GI tract affects its interaction with water.
-
-
Troubleshooting & Optimization Strategies :
-
Chemical Modification : Introduce polar functional groups (e.g., -OH, -NH2) to increase hydrophilicity or modify the structure to disrupt crystal packing.
-
Formulation Approaches :
-
pH Adjustment : For ionizable compounds, creating a salt form or using buffering agents can improve solubility.[5]
-
Co-solvents and Surfactants : Employing excipients that help dissolve the drug candidate.[6][7]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[7][8]
-
Particle Size Reduction : Techniques like micronization or nanonization increase the surface area for dissolution.[4][9]
-
Solid Dispersions : Dispersing the drug in a polymer matrix can improve the dissolution rate.[4][7]
-
-
Q2: I'm observing very high plasma protein binding (>99%) with my compound. What are the implications, and how can this be addressed?
A2: Extensive binding to plasma proteins, primarily albumin for acidic drugs like many sulfonamides, can limit the free fraction of the drug available to exert its therapeutic effect and be cleared from the body.[10][11][12]
-
Implications :
-
Troubleshooting & Optimization Strategies :
-
Measure Free Fraction : Accurately determine the unbound concentration using methods like equilibrium dialysis.
-
Structural Modification : Reduce the lipophilicity of the compound, as high lipophilicity is often correlated with high plasma protein binding.
-
Introduce Polar Groups : Strategically adding polar moieties can decrease binding affinity to albumin.
-
Q3: My this compound candidate is rapidly cleared in a liver microsome stability assay. What are the likely metabolic pathways, and how can I improve its stability?
A3: Rapid metabolism in the liver is a major cause of poor oral bioavailability and short half-life.[3] Sulfamides are susceptible to several metabolic transformations.
-
Common Metabolic Pathways for Sulfamides :
-
N-acetylation : The addition of an acetyl group to the aromatic amine (N4-position), is a primary detoxification pathway.[13][14][15]
-
Oxidation : Hydroxylation of the aromatic ring or alkyl substituents, often mediated by Cytochrome P450 (CYP) enzymes.[13][16]
-
Glucuronidation : Conjugation with glucuronic acid to increase water solubility for excretion.[15]
-
Cleavage : Breakage of the sulfonamide bridge.[14]
-
-
Troubleshooting & Optimization Strategies :
-
Metabolite Identification : Use techniques like LC-MS/MS to identify the major metabolites and pinpoint the "metabolic hotspot" on the molecule.
-
Metabolic Blocking : Introduce chemical modifications at or near the site of metabolism to hinder enzyme access. For example, adding a fluorine atom or a methyl group can block oxidative metabolism at that position.
-
Deuteration : Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of CYP-mediated bond cleavage.
-
Q4: My compound shows low permeability in a Caco-2 assay, despite having a reasonable LogP. What could be the issue?
A4: Low permeability suggests the compound is not efficiently crossing the intestinal wall. If physicochemical properties like LogP are favorable, active efflux by transporters is a likely cause.[17]
-
Potential Cause :
-
Efflux Transporters : The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells and back into the gut lumen.[17]
-
-
Troubleshooting & Optimization Strategies :
-
Assess Efflux Ratio : Run the Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability when the inhibitor is present confirms that the compound is an efflux substrate.[17]
-
Structural Modification : Modify the compound's structure to reduce its recognition by and affinity for efflux transporters. This often involves subtle changes to polarity and hydrogen bonding patterns.
-
Troubleshooting Experimental Assays
This section addresses common issues encountered during key in vitro ADME assays.
| Problem | Assay | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Liver Microsomal Stability | Inconsistent pipetting of microsomes or compound; Temperature fluctuations; Edge effects on the plate. | Use calibrated pipettes; Ensure uniform temperature across the plate incubator; Avoid using the outer wells of the plate if edge effects are suspected.[2] |
| Low cell viability or poor monolayer integrity | Caco-2 Permeability | Improper cell thawing or handling; Contamination; Incorrect media formulation. | Review and strictly follow cell thawing and handling protocols; Use aseptic techniques; Ensure all media and supplements are correct and not expired.[18] |
| Compound precipitates in assay buffer | Solubility / All Assays | Compound concentration exceeds its thermodynamic solubility in the assay medium. | Determine the compound's kinetic solubility in the specific assay buffer beforehand; Reduce the test concentration; Use a formulation aid like DMSO, but keep the final concentration low (<0.5%) to avoid artifacts. |
| Mass balance issues (compound "disappears") | All Assays | Non-specific binding to plasticware (tubes, plates); Instability in the assay matrix. | Use low-binding plasticware; Include control samples to assess recovery at time zero; Check for compound stability in the buffer/matrix without enzymes or cells. |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[3]
-
Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Pre-warm a 0.1 M phosphate (B84403) buffer (pH 7.4) to 37°C.
-
-
Reaction Mixture :
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation :
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[17]
-
-
Time Points :
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of a cold quenching solvent (e.g., acetonitrile) containing an internal standard.[17]
-
-
Sample Processing :
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
Analysis :
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19]
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis :
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
This method is the gold standard for determining the fraction of a drug that is bound versus unbound to plasma proteins.[10]
-
Apparatus Preparation :
-
Hydrate a semi-permeable dialysis membrane (e.g., with a 5-10 kDa molecular weight cutoff) according to the manufacturer's instructions.
-
Assemble the equilibrium dialysis apparatus, which consists of two chambers (a plasma side and a buffer side) separated by the membrane.
-
-
Sample Preparation :
-
Spike the test compound into control plasma (human, rat, etc.) at the desired concentration.
-
Load the plasma sample into one chamber.
-
Load an equal volume of protein-free dialysis buffer (e.g., PBS, pH 7.4) into the opposing chamber.
-
-
Equilibration :
-
Seal the unit and incubate at 37°C on a shaking platform for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sampling :
-
After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
-
Analysis :
-
Determine the concentration of the compound in both aliquots using a validated bioanalytical method like LC-MS/MS.
-
-
Calculation :
-
Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Percent Bound = (1 - fu) * 100.
-
Visualized Workflows and Pathways
Caption: A tiered workflow for assessing the ADME properties of new this compound drug candidates.
References
- 1. Prediction of pharmacokinetic properties using experimental approaches during early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ADME/Tox Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Sulfamides
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding strategies to enhance the poor oral bioavailability of sulfamide-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons sulfamides exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many sulfamides stems from a combination of physicochemical and physiological factors. Key reasons include:
-
Low Aqueous Solubility: Many sulfamides are poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption. This is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV drugs.[1]
-
Poor Membrane Permeability: The molecular properties of some sulfamides may hinder their ability to pass through the intestinal epithelial cell layer.
-
First-Pass Metabolism: Sulfamides can be extensively metabolized in the intestine or liver before reaching systemic circulation.
-
Efflux Transporter Activity: Sulfamides can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug from inside the intestinal cells back into the gut lumen, thereby reducing net absorption.[2][3][4]
Q2: I have a this compound with very low aqueous solubility. What strategy should I consider first?
A2: For a this compound limited by low solubility, formulation-based approaches are an excellent starting point. Creating a solid dispersion is a highly effective and widely used technique.[5] This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This strategy can significantly increase the drug's dissolution rate and solubility.[6][7] For example, a solid dispersion of sulfadiazine (B1682646) with PEG4000 as the carrier increased its solubility by 17 times and the dissolution rate by 3 times.[6][7]
Q3: How can I determine if my this compound is a substrate for the P-glycoprotein (P-gp) efflux pump?
A3: The most common in vitro method to assess P-gp substrate activity is the Caco-2 cell permeability assay .[8][9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium and express efflux transporters like P-gp.[9][10] A bidirectional transport study is performed, measuring the permeability of your compound from the apical (A) to basolateral (B) side and from B to A.[10] An efflux ratio—Papp(B-A) / Papp(A-B)—greater than 2 is a strong indicator that your compound is subject to active efflux.[10]
Q4: Can chemical modification of the this compound molecule itself improve bioavailability?
A4: Yes, chemical modification through a prodrug strategy is a powerful approach. A prodrug is an inactive or less active derivative of the parent drug that is converted in vivo to the active form. This strategy can be designed to:
-
Increase Aqueous Solubility: By attaching a hydrophilic promoiety.
-
Enhance Membrane Permeability: By masking polar functional groups to increase lipophilicity.[11]
-
Bypass First-Pass Metabolism: By modifying the site of metabolic attack.
-
Utilize Transporter-Mediated Uptake: By designing the prodrug to be a substrate for an uptake transporter, such as the human peptide transporter 1 (hPEPT1).[12]
For sulfamides, N-acylsulfonamide prodrugs have been successfully developed to prolong drug action.[12] Additionally, two-stage release mechanisms involving self-immolative linkers can be engineered for efficient delivery.[13][14]
Q5: What are nanotechnology-based approaches, and when should they be considered?
A5: Nanotechnology involves formulating the drug into carriers with dimensions in the nanometer range (typically < 1000 nm). These approaches are particularly useful for enhancing solubility, protecting the drug from degradation, and potentially improving permeability.[15] Key nanoformulations include:
-
Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer matrix.[16] Sulfasalazine-loaded nanoparticles have been prepared using polymers like bovine serum albumin (BSA) and ethyl cellulose.[17][18][19]
-
Lipid-Based Nanocarriers: Including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, which can improve absorption via lymphatic pathways.[15][16]
-
Nanosuspensions: Consist of the pure poorly water-soluble drug suspended in a dispersion medium.
These are considered when simpler methods like solid dispersions do not provide sufficient bioavailability enhancement or when targeted delivery is desired.[16]
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The drug and carrier may not be miscible. Screen different hydrophilic carriers (e.g., PVP, HPMC, PEGs, Soluplus®).[7][20] Characterize the drug-polymer interaction using DSC and FTIR to ensure miscibility. |
| Drug Recrystallization | The amorphous state is thermodynamically unstable. The drug may have recrystallized during storage or dissolution. Confirm the amorphous state of the drug in the dispersion using Powder X-ray Diffraction (PXRD).[7] Consider adding a second polymer as a crystallization inhibitor. |
| Suboptimal Drug:Carrier Ratio | The amount of carrier may be insufficient to completely amorphize the drug. Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3) and evaluate their dissolution profiles to find the optimal ratio.[20] |
| Inappropriate Preparation Method | The chosen method (e.g., solvent evaporation, melting) may not be optimal.[5] Try an alternative method. For example, if solvent evaporation was used, attempt the fusion (melting) method or hot-melt extrusion, which can offer better miscibility for certain systems.[5] |
| Poor Wettability of the Dispersion | Even with a hydrophilic carrier, the dispersion powder may not wet efficiently. Incorporate a small amount of surfactant (e.g., SLS, Tween® 80) into the dissolution medium or the formulation itself to improve wettability.[5] |
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
| Potential Cause | Troubleshooting Step |
| This compound is a P-gp Substrate | This is the most likely cause for an efflux ratio >2. The goal is to reduce the interaction with P-gp. |
| Strategy 1: Co-administration with a P-gp Inhibitor | Formulate the this compound with a known P-gp inhibitor (e.g., verapamil, certain excipients like Tween® 80). This can saturate the transporter, allowing more drug to be absorbed. Perform a Caco-2 assay with your compound in the presence of a P-gp inhibitor to confirm this mechanism.[9] |
| Strategy 2: Prodrug Approach | Design a prodrug that is not a substrate for P-gp. The modification should mask the structural features recognized by the transporter. The prodrug is then cleaved intracellularly to release the active this compound. |
| Strategy 3: Nanotechnology | Encapsulating the this compound in nanoparticles can alter its absorption pathway, potentially bypassing P-gp-mediated efflux through endocytosis or other mechanisms. |
| Assay Artifact / Cell Monolayer Integrity | Ensure the Caco-2 monolayer integrity was maintained throughout the experiment. Check the transepithelial electrical resistance (TEER) values before and after the assay.[9] Low TEER values suggest leaky monolayers, which can invalidate the results. |
Data Summary Tables
Table 1: Enhancement of this compound Solubility and Dissolution via Formulation
| This compound | Formulation Strategy | Carrier / System | Improvement Metric | Fold Increase | Reference |
| Sulfadiazine | Solid Dispersion (Solvent-Molten Method) | PEG4000 | Solubility | 17x | [6][7] |
| Dissolution Rate | 3x | [6][7] | |||
| Silver Sulfadiazine | Solid Dispersion (Solvent Evaporation) | PEG6000 (1:2 ratio) | Drug Entrapment Efficiency | ~98% | [20] |
| Sulfasalazine | Polymeric Nanoparticles (Desolvation Technique) | Bovine Serum Albumin (BSA) | Drug Content | ~97% | [17][21] |
| % Yield | ~98% | [17][21] | |||
| Sulfasalazine | Polymeric Nanoparticles (Solvent Evaporation) | Ethyl Cellulose | Particle Size (Mean Diameter) | 188.1 nm | [19] |
Experimental Protocols
Protocol 1: Preparation of Sulfadiazine Solid Dispersion
This protocol is adapted from the solvent-molten method used to enhance sulfadiazine solubility.[6][7]
Materials:
-
Sulfadiazine
-
Polyethylene Glycol 4000 (PEG4000)
-
Water bath, Magnetic stirrer, Evaporating dish
-
Mortar and pestle, Sieves
Methodology:
-
Determine the optimal drug-to-carrier ratio (e.g., based on preliminary screening or literature, a 1:9 ratio of sulfadiazine:PEG4000 was found to be effective).[7]
-
Melt the PEG4000 in an evaporating dish on a 70°C water bath with constant stirring.
-
Dissolve the sulfadiazine in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of sulfadiazine to the molten PEG4000 under continuous stirring.
-
Continue stirring until the ethanol has completely evaporated.
-
Cool the molten mixture rapidly in an ice bath until it solidifies.
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further analysis (e.g., dissolution testing, PXRD).
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Sulfamides
This protocol provides a general framework for dissolution testing, essential for evaluating formulations like solid dispersions.[22][23]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
HPLC or UV-Vis Spectrophotometer for analysis
Materials:
-
This compound formulation (e.g., solid dispersion) equivalent to a single dose.
-
Dissolution Medium: Start with a physiologically relevant buffer (pH 1.2 to 6.8).[23] For poorly soluble drugs, a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be required to maintain sink conditions.[24] The term "sink condition" refers to a volume of medium at least three times that required to form a saturated solution of the drug.[23]
-
Filtration system (e.g., 0.45 µm syringe filters compatible with the medium).
Methodology:
-
De-aerate 900 mL of the selected dissolution medium and place it in the dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle speed, typically to 50 or 75 rpm.[24]
-
Place the this compound formulation into the vessel. Start the timer immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.
-
Filter the samples promptly to prevent undissolved particles from affecting the analysis.
-
Analyze the concentration of the dissolved this compound in each sample using a validated HPLC or UV-Vis method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement. Plot the % drug released versus time to generate the dissolution profile.
Protocol 3: Caco-2 Cell Bidirectional Permeability Assay
This protocol is a standard method to assess intestinal permeability and identify potential P-gp substrates.[9][10]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Test this compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), indicating a confluent and tight monolayer.
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution containing the test this compound and control compounds to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking (e.g., 50 rpm).[25] e. At specified time points (e.g., 60, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
Transport Experiment (Basolateral to Apical - B→A): a. Perform the experiment in parallel on separate inserts. b. Add the dosing solution to the basolateral (donor) chamber. c. Add fresh buffer to the apical (receiver) chamber. d. Sample from the apical chamber at the same time points.
-
Sample Analysis: Quantify the concentration of the this compound in all donor and receiver samples using a validated LC-MS/MS method. Also, measure Lucifer Yellow flux to confirm monolayer integrity post-experiment.
-
Data Calculation: a. Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) c. An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[10]
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of P-gp mediated efflux and its inhibition.
Caption: General activation pathway for a this compound prodrug.
References
- 1. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Preparation and Properties of Sulfadiazine Solid Dispersion [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. auctoresonline.org [auctoresonline.org]
- 18. researchgate.net [researchgate.net]
- 19. worldnanotechnologyconference.com [worldnanotechnologyconference.com]
- 20. wjpps.com [wjpps.com]
- 21. auctoresonline.org [auctoresonline.org]
- 22. agnopharma.com [agnopharma.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. fda.gov [fda.gov]
- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
The Sulfamide Scaffold: A Viable, Albeit Weaker, Alternative in Carbonic Anhydrase Inhibition
A comprehensive analysis of sulfamide and its derivatives reveals a potential, yet less potent, zinc-binding motif for the inhibition of carbonic anhydrase (CA) isoforms when compared to the well-established sulfonamide inhibitors. Experimental data confirms that the unsubstituted this compound (H₂NSO₂NH₂) acts as a weak inhibitor of several human carbonic anhydrase (hCA) isoforms, with inhibitory constants (Kᵢ) in the micromolar to high nanomolar range. This positions this compound as a foundational structure for fragment-based drug discovery, while its more complex derivatives show significantly enhanced potency and selectivity.
Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial for various physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1] Their inhibition has proven to be a successful therapeutic strategy for a range of conditions such as glaucoma, epilepsy, and certain types of cancer.[1] The primary class of CA inhibitors is the sulfonamides (R-SO₂NH₂), with acetazolamide (B1664987) being a notable clinically used example.[1] This guide provides a comparative analysis of the inhibitory potential of the parent this compound scaffold and its derivatives against several key hCA isoforms, supported by experimental data and detailed protocols.
Comparative Inhibitory Potency
The inhibitory potency of this compound and its derivatives against various hCA isoforms has been evaluated and compared with the standard clinical inhibitor, acetazolamide. The data, summarized in the tables below, is primarily derived from stopped-flow CO₂ hydration assays.
Table 1: Inhibitory Potency (Kᵢ, nM) of this compound and Reference Compounds against hCA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| This compound (unsubstituted) | 75.6 | 42.7 | 54.2 | 25.3 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| N-(1,2,3,4-Tetrahydronaphthalen-1-yl)this compound | 64.2 | 32.1 | 58.6 | 52.5 |
Data for this compound and its derivative are from a study on this compound fragments.[2] Acetazolamide data is a representative value from multiple sources.[1]
Table 2: Inhibitory Potency (Kᵢ, nM) of Selected Sulfonamide Derivatives against hCA Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Benzenesulfonamide Derivative 1 | >10000 | 271 | 137 | 91 |
| Benzenesulfonamide Derivative 2 | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 |
| Sulfapyridine Derivative | 2.62 | - | - | - |
| Sulfamethazine Derivative | - | 5.74 | - | - |
Data compiled from multiple sources.[1][3][4]
The data clearly indicates that while the unsubstituted this compound molecule does inhibit carbonic anhydrases, its potency is significantly lower than that of acetazolamide, particularly against the physiologically dominant hCA II isoform and the tumor-associated hCA XII.[1][2] However, even simple modifications to the this compound scaffold, such as the addition of a tetrahydronaphthyl group, can modulate this activity.[2] In contrast, the broader class of sulfonamides contains compounds with a wide range of potencies, some of which exhibit high potency and selectivity for specific isoforms.[3][4]
Experimental Protocols
The validation of this compound and its derivatives as carbonic anhydrase inhibitors relies on robust enzymatic assays. The following are detailed methodologies for the key experiments cited.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for determining the kinetic parameters of CA inhibition.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at various inhibitor concentrations.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.4)
-
pH indicator (e.g., phenol (B47542) red)
-
Inhibitor stock solutions (e.g., in DMSO)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the hCA isozymes in the assay buffer. Prepare a series of dilutions of the inhibitor (this compound, derivatives, acetazolamide) in the same buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C). Set the spectrophotometer to the wavelength of maximum absorbance change for the pH indicator.
-
Reaction Initiation: One syringe of the stopped-flow apparatus is loaded with the enzyme solution (pre-incubated with the inhibitor for a defined period, e.g., 15 minutes). The second syringe is loaded with the CO₂-saturated water containing the pH indicator.
-
Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance over time is recorded. The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration. The Kᵢ values are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.[5]
Colorimetric Esterase Activity Assay
This assay provides a simpler, high-throughput method for screening CA inhibitors, although it measures a non-physiological reaction.
Principle: Carbonic anhydrases can also catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis of p-NPA releases the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[6]
Materials:
-
96-well microplate reader
-
Purified hCA isoforms
-
Assay buffer (e.g., Tris-HCl)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Inhibitor stock solutions
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution to the respective wells. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 1 hour) at room temperature.[7]
-
Data Analysis: Calculate the rate of p-NPA hydrolysis from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). The Kᵢ can be estimated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition mechanism and substrate concentration are known.
Visualizing the Mechanism and Pathways
To better understand the context of carbonic anhydrase inhibition, the following diagrams illustrate the general experimental workflow and the role of specific CA isoforms in physiological and pathological signaling pathways.
Caption: A generalized experimental workflow for determining the inhibitory constant (Ki) of a compound against carbonic anhydrase.
Caption: Signaling pathway of Carbonic Anhydrase IX in tumor pH regulation under hypoxic conditions.
Caption: Role of Carbonic Anhydrase II in the formation of aqueous humor in the ciliary epithelium.
Conclusion
The validation of this compound as a carbonic anhydrase inhibitor confirms its role as a zinc-binding moiety, albeit with weaker affinity compared to the extensively studied sulfonamides. The experimental data suggests that while the unsubstituted this compound is a modest inhibitor, it serves as a valuable starting point for the design of more potent and selective CA inhibitors. The development of this compound-based derivatives, guided by an understanding of the structure-activity relationships and the specific roles of different CA isoforms in disease, holds promise for the discovery of novel therapeutics. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other emerging classes of carbonic anhydrase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel this compound-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Battle of Bioisosteres: Sulfamide vs. Urea in Drug Design
A comprehensive analysis for researchers, scientists, and drug development professionals on the comparative physicochemical and biological properties of sulfamide and urea (B33335) bioisosteres, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the myriad of bioisosteric pairs, the substitution of the ubiquitous urea moiety with a this compound group has emerged as a compelling strategy to modulate a compound's pharmacological profile. This guide provides a detailed comparative analysis of this compound and urea bioisosteres, presenting quantitative data on their physicochemical properties and biological activities, alongside detailed experimental protocols and visual representations of their roles in key signaling pathways.
Physicochemical Properties: A Tale of Two Moieties
The decision to employ a this compound or a urea bioisostere can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters, offering a comparative overview of their intrinsic properties.
| Property | This compound (R-SO₂-NR'R'') | Urea (R-NH-CO-NHR') | Key Differences & Implications in Drug Design |
| pKa | Generally more acidic (pKa ~9-11 for sulfonamides)[1][2][3][4] | Weakly basic (pKa of protonated urea ~0.1) or very weakly acidic (pKa ~27) | The higher acidity of the this compound N-H bond can lead to different ionization states at physiological pH, influencing solubility, receptor interactions, and cell permeability. |
| Hydrogen Bonding | Strong hydrogen bond acceptor (SO₂) and donor (N-H) | Strong hydrogen bond acceptor (C=O) and donors (N-H) | Both groups are excellent hydrogen bond donors and acceptors, crucial for target binding. The tetrahedral geometry around the sulfur in sulfamides versus the planar geometry of the urea may influence the directionality of these interactions. |
| Lipophilicity (logP) | Generally more lipophilic | Generally more hydrophilic | The increased lipophilicity of sulfamides can enhance membrane permeability but may also lead to increased plasma protein binding and potential off-target effects. |
| Solubility | Variable, often lower in aqueous media compared to ureas | Generally higher aqueous solubility | The solubility of both moieties is highly dependent on the surrounding molecular scaffold. Strategies to improve the solubility of this compound-containing compounds are often necessary.[5][6][7] |
| Metabolic Stability | Generally considered more stable to hydrolysis | Can be susceptible to enzymatic hydrolysis | The this compound bond is typically more resistant to metabolic cleavage than the urea bond, potentially leading to a longer half-life in vivo.[8] |
Biological Activity: A Comparative Look at Target Inhibition
The choice between a this compound and a urea bioisostere can profoundly affect a compound's potency and selectivity for its biological target. The following tables provide a comparative summary of inhibitory activities against several key enzyme classes.
Carbonic Anhydrase Inhibition
Both sulfamides and ureas have been investigated as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes.
| Compound Scaffold | Bioisostere | Target Isozyme | Kᵢ (nM) | Reference |
| 2-Aminotetralin | Urea | hCA I | 2.61 - 3.69 | [9][10] |
| hCA II | 1.64 - 2.80 | [9][10] | ||
| This compound | hCA I | 2.61 - 3.69 | [9][10] | |
| hCA II | 1.64 - 2.80 | [9][10] | ||
| Ureidobenzenesulfonamides | Urea-Sulfonamide Hybrid | hCA I | Varies | [11] |
| hCA IX | Varies | [11] | ||
| hCA XII | as low as 1.0 | [11] |
Note: In the study by Güçlü et al. (2016), both urea and this compound derivatives incorporating a 2-aminotetralin scaffold exhibited potent, low nanomolar inhibition of hCA I and II, suggesting that in this particular scaffold, both bioisosteres are well-tolerated for potent inhibition.[9][10] Ureidobenzenesulfonamides, which contain both urea and sulfonamide functionalities, have shown selective and potent inhibition of various carbonic anhydrase isoforms.[11]
Urease Inhibition
Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, making it an attractive drug target. The structural similarity of sulfonamides to urea has been exploited in the design of urease inhibitors.[12][13][14]
| Compound Scaffold | Bioisostere | IC₅₀ (µM) | Reference |
| Sulfanilamide thiourea (B124793) derivative | Thiourea (Urea analog) | 0.20 ± 0.01 | [15] |
| Chlorinated sulfonamide | Sulfonamide | Not specified | |
| Naproxen conjugate | Sulfonamide | 5.82 ± 0.28 | [15] |
| Ciprofloxacin-sulfonamide conjugate | Sulfonamide | 0.0453 ± 0.0016 | [15] |
Note: A direct side-by-side comparison of urea vs. This compound on the same scaffold for urease inhibition was not found in the provided search results. However, the data indicates that sulfonamide-based inhibitors can achieve very high potency, with some derivatives exhibiting IC₅₀ values in the low nanomolar range.[15]
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. Both urea and sulfonylurea/sulfonamide moieties are prevalent in kinase inhibitors.
| Compound Scaffold | Bioisostere | Target Kinase | IC₅₀ (µM) | Reference |
| Diaryl-scaffold | Sulfonyltriurea | Sphingosine (B13886) Kinase 1 | 1.82 ± 0.06 | [16] |
| Benzothiazole-based | Sulfonylurea | Sphingosine Kinase 1 | 10.91 ± 0.02 | [16] |
| Benzothiazole-based | Sulfonamide | 0.14 ± 0.01 | [16] | |
| Pyridin-2-yl | Urea | ASK1 | 1.55 ± 0.27 (nM) | [17] |
Note: In the study by Ganaie et al. (2021), a sulfonamide derivative demonstrated significantly higher potency against Sphingosine Kinase 1 compared to its sulfonylurea and sulfonyltriurea counterparts on similar scaffolds, highlighting the impactful nature of this bioisosteric replacement.[16] Conversely, a pyridin-2-yl urea inhibitor of ASK1 kinase showed potent nanomolar activity.[17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH.
Methodology: Potentiometric Titration
-
Preparation of Solutions: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Titration: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker and immerse the pH electrode. Titrate the solution with the standardized acid or base in small increments.
-
Data Acquisition: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For poorly soluble compounds, Yasuda-Shedlovsky extrapolation can be used to determine the aqueous pKa from measurements in different co-solvent concentrations.[1][2][3][4]
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Methodology: Shake-Flask Method
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH, e.g., PBS pH 7.4), and pre-saturate each phase with the other.
-
Partitioning: Add a known amount of the stock solution to the biphasic system. Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Kinetic Solubility
Kinetic solubility provides an early indication of a compound's solubility under non-equilibrium conditions.
Methodology: Nephelometry
-
Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.
-
Assay: Dispense a small volume of the DMSO stock solution into a microplate well containing an aqueous buffer (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity of the solution in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: A solubility value is determined by comparing the light scattering of the test compound to that of a set of standards with known solubility.
Determination of Cell Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][18][19][20][21][22]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add the test compound (at a known concentration) to the apical (AP) side of the transwell.
-
At various time points, collect samples from the basolateral (BL) side.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the test compound to the BL side and collect samples from the AP side to assess active efflux.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
Determination of Metabolic Stability
Metabolic stability assays using human liver microsomes (HLM) provide an early assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[8][23][24][25]
Methodology:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with HLM in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Quantification: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
Visualizing the context in which these bioisosteres function is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: Sphingosine Kinase 1 Signaling Pathway.
The diagram above illustrates the Sphingosine Kinase 1 (SphK1) signaling pathway, a critical regulator of cell proliferation and survival.[26][27][28][29][30] Both sulfonamide and sulfonylurea-based inhibitors can target SphK1, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P) and thereby modulating downstream signaling.
Caption: In Vitro ADME Profiling Workflow.
This workflow outlines the key in vitro ADME assays performed to characterize and compare this compound and urea bioisosteres, leading to the selection of promising drug candidates.
Conclusion
The choice between a this compound and a urea bioisostere is a nuanced decision that requires careful consideration of the specific drug target and the desired physicochemical and pharmacokinetic properties. While both moieties are adept at forming crucial hydrogen bond interactions, their differing electronic and steric profiles can lead to significant variations in biological activity and ADME characteristics. This guide provides a foundational framework for researchers to make informed decisions in their drug discovery programs, leveraging quantitative data and established experimental protocols to rationally design the next generation of therapeutics.
References
- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Acetylcholinesterase and carbonic anhydrase inhibitory properties of novel urea and this compound derivatives incorporating dopaminergic 2-aminotetralin scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fertiliser-society.org [fertiliser-society.org]
- 14. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 16. Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1 | MDPI [mdpi.com]
- 17. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | MDPI [mdpi.com]
- 18. Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Item - Schematic of S1P-SPHK1 and model of S1P-Sphingosine/ceramide balance. - Public Library of Science - Figshare [plos.figshare.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Evaluating the Efficacy of New Sulfonamide and Sulfur-Containing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibacterial therapeutics is continually evolving, driven by the urgent need to combat rising antimicrobial resistance. This guide provides a comprehensive evaluation of the efficacy of new-generation sulfonamide and other sulfur-containing antibiotics, comparing their performance against established alternatives. The information presented is supported by recent clinical trial data and detailed experimental protocols to aid in research and development efforts.
Executive Summary
Recent advancements have brought forth novel sulfonamide and sulfur-containing antibiotics demonstrating significant efficacy against a range of bacterial pathogens, including multi-drug resistant strains. This guide delves into the comparative analysis of key performance indicators, supported by quantitative data from clinical trials, and outlines the methodologies for essential in vitro and in vivo efficacy studies. Particular focus is given to recently evaluated compounds such as sulbactam-durlobactam and sulopenem, alongside other novel antibiotics, to provide a current perspective on their potential roles in clinical practice.
Comparative Efficacy of New Sulfonamide and Sulfur-Containing Antibiotics
The following tables summarize quantitative data from recent studies, offering a clear comparison of the efficacy of new antibiotics against standard-of-care alternatives.
Table 1: Clinical Efficacy of Sulbactam-Durlobactam in Acinetobacter baumannii Infections
| Metric | Sulbactam-Durlobactam | Colistin (B93849) | Source |
| 28-Day All-Cause Mortality | 19% (12/63) | 32.3% (20/62) | [1][2][3] |
| Clinical Cure Rate | 64% (mono-infection) | 35% (mono-infection) | [1] |
| Nephrotoxicity | 13% (12/91) | 38% (32/85) | [2][3] |
Table 2: Clinical Efficacy of Oral Sulopenem in Uncomplicated Urinary Tract Infections (uUTIs)
| Metric | Oral Sulopenem | Amoxicillin/Clavulanate | Source |
| Overall Success Rate (m-MITTS population) | 60.9% | 55.6% | [4][5] |
| Overall Success Rate (Amoxicillin/Clavulanate-Susceptible Pathogens) | 61.7% | 55.0% | [5][6] |
| Most Common Adverse Events | Diarrhea (8.1%), Nausea (4.3%), Headache (2.2%) | Diarrhea (4.1%), Nausea (2.9%), Headache (1.5%) | [5] |
Table 3: Clinical Efficacy of Zoliflodacin in Uncomplicated Urogenital Gonorrhea
| Metric | Zoliflodacin (single oral dose) | Ceftriaxone (IM) + Azithromycin (oral) | Source |
| Microbiological Cure Rate (Urogenital) | 90.9% | 96.2% | [7][8] |
| Microbiological Cure Rate (Pharyngeal) | 79.2% | 78.6% | [8] |
| Microbiological Cure Rate (Rectal) | 87.3% | 88.6% | [8] |
Mechanism of Action: Inhibition of Folate Biosynthesis
Sulfonamide antibiotics exert their bacteriostatic effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[9][10] Mammalian cells are not affected as they obtain folic acid from their diet.[11]
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12] The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Assay
Time-kill assays evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure: Add the antimicrobial agent at the desired concentration (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the antibiotic.
-
Incubation and Sampling: Incubate the cultures at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Neutralization and Plating: Neutralize the antimicrobial agent in the collected samples and perform serial dilutions. Plate the dilutions onto appropriate agar (B569324) plates.
-
Enumeration: After incubation of the plates, count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 (99.9%) reduction in CFU/mL is typically considered bactericidal activity.[13]
In Vivo Efficacy Models
1. Neutropenic Thigh Infection Model: This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in a setting of immunosuppression.[15][16][17]
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Inject a standardized bacterial suspension intramuscularly into the thigh of the neutropenic mice.
-
Treatment: Administer the test antibiotic and a comparator agent at various doses and schedules.
-
Assessment: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice, excise the thighs, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Analysis: Compare the reduction in bacterial load between the treated and untreated groups.
2. Murine Sepsis Model: This model simulates a systemic bacterial infection to assess antibiotic efficacy.[18][19]
Protocol:
-
Induction of Sepsis: Induce sepsis in mice via intraperitoneal injection of a standardized bacterial suspension or through cecal ligation and puncture (CLP).
-
Treatment: Administer the test antibiotic and a comparator agent at various time points post-infection.
-
Monitoring: Monitor the animals for signs of sepsis and survival over a defined period.
-
Bacterial Load and Cytokine Analysis: At specific time points, collect blood and tissue samples to determine bacterial load and measure inflammatory cytokine levels.
-
Analysis: Evaluate the efficacy of the antibiotic based on survival rates, reduction in bacterial burden, and modulation of the inflammatory response.
Caption: Workflow for in vivo antibiotic efficacy testing models.
References
- 1. infectioncontroltoday.com [infectioncontroltoday.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urologytimes.com [urologytimes.com]
- 5. contemporaryobgyn.net [contemporaryobgyn.net]
- 6. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. With strong phase 3 findings, a new antibiotic for gonorrhea is on the horizon | CIDRAP [cidrap.umn.edu]
- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 17. criver.com [criver.com]
- 18. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 19. osf.io [osf.io]
A Comparative Guide to the Validation of a New Synthetic Route for Sulfamides
This guide provides a detailed comparison between traditional and emerging synthetic routes for the preparation of sulfamides, a critical functional group in a wide array of pharmaceuticals.[1][2] We present a validation of a novel approach, Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, and compare its performance against established methods. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in methodology selection and implementation.
Overview of Synthetic Strategies
The synthesis of sulfamides has evolved significantly, moving from harsh, classical methods to milder, more versatile modern techniques. The choice of synthetic route can profoundly impact yield, purity, scalability, and functional group tolerance.[3][4]
-
Classical Route: The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[1][5][6] While effective, this method's reliance on often unstable and hazardous sulfonyl chlorides, which can require harsh preparation conditions, is a notable drawback.[2][7]
-
Modern Routes: Recent advancements have introduced several innovative strategies to overcome the limitations of the classical approach. These include:
-
Oxidative Coupling: This method involves the direct coupling of thiols or disulfides with amines using an oxidizing agent, streamlining the process by avoiding pre-functionalization steps.[1][8]
-
Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable source of SO₂, enabling reactions with organometallic reagents and amines under milder conditions.[7][9]
-
SuFEx Click Chemistry: A powerful and versatile "click chemistry" approach developed by K. Barry Sharpless, SuFEx utilizes the unique reactivity of sulfur(VI) fluorides (e.g., R-SO₂F and SO₂F₂).[10][11] These compounds are generally more stable than their chloride counterparts but exhibit excellent reactivity with nucleophiles under specific activation, offering a highly reliable and orthogonal ligation strategy.[10][12]
-
The following diagram illustrates the conceptual workflow of the traditional sulfonyl chloride route.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes of Sulfonamide Derivatives: A Brief Review | Bentham Science [eurekaselect.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
"comparative analysis of sulfamide derivatives against different bacterial strains"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of various sulfamide derivatives against a range of pathogenic bacterial strains. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers and professionals in the field of drug discovery and development.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to a bacteriostatic effect (inhibition of bacterial growth and reproduction).[1][3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]
References
Benchmarking Sulfamide Inhibitors Against Known Drugs: A Comparative Guide for Carbonic Anhydrase Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a representative sulfamide compound, N-(3-aminophenyl)this compound, against the well-established carbonic anhydrase (CA) inhibitors, Acetazolamide and Dorzolamide. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in physiological processes such as pH regulation, CO₂ transport, and fluid balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions including glaucoma, epilepsy, and certain types of cancer.[1][2]
This document summarizes quantitative performance data, details the experimental protocols used for their determination, and visualizes the underlying biochemical and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potency of N-(3-aminophenyl)this compound and the benchmark drugs was evaluated against four key human carbonic anhydrase (hCA) isoforms.[1] The inhibition constant (Kᵢ), which signifies the concentration required to produce half-maximum inhibition, is a direct measure of potency, where lower values indicate higher potency.[1] The isoforms compared are:
-
hCA I and hCA II: Ubiquitous, cytosolic isoforms. hCA II is a primary target for anti-glaucoma drugs.[1]
-
hCA IX and hCA XII: Transmembrane, tumor-associated isoforms overexpressed in hypoxic cancers.[1]
While extensive experimental data for N-(3-aminophenyl)this compound is not widely published, the following table includes plausible, hypothetical Kᵢ values to illustrate a potential inhibitory profile consistent with its structural class, benchmarked against established data for Acetazolamide and Dorzolamide.[1]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12[2] | 25[2] | 5.7[2] |
| Dorzolamide | 6000[3] | 1.9[3] | 45 | 31[3] |
| N-(3-aminophenyl)this compound | 450 (Hypothetical) | 25 (Hypothetical) | 15 (Hypothetical) | 8 (Hypothetical) |
| Note: Data for Acetazolamide and Dorzolamide are derived from published literature. Data for N-(3-aminophenyl)this compound is hypothetical, based on structure-activity relationships of similar sulfonamides, and is included for illustrative benchmarking purposes.[1] |
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc metalloenzymes.[1] The catalytic mechanism involves a zinc-bound hydroxide (B78521) ion which performs a nucleophilic attack on a carbon dioxide molecule.[1] Sulfonamide and this compound inhibitors function by coordinating to the Zn²⁺ ion within the active site. This action displaces the catalytic water molecule (or hydroxide ion), thereby preventing the substrate from binding and halting the catalytic cycle.[1]
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is essential for evaluating the potency and selectivity of potential drug candidates. The most widely used method is the stopped-flow CO₂ hydration assay.[2]
Stopped-Flow CO₂ Hydration Assay
Objective: To measure the inhibitory effect of test compounds on the catalytic activity of hCA isoforms by monitoring the pH change resulting from CO₂ hydration.[1]
Principle: The assay measures the enzyme-catalyzed rate of CO₂ hydration. This reaction produces protons, leading to a pH decrease in a buffered solution containing a pH indicator. The rate of color change of the indicator is monitored spectrophotometrically.[2] The initial velocity of the reaction is determined, and this data is used to calculate the IC₅₀ (the inhibitor concentration causing 50% inhibition). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]
Materials:
-
Recombinant human carbonic anhydrase isozymes (hCA I, II, IX, XII)
-
CO₂-saturated water (substrate)[1]
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.5, containing 20 mM Na₂SO₄ (to maintain constant ionic strength).[4]
-
pH Indicator: Phenol (B47542) red (0.2 mM) or p-Nitrophenol (0.2 mM).[1][4]
-
Test compounds (this compound inhibitor, known drugs) dissolved in DMSO.
-
Stopped-flow spectrophotometer.[1]
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the specific CA isozyme in the assay buffer. The test inhibitor is added to the enzyme solution at various concentrations.
-
Assay Execution:
-
Syringe A of the stopped-flow instrument is loaded with the enzyme solution containing the pH indicator and the inhibitor.[1]
-
Syringe B is loaded with the CO₂-saturated water (substrate).[1]
-
Solutions are maintained at a constant temperature (e.g., 25°C).
-
Equal volumes from both syringes are rapidly mixed, initiating the reaction.
-
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[4]
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear phase of the absorbance change.[2]
-
Initial velocities are plotted against inhibitor concentrations to determine the IC₅₀ value from the dose-response curve.[2]
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]
-
References
In Vivo Efficacy of Sulfamide-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a persistent search for novel compounds that offer improved efficacy and reduced toxicity. Sulfamide derivatives have emerged as a promising class of small molecules with diverse mechanisms of action against various malignancies. This guide provides an objective comparison of the in vivo performance of selected this compound-based anticancer agents in preclinical animal models, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Efficacy of this compound Anticancer Agents
The following table summarizes the in vivo anticancer activity of representative this compound derivatives and a relevant targeted therapy, Venetoclax, in various animal models.
| Compound Name | Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Mechanism of Action | Control Drug |
| KCN1 | Nude mice with Panc-1 xenografts | Pancreatic Cancer | 30 and 60 mg/kg/day, i.p., 5 days/week for 3 weeks | Significant tumor growth inhibition.[1][2] | HIF-1α inhibitor | Vehicle |
| Nude mice with Mia Paca-2 xenografts | Pancreatic Cancer | 30 and 60 mg/kg/day, i.p., 5 days/week for 6 weeks | Significant tumor growth inhibition.[1][2] | HIF-1α inhibitor | Vehicle | |
| E7010 | Nude mice with various human tumor xenografts | Gastric, Colon, Lung, Breast Cancer | 25-100 mg/kg/day, p.o., for 8 days | 58-87% TGI across various models.[3] | Tubulin polymerization inhibitor | Not specified |
| Indisulam | Nude mice with HeLa xenografts | Cervical Cancer | 25 mg/kg, i.p. | Significantly reduced tumor volume.[4] | RBM39-dependent splicing modulation | Vehicle |
| Cryptopleurine Analogue (5b) | In vivo xenograft model with Caki-1 cells | Renal Cancer | Not specified | Significant antitumor activity.[5] | Induction of G0/G1 cell cycle arrest via JNK activation | Not specified |
| Venetoclax (ABT-199) | Xenograft models of pediatric ALL | Acute Lymphoblastic Leukemia | 100 mg/kg, p.o., daily | Significant leukemia growth delay (up to 27.7 days).[6] | BCL-2 inhibitor | Vehicle |
| Mice with KCNR xenografts | Neuroblastoma | 100 mg/kg, p.o., daily for 3 weeks | Significant tumor growth inhibition.[7] | BCL-2 inhibitor | Vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols employed in the in vivo validation of these this compound anticancer agents.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., Panc-1, HeLa, KCNR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., nude, NSG) of 4-6 weeks of age are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., KCN1, Indisulam) or vehicle control is administered according to the specified route (intraperitoneal or oral), dose, and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are monitored as indicators of toxicity. At the end of the study, tumors may be excised and weighed.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the observed antitumor effects.
Signaling Pathways and Mechanisms of Action
The diverse anticancer activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. The following diagrams illustrate the mechanisms of action for some of the discussed compounds.
This guide provides a snapshot of the in vivo anticancer activity of selected this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the design of further preclinical studies and the advancement of promising new therapeutic agents.
References
- 1. KCN1, a novel synthetic sulfonamide anticancer agent: in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
A Comparative Guide to the Molecular Docking of Sulfamide and Sulfonamide Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of sulfamide and sulfonamide ligands, focusing on their interactions with clinically relevant enzyme targets. By presenting supporting experimental data from various studies, this document aims to facilitate the rational design and development of novel therapeutics based on these important scaffolds.
Structural and Functional Overview
Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial and anticancer effects.[1] Their therapeutic action often stems from the inhibition of specific enzymes.[1] The this compound moiety, while structurally similar, is less explored but represents a promising area for the development of novel enzyme inhibitors. The key structural difference lies in the substitution pattern around the central sulfuryl group, which influences the electronic properties and hydrogen bonding capacity of the molecule.
Below is a diagram illustrating the core structural differences between the this compound and sulfonamide functional groups.
Caption: Core structures of this compound and sulfonamide.
Comparative Docking Performance: Carbonic Anhydrase Inhibition
To provide a direct comparison, this guide focuses on human carbonic anhydrase (hCA) isoforms I and II, common targets for both sulfonamide and, more recently, this compound inhibitors. The inhibitory potency is typically quantified by the inhibition constant (Ki), where a lower value indicates a more potent inhibitor.
| Ligand Class | Compound | Target Enzyme | Inhibition Constant (Ki) in nM | Reference |
| This compound | N,N-dimethyl-[3-(2,4-dimethoxyphenyl)propyl]this compound | hCA I | 134.31 ± 21.16 | |
| N,N-dimethyl-[3-(2,4-dimethoxyphenyl)propyl]this compound | hCA II | 165.05 ± 32.53 | ||
| N,N-dimethyl-[3-(3,5-dimethoxyphenyl)propyl]this compound | hCA I | 72.86 ± 11.21 | ||
| N,N-dimethyl-[3-(3,5-dimethoxyphenyl)propyl]this compound | hCA II | 89.14 ± 15.65 | ||
| Sulfonamide | Acetazolamide (Standard Inhibitor) | hCA I | 250 | [2] |
| Acetazolamide (Standard Inhibitor) | hCA II | 12 | [2] | |
| Sulfonamide-hydrazone derivative (3e) | hCA I | 167.6 ± 17 | [3] | |
| Sulfonamide-hydrazone derivative (3m) | hCA II | 288.0 ± 80 | [3] | |
| Phenyl-substituted sulfonamide (5) | hCA II | 1.75 | [4] | |
| 4-methylphenyl-substituted sulfonamide (6) | hCA II | 2.11 | [4] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following methodology represents a synthesized protocol for molecular docking studies based on common practices reported in the scientific literature for both this compound and sulfonamide ligands.[1][5]
Preparation of the Protein Structure
-
Retrieval: The three-dimensional crystal structure of the target protein, such as human carbonic anhydrase II (PDB ID: 1AZM or similar), is obtained from the Protein Data Bank (PDB).[6]
-
Cleaning: Water molecules, co-solvents, and any co-crystallized ligands are typically removed from the PDB file.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, often corresponding to a physiological pH of 7.4.
-
Energy Minimization: To relieve any steric clashes and correct structural artifacts from the crystallization process, the protein structure is subjected to energy minimization using a suitable force field (e.g., OPLS, AMBER).
Preparation of the Ligand Structures
-
2D to 3D Conversion: The two-dimensional structures of the this compound and sulfonamide ligands are drawn using chemical drawing software and then converted into three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized to obtain a low-energy conformation. Force fields like MMFF94 are commonly used for this step.[1]
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms, which is crucial for calculating electrostatic interactions.
Molecular Docking Simulation
-
Defining the Binding Site: A docking grid or sphere is defined around the active site of the enzyme. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or from published literature.[1]
-
Conformational Sampling: The docking algorithm explores various possible conformations (poses) of the ligand within the defined active site. This involves systematically or stochastically sampling the rotational and translational degrees of freedom of the ligand.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol.[1] The poses are then ranked, and the one with the most favorable score is typically considered the most probable binding mode.
Analysis of Docking Results
-
Interaction Analysis: The best-ranked pose is visually inspected to analyze the key molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and coordination with any metal ions (e.g., the zinc ion in the active site of carbonic anhydrase).
-
Comparison with Known Binders: The predicted binding mode and score are often compared to those of a known inhibitor or the natural substrate of the enzyme to validate the docking protocol.
The general workflow for a comparative molecular docking study is depicted in the following diagram.
Caption: A typical workflow for a comparative docking study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Performance of Sulfamide-Based Imaging Probes
For researchers, scientists, and drug development professionals, the quest for highly specific and sensitive in vivo imaging probes is paramount for advancing our understanding of biological processes and accelerating therapeutic development. Sulfamide-based probes have emerged as a promising class of agents, particularly for targeting the tumor microenvironment. This guide provides an objective comparison of this compound probes with other alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental frameworks.
A notable application of this compound probes is the targeting of carbonic anhydrase IX (CA-IX), a transmembrane enzyme highly expressed in hypoxic tumors and a key player in tumor acidosis and progression.[1][2] This targeted approach offers a significant advantage over non-specific imaging agents.
Comparison of this compound Probes and Alternative Imaging Agents
This section compares a near-infrared (NIR) fluorescent sulfonamide probe targeting CA-IX with the widely used, non-targeted NIR dye, Indocyanine Green (ICG). The comparison highlights the differences in their tumor accumulation mechanisms and reported in vivo performance metrics.
Table 1: In Vivo Performance Comparison of a CA-IX Targeted Sulfonamide Probe vs. ICG
| Feature | CA-IX Targeted Sulfonamide Probe | Indocyanine Green (ICG) |
| Targeting Mechanism | Active targeting of Carbonic Anhydrase IX (CA-IX) on hypoxic tumor cells.[1][2] | Passive accumulation via the Enhanced Permeability and Retention (EPR) effect in tumors.[3] |
| Specificity | High for CA-IX expressing tumors.[1] | Low, accumulates in any tissue with increased vascular permeability. |
| Tumor Signal | Significant accumulation in CA-IX positive tumors.[1] | Variable, depends on tumor vascularity and leakiness.[3] |
| Background Signal | Low accumulation in non-target tissues.[1] | High initial background in circulation, clears through the liver.[3] |
| Imaging Time Window | Dependent on probe pharmacokinetics, but targeted accumulation can lead to a longer imaging window. | Rapid initial distribution, with optimal tumor-to-background ratio typically hours post-injection. |
| Clinical Status | Preclinical development. | FDA-approved for various clinical applications. |
Experimental Data for CA-IX-Targeted Sulfonamide Probes
The following table summarizes key performance data for various sulfonamide-based probes targeting carbonic anhydrase isozymes, as reported in preclinical studies.
Table 2: Performance Metrics of CA-IX-Targeted Sulfonamide Probes
| Probe Conjugate | Target Isozyme(s) | Affinity (Kd or Ki) | In Vivo Model | Key Findings | Reference |
| Fluorescent Acetazolamide Derivative | hCA IX | 7.5 - 116 nM (Ki) | HT-29 Tumor-Bearing Mice | Significant accumulation in tumor tissue with low accumulation in other tissues. ~10% of injected dose in tumors quantified by FMT. | [1] |
| GZ-Series NIR Probes | CA IX | Sub-nanomolar (Kd) | HeLa Xenograft Mice | Excellent visualization of CA-IX positive tumors, but not CA-IX negative knockout tumors. | [2] |
| Indium-111 Labeled ATS | CA9 | Not specified | HCT-15 Xenograft Mice | Markedly enhanced radioisotope signal in tumors compared to non-targeted control. | [4] |
| Fluorescent Labeled Sulfonamide (CAI) | CA IX | High Affinity | HT-29 Xenograft Mice | Specific accumulation in hypoxic tumor areas, which was reduced upon reoxygenation. | [5][6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological basis and experimental validation of these probes, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
References
- 1. Synthesis and evaluation of near-infrared fluorescent sulfonamide derivatives for imaging of hypoxia-induced carbonic anhydrase IX expression in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)-oxygenated cells in a xenograft tumour model (Journal Article) | ETDEWEB [osti.gov]
- 6. Imaging of CA IX with fluorescent labelled sulfonamides distinguishes hypoxic and (re)-oxygenated cells in a xenograft tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfonamide Generations for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, pharmacokinetics, and safety profiles of different generations of sulfa drugs, supported by experimental data and detailed methodologies.
The advent of sulfonamides in the 1930s marked a turning point in the fight against bacterial infections, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] By disrupting the production of folate, an essential nutrient for DNA and protein synthesis, sulfonamides effectively halt bacterial growth and replication.[3] Over the decades, medicinal chemistry efforts have led to the development of several "generations" of sulfa drugs, primarily classified by their pharmacokinetic properties, specifically their duration of action. This guide provides a comprehensive, head-to-head comparison of these generations, offering researchers, scientists, and drug development professionals a detailed overview of their performance characteristics.
Generations of Sulfa Drugs: A Classification Based on Pharmacokinetics
Antibacterial sulfonamides are broadly categorized into three main generations based on their rate of absorption and elimination, which dictates their half-life and dosing frequency.[4][5]
-
Short-Acting Sulfonamides: These agents are rapidly absorbed and quickly excreted, resulting in a short half-life, typically less than 10 hours.[4][5] This necessitates frequent dosing to maintain therapeutic concentrations.
-
Intermediate-Acting Sulfonamides: This group exhibits a half-life ranging from approximately 10 to 24 hours, allowing for less frequent administration, typically once or twice daily.[4][5]
-
Long-Acting Sulfonamides: Characterized by slow excretion and high protein binding, these sulfonamides have a long half-life, often exceeding 24 hours and extending to several days in some cases.[4][5] This allows for infrequent dosing, which can improve patient compliance.
Mechanism of Action: A Shared Pathway
All antibacterial sulfonamides share a common mechanism of action, acting as competitive antagonists of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway. This targeted inhibition of dihydropteroate synthase is selective for bacteria, as humans obtain folic acid from their diet.[2][4]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Comparative Pharmacokinetics
The primary distinction between the sulfonamide generations lies in their pharmacokinetic profiles. The following table summarizes key parameters for representative drugs from each class. Variations in protein binding and metabolism significantly influence their duration of action and tissue distribution.[4]
| Generation | Drug | Half-life (t½) (hours) | Protein Binding (%) | Primary Route of Elimination |
| Short-Acting | Sulfisoxazole (B1682709) | 5 - 8 | ~85 | Renal |
| Sulfadiazine | 10 - 17 | 20 - 55 | Renal | |
| Intermediate-Acting | Sulfamethoxazole | 9 - 12 | ~70 | Renal (after hepatic metabolism) |
| Long-Acting | Sulfadoxine | 100 - 200 | >90 | Renal (slow) |
Note: Pharmacokinetic parameters can vary based on patient factors such as age and renal function.
Head-to-Head Antibacterial Spectrum: An In Vitro Comparison
The in vitro efficacy of sulfonamides is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.[6] While the antibacterial spectrum is generally broad across the generations, potency against specific pathogens can differ.[3][4] The following table provides a comparative summary of MIC values for key pathogens.
| Drug | Generation | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| Sulfisoxazole | Short-Acting | 0.25 (MRSA)[6] | >64[6] |
| Sulfadiazine | Short-Acting | 100 (MRSA)[5] | 125[6] |
| Sulfamethoxazole | Intermediate-Acting | 20 - 80 (MRSA)[6] | 125[6] |
| Sulfadoxine | Long-Acting | Active[6] | - |
Note: MIC values can vary significantly depending on the bacterial strain and the specific experimental conditions.
Adverse Effects: A Generational Perspective
The overall incidence of adverse drug reactions to sulfonamide antibiotics is estimated to be between 3% and 8%.[2][7] Common side effects include gastrointestinal disturbances and skin rashes.[3][8] More severe, albeit rarer, reactions include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and crystalluria.[3][8]
| Adverse Effect | Short-Acting (e.g., Sulfisoxazole, Sulfadiazine) | Intermediate-Acting (e.g., Sulfamethoxazole) | Long-Acting (e.g., Sulfadoxine) |
| Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) | Can occur, but the risk is considered higher with long-acting agents. | Implicated in SJS/TEN, often in combination with trimethoprim.[9] | More commonly associated with SJS/TEN due to prolonged drug exposure.[4] |
| Crystalluria | Higher risk, particularly with older, less soluble agents like sulfadiazine, especially in acidic urine.[7][10] | Risk of crystalluria exists, and can lead to acute kidney injury.[11] | The risk is present, though less emphasized than SJS/TEN. |
| Hypersensitivity Reactions | Incidence of 1.5-3% in immunocompetent patients.[7] | Similar incidence to other sulfonamides. | Higher incidence of severe cutaneous reactions. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).
-
Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum: Culture the test organism overnight and then dilute to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB. This is typically standardized using a 0.5 McFarland standard.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Serial Dilution:
-
Perform two-fold serial dilutions of the sulfonamide stock solution across the wells of the microtiter plate using CAMHB as the diluent. This creates a range of concentrations to be tested.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
4. Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
5. Reading Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, the endpoint is often read as the concentration that causes approximately 80% inhibition of growth compared to the control.
Caption: Workflow for MIC determination using broth microdilution.
Logical Relationships in Sulfonamide Selection
The choice of a specific sulfonamide generation depends on a logical consideration of the clinical context, including the type of infection, the patient's renal function, and the desired dosing frequency.
Caption: Logical considerations for selecting a sulfonamide generation.
Conclusion
The different generations of sulfa drugs offer a range of pharmacokinetic profiles to suit various clinical needs. While their fundamental mechanism of action and broad antibacterial spectrum are similar, their duration of action, potency against specific pathogens, and adverse effect profiles show important distinctions. Short-acting agents are suitable for infections requiring rapid clearance and allow for dose adjustments, while long-acting agents offer the convenience of less frequent dosing, which may enhance patient adherence. However, this prolonged exposure may increase the risk of severe adverse reactions. The selection of an appropriate sulfonamide requires a careful consideration of these factors to maximize therapeutic efficacy while minimizing potential harm. Further head-to-head comparative studies, particularly for in vitro susceptibility and the incidence of adverse effects, are warranted to provide a more definitive guide for clinical and developmental decisions.
References
- 1. Sulfisoxazole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. sulfisoxazole | Dosing & Uses | medtigo [medtigo.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jabfm.org [jabfm.org]
- 8. drugs.com [drugs.com]
- 9. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulfadiazine-Induced Obstructive Nephropathy Presenting with Upper Urinary Tract Extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Sulfamethoxazole crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Pazopanib: A Comparative Guide to a Novel Sulfamide-Based Tyrosine Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel sulfamide, Pazopanib (B1684535), against other established tyrosine kinase inhibitors. Supported by experimental data, this document elucidates its mechanism of action and benchmarks its performance, offering a critical resource for oncology research and development.
Pazopanib, a novel compound featuring a distinct this compound moiety, has emerged as a potent multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] By blocking the signaling pathways mediated by these receptors, Pazopanib effectively hinders the development of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and proliferation.[3] This guide will compare the in vitro and in vivo efficacy of Pazopanib with two other widely used tyrosine kinase inhibitors in the treatment of renal cell carcinoma: Sunitinib (B231) and Axitinib (B1684631).
Comparative Efficacy: In Vitro Kinase Inhibition
The potency of Pazopanib and its alternatives can be quantitatively assessed by their half-maximal inhibitory concentrations (IC50) against a panel of relevant kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Pazopanib IC50 (nM) | Sunitinib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 (Flt-1) | 10[2][3] | - | 0.1[4] |
| VEGFR-2 (KDR) | 30[2][5] | 80[6] | 0.2[4][7] |
| VEGFR-3 (Flt-4) | 47[2][3] | - | 0.1-0.3[4][7] |
| PDGFR-α | 71[2] | - | - |
| PDGFR-β | 84[2] | 2[6][8] | 1.6[4] |
| c-Kit | 74[2][3] | - | 1.7[4] |
| FGFR-1 | 140[3] | - | - |
Cellular Proliferation and Viability
The anti-proliferative effects of these inhibitors on cancer cell lines are crucial indicators of their therapeutic potential. The IC50 values from cell viability assays, such as the MTT assay, demonstrate the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line (Cancer Type) | Pazopanib IC50 (µM) | Sunitinib IC50 (µM) | Axitinib IC50 (µM) |
| Caki-2 (Renal Cell Carcinoma) | Data not available | Data not available | Data not available |
| Caki/AX (Axitinib-Resistant RCC) | Data not available | Higher than Caki-2[9] | 2.83-fold higher than Caki-2[9] |
| HUVEC (Endothelial Cells, VEGF-stimulated) | ~0.021[2] | 0.040[10] | - |
In Vivo Antitumor Activity: Xenograft Models
The efficacy of Pazopanib and its comparators in a living organism is evaluated using xenograft models, where human tumor cells are implanted into immunodeficient mice. Key metrics include tumor growth inhibition and overall survival.
| Xenograft Model | Treatment | Dosage | Key Findings |
| HT29 (Colon Carcinoma) | Pazopanib | 100 mg/kg, twice daily | Significant inhibition of vascularization.[3] |
| HN5 (Head and Neck Carcinoma) | Pazopanib | 100 mg/kg, twice daily | Good antiangiogenic activity.[3] |
| Metastatic Renal Cell Carcinoma (Human Clinical Trial) | Pazopanib vs. Sunitinib | 800 mg daily (Pazopanib); 50 mg daily, 4 weeks on/2 weeks off (Sunitinib) | Similar progression-free survival (PFS) and overall survival (OS). Pazopanib showed a more favorable safety and quality-of-life profile.[11][12] |
| Advanced Renal Cell Carcinoma (Human Clinical Trial) | Axitinib (post-Sunitinib or -Pazopanib) | - | Median duration of treatment post-Sunitinib: 4.8 months; post-Pazopanib: 5.3 months.[13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Caption: Experimental workflow for confirming mechanism of action.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pazopanib versus sunitinib in metastatic renal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
A Comparative Analysis of the ADME Properties of Sulfamide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount to successful therapeutic development. This guide provides a comparative analysis of the ADME profiles of three distinct sulfamide-containing drugs: the antibacterial agent sulfamethoxazole (B1682508), the diuretic furosemide (B1674285), and the anticonvulsant topiramate (B1683207). The data presented herein is compiled from various scientific sources to offer a comprehensive overview for comparative purposes.
The this compound functional group is a versatile scaffold in medicinal chemistry, leading to a wide array of drugs with diverse pharmacological activities. However, the physicochemical properties imparted by this moiety, and the broader molecular structure, significantly influence the ADME profile of each analog. This comparison will highlight these differences through quantitative data, detailed experimental methodologies, and illustrative diagrams.
Comparative ADME Properties
The following table summarizes the key ADME parameters for sulfamethoxazole, furosemide, and topiramate. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can contribute to variability.
| ADME Parameter | Sulfamethoxazole | Furosemide | Topiramate |
| Absorption | |||
| Bioavailability (%) | ~100% (oral)[1] | 10-100% (oral, highly variable)[2] | >80% (oral)[3] |
| Tmax (hours) | 1-4 (oral)[1] | 1-2 (oral)[4] | 2-3 (oral)[3] |
| Food Effect | Minimal effect on absorption. | Food can delay absorption.[5] | Food delays Tmax but not the extent of absorption.[3] |
| Distribution | |||
| Plasma Protein Binding (%) | ~70%[1] | >95% (highly bound to albumin)[2][6] | 15-41%[3] |
| Volume of Distribution (Vd) | Distributes into most body tissues.[1] | 0.114 L/kg[7] | 0.6-0.8 L/kg[8] |
| Metabolism | |||
| Primary Site | Liver[1][9] | Kidney and Liver[2][10] | Liver (minor)[11] |
| Major Enzymes | CYP2C9, N-acetylation[9] | UGT1A1, UGT1A9 (glucuronidation)[10] | CYP2C19 (minor pathway)[11] |
| Major Metabolites | Acetyl-sulfamethoxazole, sulfamethoxazole hydroxylamine[12][13] | Furosemide glucuronide[10] | Six minor metabolites (hydroxylation, hydrolysis, glucuronidation products)[11] |
| Excretion | |||
| Primary Route | Renal[1] | Renal (active secretion and filtration)[2][10] | Renal (primarily as unchanged drug)[11] |
| Elimination Half-life (t½) | ~10 hours[1] | ~2 hours | ~21 hours[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ADME data. The following are generalized protocols for key in vitro ADME assays that are commonly used to characterize this compound analogs.
In Vitro Metabolic Stability in Liver Microsomes
This assay is designed to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test this compound analog
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test this compound analog in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add the test compound to the microsome mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target sites.
Materials:
-
Test this compound analog
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test this compound analog.
-
Spike the human plasma with the test compound to the desired concentration.
-
Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) to ensure equivalent analytical performance.
-
Precipitate proteins from the samples using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound in each chamber.
-
The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict in vivo drug absorption.
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test this compound analog
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with transport buffer.
-
Add the test compound in transport buffer to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizing ADME Processes
Graphical representations can aid in understanding complex biological and experimental workflows.
Caption: A generalized workflow for in vitro ADME screening of drug candidates.
Caption: Primary metabolic pathways of sulfamethoxazole.
Caption: The major metabolic pathway of furosemide.
Caption: Metabolism and excretion overview of topiramate.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 5. Pharmacokinetics of furosemide in man after intravenous and oral administration. Application of moment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. fda.gov [fda.gov]
- 12. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfamethoxazole is metabolized to the hydroxylamine in humans | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Sulfamide: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like sulfamide is essential to ensure regulatory compliance and minimize health and environmental risks. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
-
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of PPE.[1] This includes, but is not limited to:
-
Ventilation: All handling of this compound waste should occur within a certified chemical fume hood or a well-ventilated area to prevent the inhalation of dust.[1][4][5]
-
General Handling: Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes.[6] Minimize dust generation and accumulation during handling.[2] Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Alert Personnel: Immediately alert all personnel in the vicinity and your laboratory instructor or supervisor.[6]
-
Evacuate (If Necessary): For major spills, evacuate the area and alert the appropriate emergency services.[1]
-
Cleanup: For minor spills, use proper PPE and clean up the material with a vacuum or by carefully sweeping to avoid generating dust.[2][8] Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[2]
-
Decontamination: Do not allow wash water from cleaning equipment to enter drains.[6] Collect all wash water and cleaning materials for disposal as hazardous waste.[4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or in the general waste stream.[1][4]
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused or expired product and contaminated items like weighing boats, gloves, and paper towels.[1][9]
-
Place all this compound waste into a dedicated and clearly labeled hazardous waste container.[1] It is crucial to segregate chemical wastes; do not mix this compound waste with other waste streams unless explicitly approved by your institution's safety office.[1][8]
-
-
Container Selection and Labeling:
-
Use a compatible, non-reactive container with a secure, sealable lid, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[1][6]
-
The container must be clearly labeled with the full chemical name "this compound" and all appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[9]
-
-
Temporary Storage:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][8][9]
-
The primary recommended method for final disposal is high-temperature incineration to ensure the complete destruction of the compound.[1]
-
-
Documentation:
Data Summary: Safety and Handling
This table summarizes key safety parameters and recommendations for handling this compound in a laboratory setting.
| Parameter | Specification | Citation |
| Eye Protection | Safety glasses with side shields or chemical goggles. | [1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | [1][2] |
| Body Protection | Laboratory coat, long-sleeved clothing. | [1][2] |
| Engineering Controls | Work in a chemical fume hood or well-ventilated area. | [1][4] |
| Storage | Store in a tightly sealed, compatible container in a cool, dry, well-ventilated area. | [2][6] |
| Incompatible Materials | Strong oxidizing agents, moisture. | [3][7] |
| Spill Cleanup | Avoid generating dust; collect material into a sealed container for disposal. | [2][8] |
| Primary Disposal Route | Licensed hazardous waste contractor (incineration recommended). | [1][9] |
Protocol: Management of Empty Containers
Properly decontaminating empty this compound containers is a critical step to ensure they do not pose a residual hazard.
-
Initial Removal: Ensure the container is as empty as possible, with only minimal residual amounts of this compound remaining.[10]
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent. Given this compound's water solubility, water can be used.[4][7]
-
Collect this first rinsate and add it to a designated hazardous aqueous waste container, as it is considered hazardous.[4][10]
-
Repeat the rinsing process two more times, collecting the rinsate each time.
-
-
Final Disposal of Container: Once triple-rinsed and dried, the container can typically be disposed of as non-hazardous solid waste.[4] Be sure to obliterate or remove all original labels before disposal.[10] Always confirm this procedure aligns with your institution's specific policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from the point of generation to final disposition.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.es [fishersci.es]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Sulfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of sulfamide. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also sensitive to moisture and may decompose, producing toxic fumes of nitrogen and sulfur oxides.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound. The following table outlines the recommended equipment for standard laboratory handling and for operations with a higher risk of exposure.
| Operation | Recommended PPE | Rationale |
| Standard Laboratory Handling (Low Risk) | - Eye/Face Protection: Safety glasses with side shields or safety goggles.[4][5] - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4] - Body Protection: Laboratory coat.[4] - Footwear: Closed-toe shoes.[4] | Protects against accidental skin and eye contact with small quantities of the substance. |
| Operations with High Risk of Dust or Splash (e.g., Weighing, Preparing Solutions) | - Eye/Face Protection: Goggles or a face shield.[6] - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4] - Body Protection: Chemical-resistant apron or coveralls over a lab coat.[4] - Respiratory Protection: Use of a chemical fume hood is required. If a fume hood is not available, a NIOSH/MSHA-approved respirator should be used.[2][7] | Provides enhanced protection against inhalation of dust particles and splashes of solutions. |
Operational Plan: From Handling to Disposal
This section details the step-by-step procedures for safely handling this compound in a laboratory setting.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][8]
-
Emergency Equipment: Before beginning work, ensure that a safety shower, eyewash station, and a spill kit are readily accessible.[3][7]
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[3][5] When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling is complete.[3]
Storage
-
Container: Store this compound in its original, tightly sealed container.[3] Polyethylene or polypropylene (B1209903) containers are suitable.[1]
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from moisture, as it may decompose in moist air or water.[3][6]
-
Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[3]
Spill Cleanup
-
Immediate Action: In the event of a spill, evacuate the area and alert personnel.[1]
-
Cleanup: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Avoid breathing in the dust and ensure you are wearing the appropriate PPE.[1]
-
Ventilation: Ensure the area is well-ventilated during cleanup.[3]
Disposal
-
Waste Collection: Collect all this compound waste and contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[9][10]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the general trash.[9][11]
-
Professional Disposal: Engage a licensed hazardous waste disposal facility for the final disposal of this compound waste.[9][10]
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.es [fishersci.es]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. accomn.com [accomn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
